1-Pyridin-4-ylbutan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-4-ylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-9(11)7-8-3-5-10-6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLVQXITSLUNLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285678 | |
| Record name | 1-pyridin-4-ylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6304-20-7 | |
| Record name | 1-(4-Pyridinyl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6304-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 42619 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC42619 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-pyridin-4-ylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Pyridinylbutanone Scaffold in Modern Chemistry
An In-depth Technical Guide to Pyridinylbutanones: Properties, Synthesis, and Applications
The pyridine ring is a fundamental heterocyclic motif and a cornerstone in pharmaceutical and materials science.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and water solubility make it a "privileged structure" in drug discovery.[2][3] When coupled with a butanone side chain, the resulting pyridinylbutanone scaffold offers a versatile platform for chemical exploration. This structure combines the aromatic, basic nature of pyridine with the rich reactivity of a ketone, creating a building block with significant potential for generating novel molecular architectures.
This guide provides a comprehensive technical overview of the core chemical properties, synthesis, and applications of pyridinylbutanones. While the specific isomer 1-Pyridin-4-ylbutan-2-one is the nominal topic, publicly available experimental data for this compound is notably scarce. Therefore, to provide a robust and scientifically grounded resource, this document will discuss the chemical principles of the pyridinylbutanone class as a whole. We will draw upon experimental data from closely related, well-documented isomers, such as 1-(pyridin-2-yl)butan-2-one and 4-(pyridin-3-yl)butan-2-one , to illustrate the key physicochemical properties, reactivity patterns, and potential applications relevant to researchers, scientists, and drug development professionals.
Part 1: Physicochemical and Spectroscopic Profile
The isomeric position of the butanone chain on the pyridine ring significantly influences the molecule's physical properties, such as polarity, boiling point, and crystal packing. The fundamental structure, however, imparts a common set of characteristics.
Structural and Physical Properties
The pyridinylbutanone structure features a basic nitrogen atom within the aromatic ring and a carbonyl group on the aliphatic chain.[4] These functional groups dictate the molecule's polarity and potential for intermolecular interactions.
Caption: Key functional regions of this compound.
A summary of known physical properties for related isomers is presented below, providing a baseline for estimating the characteristics of the 4-yl variant.
| Property | 1-(pyridin-2-yl)butan-2-one | 4-(pyridin-3-yl)butan-2-one |
| CAS Number | 6303-73-7[5] | 55694-03-6 |
| Molecular Formula | C₉H₁₁NO[5] | C₉H₁₁NO[6] |
| Molecular Weight | 149.19 g/mol [5] | 149.19 g/mol |
| Boiling Point | 229.7°C at 760 mmHg[5] | Not available |
| Density | 1.024 g/cm³[5] | Not available |
| Refractive Index | 1.505[5] | Not available |
| Flash Point | 98.2°C[5] | Not available |
Spectroscopic Characterization
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons on the pyridine ring (typically in the 7.0-8.5 ppm range), with characteristic coupling patterns for a 4-substituted pyridine (two doublets). The aliphatic chain would produce signals for the methylene group adjacent to the ring, the methylene group alpha to the carbonyl (a singlet), and a terminal methyl group (a singlet).
-
¹³C NMR: The spectrum would display signals for the pyridine ring carbons (120-150 ppm), a carbonyl carbon signal downfield (>200 ppm), and signals for the three aliphatic carbons.
-
Infrared (IR) Spectroscopy: Key absorbances would include a strong C=O stretch for the ketone (around 1715 cm⁻¹), C=N and C=C stretching bands for the pyridine ring (1400-1600 cm⁻¹), and C-H stretching for both aromatic and aliphatic components.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 149. Fragmentation would likely involve cleavage alpha to the carbonyl group and fragmentation of the pyridine ring. Predicted collision cross-section data for the 3-yl isomer suggests values around 130 Ų for the [M+H]⁺ adduct.[6]
Part 2: Synthesis and Reactivity
The synthesis of pyridinylbutanones can be approached through several established organic chemistry methodologies.
Synthetic Strategies
The construction of the 1-(pyridin-4-yl)butan-2-one framework generally involves forming the C-C bond between the pyridine and butanone moieties. Several general strategies for pyridine synthesis and functionalization are well-documented.[8][9] A logical and plausible approach for this specific target is outlined below.
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Cas 6303-73-7,1-(pyridin-2-yl)butan-2-one | lookchem [lookchem.com]
- 6. PubChemLite - 4-(pyridin-3-yl)butan-2-one (C9H11NO) [pubchemlite.lcsb.uni.lu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. baranlab.org [baranlab.org]
"1-Pyridin-4-ylbutan-2-one" spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Profile of 1-Pyridin-4-ylbutan-2-one
Abstract
This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for this compound (C₉H₁₁NO), a heterocyclic ketone of interest in synthetic chemistry and drug development. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed, predicted spectroscopic profile. By analyzing the constituent functional groups—a 4-substituted pyridine ring and a butan-2-one chain—and drawing comparisons with analogous structures, this guide offers researchers a robust reference for the identification, characterization, and quality control of this compound. Methodologies for spectral acquisition are also detailed to ensure experimental reproducibility.
Molecular Structure and Overview
This compound is comprised of a pyridine ring substituted at the 4-position with a butan-2-one moiety. This structure dictates a unique electronic environment that will be reflected in its spectroscopic fingerprint. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, coupled with the carbonyl group in the side chain, governs the chemical shifts and vibrational frequencies observed.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are detailed below, assuming a standard deuterated chloroform (CDCl₃) solvent.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for both the aromatic pyridine protons and the aliphatic butanone chain protons. The symmetry of the 4-substituted pyridine ring results in a simplified aromatic region.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.55 | Doublet (d) | 2H | H-2, H-6 (α-H) | Protons adjacent to the electronegative nitrogen atom are significantly deshielded, appearing far downfield. They will appear as a doublet due to coupling with H-3/H-5. |
| ~ 7.15 | Doublet (d) | 2H | H-3, H-5 (β-H) | These protons are shielded relative to the α-protons and will appear as a doublet from coupling to H-2/H-6. |
| ~ 3.80 | Singlet (s) | 2H | H-1' (CH₂) | Methylene protons adjacent to the aromatic ring and alpha to the carbonyl group. The singlet multiplicity arises from the absence of adjacent protons. |
| ~ 2.50 | Quartet (q) | 2H | H-3' (CH₂) | Methylene protons of the ethyl group, split into a quartet by the adjacent methyl protons. |
| ~ 1.05 | Triplet (t) | 3H | H-4' (CH₃) | Terminal methyl protons, split into a triplet by the adjacent methylene protons. |
Expertise & Interpretation: The chemical shifts for pyridine itself are approximately δ 8.6 (α-H), 7.2 (β-H), and 7.6 (γ-H) ppm.[1] For a 4-substituted pyridine, the two α-protons (H-2, H-6) and the two β-protons (H-3, H-5) are chemically equivalent, leading to two distinct signals in the aromatic region. The substituent at C-4 will cause a slight shift in these values. The methylene group at C-1' is positioned between the electron-withdrawing pyridine ring and the carbonyl group, leading to a downfield shift (predicted around 3.80 ppm). The signals for the ethyl group (H-3' and H-4') are predicted based on standard values for aliphatic ketones.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all nine unique carbon atoms in the molecule. The carbonyl carbon is expected to be the most deshielded signal.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~ 208.0 | C-2' (C=O) | The carbonyl carbon of a ketone is characteristically found in this highly deshielded region. |
| ~ 150.5 | C-2, C-6 | Carbons adjacent to the nitrogen in a pyridine ring are significantly deshielded.[1] |
| ~ 148.0 | C-4 | The substituted carbon of the pyridine ring. Its exact shift is influenced by the butanone substituent. |
| ~ 124.0 | C-3, C-5 | These carbons are typically the most shielded in the pyridine ring.[1] |
| ~ 50.0 | C-1' (CH₂) | The methylene carbon adjacent to the pyridine ring and the carbonyl group. |
| ~ 35.0 | C-3' (CH₂) | The methylene carbon of the ethyl group. |
| ~ 8.0 | C-4' (CH₃) | The terminal methyl carbon, typically found in the most upfield region of the spectrum. |
Expertise & Interpretation: The predicted chemical shifts for the pyridine carbons are based on known values for pyridine (C2: 150 ppm; C3: 124 ppm; C4: 136 ppm) and are adjusted for the C-4 substitution.[1] The carbonyl carbon (C-2') is easily identified by its characteristic large downfield shift (>200 ppm). The aliphatic carbons (C-1', C-3', C-4') are assigned based on their proximity to electron-withdrawing groups and general shielding effects.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100–3000 | Medium | C-H Stretch | Aromatic (Pyridine) |
| 2980–2850 | Medium | C-H Stretch | Aliphatic (Butanone) |
| ~ 1715 | Strong | C=O Stretch | Ketone |
| ~ 1600, 1560, 1480 | Medium | C=C and C=N Stretch | Aromatic Ring |
| ~ 1420 | Medium | CH₂ Scissoring | Aliphatic |
| 850–800 | Strong | C-H Out-of-plane Bend | 1,4-disubstituted Ring |
Expertise & Interpretation: The most diagnostic peak in the IR spectrum will be the strong carbonyl (C=O) stretch around 1715 cm⁻¹, which is characteristic of an aliphatic ketone. The presence of the pyridine ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and a series of C=C and C=N stretching bands in the 1600-1480 cm⁻¹ region.[2] A strong band in the 850-800 cm⁻¹ range would be highly indicative of the 1,4-disubstitution pattern on the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺•): The molecular formula is C₉H₁₁NO, giving a monoisotopic mass of 149.0841 Da. A prominent peak at m/z = 149 is expected.
-
Key Fragmentation Pathways: Electron ionization (EI) would induce fragmentation, providing structural clues.
Table 4: Predicted Key Fragments in the EI Mass Spectrum
| m/z | Ion Structure | Fragmentation Pathway |
| 149 | [C₉H₁₁NO]⁺• | Molecular Ion (M⁺•) |
| 120 | [M - C₂H₅]⁺ | α-cleavage: Loss of an ethyl radical from the acyl group. |
| 92 | [C₅H₄N-CH₂]⁺ | Benzylic cleavage: Cleavage of the C1'-C2' bond, forming a stable pyridylmethyl cation. This is often a major fragment. |
| 78 | [C₅H₄N]⁺ | Fragmentation of the side chain, leaving the pyridine radical cation. |
| 57 | [CH₃CH₂CO]⁺ | α-cleavage: Loss of a pyridylmethyl radical, forming the propionyl cation. |
Expertise & Interpretation: The fragmentation of this compound is expected to be dominated by cleavages adjacent to the carbonyl group (α-cleavage) and cleavage of the bond between the methylene group and the pyridine ring (benzylic cleavage).[3] The formation of the m/z 92 ion (pyridylmethyl cation) is particularly diagnostic, as it confirms the pyridinyl-CH₂- unit. The relative abundance of the m/z 120 and m/z 57 fragments will depend on the relative stability of the resulting ions and radicals.
Sources
An In-depth Technical Guide to 1-Pyridin-4-ylbutan-2-one (4-(2'-oxobutyl)-pyridine)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 1-Pyridin-4-ylbutan-2-one, a pyridine derivative of interest in synthetic and medicinal chemistry. While a dedicated CAS number for this compound has not been prominently identified in major databases, its synthesis and use as a chemical intermediate are documented, most notably under the synonym 4-(2'-oxobutyl)-pyridine. This guide collates available information on its identity, synthesis, and potential applications to serve as a valuable resource for professionals in drug discovery and development.
Chemical Identity and Descriptors
This compound, systematically known as 4-(2'-oxobutyl)-pyridine, is a ketone derivative of pyridine. The structural formula reveals a pyridine ring substituted at the 4-position with a butan-2-one moiety.
Table 1: Compound Identifiers
| Identifier | Value |
| Systematic Name | 1-(Pyridin-4-yl)butan-2-one |
| Synonym | 4-(2'-oxobutyl)-pyridine |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Canonical SMILES | CC(=O)CCc1ccncc1 |
| InChI Key | InChI=1S/C9H11NO/c1-8(11)6-7-9-2-4-10-5-3-9/h2-5H,6-7H2,1H3 |
Synthesis and Experimental Protocols
The synthesis of this compound has been described in the context of preparing more complex molecules. A key reference to its preparation is found in U.S. Patent 4,229,443, where it serves as a precursor for the synthesis of 4-(2'-hydroxybutyl)-pyridine. The general synthetic strategy involves the alkylation of a pyridine derivative.
Synthetic Workflow
A plausible synthetic route to this compound involves the reaction of a 4-picolyl derivative with an appropriate electrophile to introduce the propanone side chain.
The Emerging Potential of 1-Pyridin-4-ylbutan-2-one: A Versatile Scaffold for Modern Drug Discovery
A Senior Application Scientist's Perspective on a Promising Chemical Intermediate
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that offer both synthetic versatility and biological relevance is perpetual. Within this landscape, 1-Pyridin-4-ylbutan-2-one emerges as a molecule of significant interest. While not as extensively characterized in literature as some of its isomers, its unique structural amalgamation of a 4-substituted pyridine ring and a flexible butanone chain presents a compelling platform for the exploration of new chemical space in medicinal chemistry. This guide provides an in-depth analysis of the core attributes of this compound, its potential research applications grounded in the proven activities of related structures, and detailed protocols for its derivatization and evaluation.
Part 1: Foundational Chemistry and Strategic Importance
This compound (CAS No: 6304-20-7) is a heterocyclic ketone with the molecular formula C₉H₁₁NO. Its structure is characterized by a pyridine ring linked via a two-carbon spacer to a methyl ketone moiety. This arrangement is strategically significant for several reasons:
-
The 4-Pyridyl Moiety: The pyridine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to act as a hydrogen bond acceptor and its involvement in π-stacking interactions with biological targets.[1][2] The nitrogen atom at the 4-position can be protonated under physiological conditions, potentially enhancing solubility and allowing for ionic interactions within a receptor's active site.
-
The Ketone Functional Group: The carbonyl group is a versatile chemical handle. It can act as a hydrogen bond acceptor and is a key site for a multitude of chemical transformations, allowing for the straightforward synthesis of a diverse library of derivatives.
-
The Ethyl Linker: The two-carbon chain provides conformational flexibility, allowing the pyridyl and ketone pharmacophores to adopt optimal orientations for binding to a target protein.
This combination of features makes this compound an attractive starting point for fragment-based drug design (FBDD) and as a scaffold for building more complex, biologically active molecules. Its structural relatives, such as various pyridyl alkanones and amines, have already demonstrated utility in the development of therapeutics, particularly in oncology, infectious diseases, and neurology.[3]
Part 2: Potential Research Applications and Mechanistic Hypotheses
Based on the established biological activities of analogous compounds, we can extrapolate several high-potential research avenues for this compound and its derivatives.
Kinase Inhibition in Oncology
The pyridine ring is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The nitrogen atom often forms a critical hydrogen bond with the backbone amide of a conserved hinge residue in the ATP-binding pocket of kinases. The butanone portion of this compound can be elaborated to project into the solvent-exposed region or deeper into hydrophobic pockets of the enzyme, allowing for the optimization of potency and selectivity.
Hypothesized Signaling Pathway Interaction
Caption: Hypothesized inhibition of the MAPK/ERK pathway by a derivative.
Antimicrobial Drug Development
Pyridine-containing compounds have a long history as antimicrobial agents. The ability of the pyridine nitrogen to interfere with bacterial metabolic processes or cell wall synthesis is a key mechanism. Derivatives of this compound could be explored for activity against a range of pathogens, including drug-resistant strains of bacteria and fungi. For instance, related structures like 4-(Pyridin-4-yl)butan-1-amine have been investigated in the synthesis of novel antibiotics.[3]
Central Nervous System (CNS) Agents
The pyridine scaffold is present in numerous CNS-active drugs. Its ability to cross the blood-brain barrier and interact with neurotransmitter receptors and transporters makes it a valuable core for neuropharmacological research. By modifying the butanone side chain, it is possible to modulate properties like lipophilicity and polarity, which are critical for CNS penetration and target engagement.
Part 3: Experimental Workflows and Protocols
The true value of this compound lies in its synthetic tractability. Below are detailed protocols for the derivatization of the core scaffold and a general workflow for screening the resulting compounds for biological activity.
Synthetic Derivatization Workflow
The ketone moiety is the primary handle for diversification. A multi-pronged synthetic approach can be employed to rapidly generate a library of analogs.
Sources
"1-Pyridin-4-ylbutan-2-one" literature review and background
An In-Depth Technical Guide to 1-Pyridin-4-ylbutan-2-one: Synthesis, Properties, and Medicinal Chemistry Potential
Abstract
This compound is a heterocyclic ketone featuring a pyridine ring linked to a butane backbone. This structure combines the well-established pharmacophoric properties of the pyridine nucleus with a reactive ketone functionality, positioning it as a valuable building block in synthetic and medicinal chemistry. The pyridine moiety is a cornerstone in drug development, appearing in numerous FDA-approved drugs, and is known to impart favorable properties such as improved solubility, metabolic stability, and receptor binding capabilities.[1][2] This guide provides a comprehensive overview of this compound, detailing a robust synthetic methodology, predicted physicochemical and spectral properties, and its potential as a precursor for novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction and Significance
This compound, with the chemical formula C₉H₁₁NO, belongs to the class of pyridinyl alkanones. Its structure is characterized by a pyridine ring substituted at the 4-position with a butan-2-one chain. The isomeric forms, such as 1-(Pyridin-4-yl)butan-1-one (CAS 1701-71-9) and 1-(Pyridin-2-yl)butan-2-one (CAS 6303-73-7), have been noted in chemical literature, but this specific isomer remains a less-explored chemical entity.[3][4]
The significance of this molecule lies in its hybrid structure:
-
The Pyridine Ring: A privileged scaffold in medicinal chemistry, the pyridine ring is a bioisostere of benzene and is present in drugs targeting a vast range of conditions, including cancer, inflammation, microbial infections, and neurological disorders.[1] Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated to enhance aqueous solubility.
-
The Ketone Functional Group: The carbonyl group at the 2-position of the butane chain is a versatile chemical handle. It can be readily transformed through reactions such as reduction to a secondary alcohol, oxidation, or condensation to build more complex molecular architectures.
This combination makes this compound a promising starting material for generating libraries of novel compounds for biological screening.
Synthesis and Purification
While a specific, peer-reviewed synthesis for this compound is not extensively documented, a highly plausible and robust synthetic route can be designed based on established principles of picoline alkylation. The most logical approach involves the nucleophilic addition of a 4-picolyl anion to an appropriate ester.[5]
Synthetic Strategy: Alkylation of 4-Picoline
The core of the synthesis is the deprotonation of the methyl group of 4-picoline (4-methylpyridine). The methylene bridge protons of 4-picoline are acidic (pKa ≈ 30) due to the electron-withdrawing nature of the pyridine ring, which stabilizes the resulting carbanion via resonance. This allows for the formation of a 4-picolyl anion using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi). This anion then acts as a potent nucleophile.
The 4-picolyl anion can subsequently react with an acylating agent, such as ethyl propionate, in a nucleophilic acyl substitution reaction to yield the target ketone.
Caption: Proposed synthesis of this compound via alkylation of 4-picoline.
Detailed Experimental Protocol
This protocol is a representative methodology based on standard organic chemistry principles. It should be performed by trained personnel under appropriate safety conditions.
Objective: To synthesize this compound from 4-picoline and ethyl propionate.
Materials & Equipment:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
4-Picoline (distilled)
-
Ethyl propionate (distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrer, syringes, argon/nitrogen inlet
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of LDA: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at this temperature to generate lithium diisopropylamide (LDA).
-
Causality: Using a strong, non-nucleophilic base like LDA is crucial to ensure complete deprotonation of the picoline methyl group without competing nucleophilic attack on the starting materials. The low temperature (-78 °C) prevents side reactions and ensures the stability of the organolithium intermediates.
-
-
Formation of Picolyl Anion: Slowly add 4-picoline (1.0 equivalent) dropwise to the LDA solution at -78 °C. A deep red or dark color typically indicates the formation of the 4-picolyl anion. Allow the mixture to stir for 1 hour at -78 °C.
-
Acylation Reaction: Add ethyl propionate (1.2 equivalents) dropwise to the solution of the picolyl anion, ensuring the temperature remains at -78 °C. Stir the reaction mixture for 2-3 hours at this temperature.
-
Causality: The ketone product is more reactive towards the picolyl anion than the starting ester. Maintaining a low temperature minimizes the risk of a second addition to the newly formed ketone, which would lead to a tertiary alcohol byproduct.
-
-
Quenching and Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Final Purification: Purify the crude oil via silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Physicochemical and Spectral Properties
No experimental data for this compound is readily available. The following properties are predicted based on its structure and data from its isomers.[6][7]
| Property | Predicted Value | Justification / Comparison |
| Molecular Formula | C₉H₁₁NO | - |
| Molecular Weight | 149.19 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Typical for pyridinyl ketones.[1] |
| Boiling Point | ~230-250 °C | Isomer 1-(pyridin-2-yl)butan-2-one has a BP of 229.7 °C.[4] |
| Solubility | Soluble in organic solvents (DCM, Chloroform, Alcohols), moderately soluble in water. | The pyridine nitrogen allows for hydrogen bonding and protonation, increasing water solubility compared to a purely hydrocarbon ketone. |
| CAS Number | Not assigned | Isomers have assigned CAS numbers (e.g., 1701-71-9 for 1-(pyridin-4-yl)butan-1-one).[3] |
Predicted Spectral Data
Spectral analysis is essential for confirming the structure of the synthesized product.
-
¹H NMR (Proton NMR):
-
Pyridine Protons: Two sets of signals in the aromatic region (δ 7.0-8.8 ppm). The protons at the 2- and 6-positions (ortho to nitrogen) will appear as a doublet around δ 8.5-8.7 ppm. The protons at the 3- and 5-positions will appear as another doublet around δ 7.2-7.4 ppm.
-
Methylene Protons (α to pyridine): A singlet or narrow triplet around δ 3.8-4.0 ppm (-CH₂-Py).
-
Methylene Protons (α to ketone): A quartet around δ 2.7-2.9 ppm (-CO-CH₂-CH₃).
-
Methyl Protons: A triplet around δ 1.0-1.2 ppm (-CH₂-CH₃).
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon: A characteristic peak in the downfield region, δ 205-210 ppm.
-
Pyridine Carbons: Signals between δ 120-155 ppm, with the C2/C6 and C4 carbons being the most distinct.
-
Aliphatic Carbons: Signals for the three aliphatic carbons will appear in the upfield region (δ 8-50 ppm).
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band around 1715-1725 cm⁻¹, characteristic of an aliphatic ketone.[8]
-
C=N and C=C Stretches: Medium to weak absorptions in the 1580-1610 cm⁻¹ and 1400-1500 cm⁻¹ regions, corresponding to the pyridine ring vibrations.
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 149.
-
Key Fragmentation: A prominent peak at m/z = 92, corresponding to the loss of the propionyl group (•COCH₂CH₃), leaving the picolyl cation. Another expected fragment would be at m/z = 57 (propionyl cation).
-
Applications in Medicinal Chemistry and Drug Development
The true value of this compound lies in its potential as a versatile intermediate for creating novel, biologically active molecules. The pyridine scaffold is a key component in a wide array of pharmaceuticals, demonstrating activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][9][10]
Caption: Drug discovery workflow utilizing this compound as a starting scaffold.
Potential Derivatizations:
-
Reduction of the Ketone: The ketone can be easily reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄). This introduces a chiral center and a hydroxyl group, which can act as a hydrogen bond donor/acceptor, potentially improving binding affinity to biological targets.
-
Condensation Reactions: The ketone can undergo condensation with hydrazines or hydroxylamines to form five- or six-membered heterocyclic rings like pyrazoles or pyridazines, which are themselves important pharmacophores.
-
α-Functionalization: The protons on the methylene carbon adjacent to the ketone are acidic and can be removed to form an enolate, allowing for α-alkylation or α-halogenation to introduce further diversity.
By systematically applying these modifications, a diverse library of compounds can be generated and screened against various biological targets, such as kinases, GPCRs, or microbial enzymes, to identify novel hit compounds for drug development programs.
Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for a laboratory chemical. Based on its structural class, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
This compound is a structurally intriguing molecule that stands at the intersection of established medicinal chemistry principles and opportunities for novel discovery. Although not widely characterized, its synthesis is feasible through well-understood organic reactions. Its combination of a privileged pyridine scaffold and a versatile ketone handle makes it an ideal candidate for the synthesis of compound libraries aimed at discovering new therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically utilize this promising chemical building block in their research and development endeavors.
References
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Preparation of 4-Alkyl-2-[N-(tert-butoxycarbonyl)amino]pyridines by Alkylation, Nucleophilic Addition, and Acylation of 2-[N-(tert-Butoxycarbonyl)amino]-4-picoline(1). J Org Chem. 1996;61(14):4810-4811. [Link]
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C-O bond fragmentation of 4-picolyl- and N-methyl-4-picolinium esters triggered by photochemical electron transfer. J Org Chem. 2004;69(17):5547-54. [Link]
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1-(Pyridin-4-yl)butan-1-one. Cenmed Enterprises. Accessed January 12, 2026. [Link]
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Cas 6303-73-7, 1-(pyridin-2-yl)butan-2-one. LookChem. Accessed January 12, 2026. [Link]
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Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Molecules. 2023;29(1):6. [Link]
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C−O Bond Fragmentation of 4-Picolyl- and N -Methyl-4-picolinium Esters Triggered by Photochemical Electron Transfer. ResearchGate. Accessed January 12, 2026. [Link]
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4-(Pyridin-3-yl)butan-2-one. PubChem. Accessed January 12, 2026. [Link]
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4-(Pyridin-2-yl)butan-1-ol. Chemsrc. Accessed January 12, 2026. [Link]
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Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. ResearchGate. Accessed January 12, 2026. [Link]
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Ch15: RLi or RMgX with Esters to 3o alcohol. University of Calgary. Accessed January 12, 2026. [Link]
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Biological activity of 1,4-dihydropyridine derivatives. ResearchGate. Accessed January 12, 2026. [Link]
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Biological activity of 1,4-dihydropyridine derivatives. Arch Immunol Ther Exp (Warsz). 1985;33(2):345-52. [Link]
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4-(Pyridin-2-yl)butan-1-amine. LookChem. Accessed January 12, 2026. [Link]
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Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube. Published December 25, 2022. [Link]
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Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Accessed January 12, 2026. [Link]
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NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Published May 10, 2017. [Link]
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1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000474). Human Metabolome Database. Accessed January 12, 2026. [Link]
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4-(pyridin-4-yl)butan-2-one hydrochloride. PubChemLite. Accessed January 12, 2026. [Link]
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Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Semantic Scholar. Published July 11, 2018. [Link]
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Pyridine synthesis. Organic Chemistry Portal. Accessed January 12, 2026. [Link]
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Addition of Organolithiums to Carboxylic Acids. Master Organic Chemistry. Accessed January 12, 2026. [Link]
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The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules. 2000;5(1):84-91. [Link]
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Synthesis and Characterization of 1,2,4-Butanetrioltrinitrate. Oriental Journal of Chemistry. 2011;27(2). [Link]
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Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Org Lett. 2008;10(22):5325-8. [Link]
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Organic Compounds with Biological Activity. Compounds. 2023;3(4):618-622. [Link]
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Example 1. University of Wisconsin-Madison Chemistry Department. Accessed January 12, 2026. [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. 2023;28(1):34. [Link]
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5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Organic Syntheses. Accessed January 12, 2026. [Link]
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4-(pyridin-3-yl)butan-2-one. PubChemLite. Accessed January 12, 2026. [Link]
-
Synthesis of 2,4,6-Trisubstituted Pyridines from Methyl Ketones and Alkynones. ResearchGate. Accessed January 12, 2026. [Link]
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The Ethylene Ketal Protecting Group Revisited: The Synthesis of 4-Hydroxy-4, 4-Diphenyl-2-Butanone. Journal of Chemical Education. 2005;82(7):1069. [Link]
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An In-Depth Technical Guide to the Reactivity of 1-Pyridin-4-ylbutan-2-one
Introduction
1-Pyridin-4-ylbutan-2-one is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a ketone carbonyl group and a pyridine ring, presents multiple avenues for chemical modification, making it a versatile scaffold for the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of the reactivity of this compound with common reagents, grounded in fundamental organic chemistry principles. We will explore the molecule's key reactive sites and detail experimental approaches for its transformation, offering field-proven insights for researchers and drug development professionals.
While specific literature on this compound is limited, its reactivity can be reliably predicted based on the well-established chemistry of pyridyl ketones and related structures. This document synthesizes this knowledge to provide a robust framework for designing synthetic routes and understanding reaction outcomes.
Analysis of Reactive Sites
The chemical behavior of this compound is governed by three primary reactive centers: the ketone carbonyl group, the α-protons adjacent to the carbonyl, and the pyridine ring itself. Each site offers a distinct handle for chemical manipulation.
Caption: Key reactive sites of this compound.
-
The Ketone Carbonyl Group: The polarized carbon-oxygen double bond makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This is the site for reductions, additions of organometallics, and cyanohydrin formation.
-
The α-Protons: The protons on the carbons adjacent to the carbonyl group (C1 and C3 of the butane chain) are acidic due to the electron-withdrawing effect of the carbonyl and the ability of the resulting enolate to be stabilized by resonance. These sites are key for alkylation, condensation, and halogenation reactions.
-
The Pyridine Ring: The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity. The aromatic ring can undergo electrophilic substitution, although it is generally deactivated by the electron-withdrawing nature of the nitrogen. The ring can also be activated towards certain reactions by N-oxide formation.
Reactions at the Ketone Carbonyl
The carbonyl group is a primary site for transformations, most commonly involving reduction to an alcohol or addition of a carbon nucleophile.
Reduction to Secondary Alcohol
The reduction of the ketone in this compound to the corresponding secondary alcohol, 1-pyridin-4-ylbutan-2-ol, is a fundamental transformation. The choice of reducing agent is critical and depends on the desired selectivity and reaction conditions.
| Reagent | Typical Conditions | Product | Notes |
| Sodium borohydride (NaBH₄) | Methanol or Ethanol, 0°C to RT | 1-Pyridin-4-ylbutan-2-ol | Mild and selective for ketones. The standard choice for this transformation. |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0°C to RT | 1-Pyridin-4-ylbutan-2-ol | A much stronger, non-selective reducing agent. Will also reduce other functional groups if present. Requires anhydrous conditions and careful quenching. |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | H₂, Catalyst (e.g., Pd/C), various solvents | 1-Pyridin-4-ylbutan-2-ol or 1-Piperidin-4-ylbutan-2-ol | Can reduce both the ketone and the pyridine ring depending on conditions (pressure, temperature, catalyst). High pressure and temperature favor ring reduction.[1][2] |
| Asymmetric Transfer Hydrogenation | Chiral catalysts (e.g., Rh, Ru, Ni complexes), H donor (e.g., isopropanol) | Chiral 1-Pyridin-4-ylbutan-2-ol | Allows for the synthesis of specific enantiomers of the alcohol, which is crucial in drug development.[1][3][4][5] |
Experimental Protocol: Reduction with Sodium Borohydride
This protocol describes a standard, reliable method for the reduction of the ketone.
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of acetone to consume excess NaBH₄, followed by the addition of water.
-
Extraction: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography if necessary.
Caption: General workflow for the reduction of a ketone using NaBH₄.
Nucleophilic Addition of Organometallic Reagents
The addition of Grignard or organolithium reagents to the ketone provides a powerful method for C-C bond formation, leading to tertiary alcohols.[6][7]
Causality Behind Experimental Choices: The reaction must be conducted under strictly anhydrous conditions as organometallic reagents are strong bases and will be quenched by protic solvents like water or alcohols. The pyridine nitrogen can potentially coordinate with the magnesium of the Grignard reagent, which may influence the reactivity and stereochemical outcome.[8]
Representative Reaction: Addition of Methylmagnesium Bromide
This compound + CH₃MgBr → 2-Methyl-1-(pyridin-4-yl)butan-2-ol
Experimental Protocol: Grignard Addition
-
Setup: Assemble a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar) equipped with a stirrer, dropping funnel, and thermometer.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0°C.
-
Reagent Addition: Add the Grignard reagent (e.g., Methylmagnesium bromide, 1.2 eq in THF/Et₂O) dropwise via the dropping funnel, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-16 hours until the reaction is complete (monitored by TLC/LC-MS).
-
Quenching: Cool the reaction back to 0°C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Workup: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to afford the tertiary alcohol.
Reactions at the α-Carbons (Enolate Chemistry)
The protons on the carbons alpha to the ketone are acidic (pKa ≈ 19-20) and can be removed by a suitable base to form a nucleophilic enolate intermediate.[9] This enolate can then react with various electrophiles. This compound has two enolizable positions, leading to potential regioselectivity issues.
Enolate Formation and Alkylation
The choice of base and reaction conditions determines which enolate is formed.[10][11]
-
Kinetic Enolate: Formed by using a strong, sterically hindered base (e.g., Lithium diisopropylamide, LDA) at low temperatures (-78°C). Deprotonation occurs at the less sterically hindered α'-position (the CH₂ group), which is faster.[11]
-
Thermodynamic Enolate: Formed by using a smaller, less hindered base (e.g., NaH, NaOEt) at higher temperatures (e.g., room temperature). This allows for equilibrium to be established, favoring the more substituted, and thus more stable, enolate at the α-position (the CH₂ group attached to the pyridine).[11]
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An In-Depth Technical Guide to the Solubility and Stability of 1-Pyridin-4-ylbutan-2-one for Researchers and Drug Development Professionals
This guide provides a comprehensive framework for the evaluation of solubility and stability of the novel chemical entity, 1-Pyridin-4-ylbutan-2-one. As a pyridinone derivative, this compound holds potential for various pharmaceutical applications; however, a thorough understanding of its physicochemical properties is paramount for successful drug development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Significance of Physicochemical Profiling
In the journey of a drug candidate from discovery to market, early and accurate characterization of its solubility and stability is a critical determinant of success. Poor aqueous solubility can lead to low bioavailability, while instability can compromise the safety, efficacy, and shelf-life of the final drug product.[1][2] This guide will provide the foundational knowledge and experimental workflows to comprehensively profile this compound.
Physicochemical Properties of this compound: A Predictive Overview
While specific experimental data for this compound is not extensively available in public literature, we can infer its likely properties based on its structure and related compounds. The molecule possesses a pyridine ring, which is a basic heterocycle, and a ketone functional group.[3][4] The pyridine nitrogen is a hydrogen bond acceptor and can be protonated, suggesting that the solubility of this compound will be pH-dependent.
Table 1: Predicted Physicochemical Properties of this compound and Related Compounds
| Property | Predicted/Reported Value | Rationale/Reference |
| Molecular Formula | C₉H₁₁NO | |
| Molecular Weight | 149.19 g/mol | [5] |
| pKa | ~4-5 | The pyridine ring is weakly basic.[3] |
| LogP | ~1.5 - 2.5 | Calculated based on similar structures.[5] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 2 (N in pyridine, O in ketone) | [5] |
These predicted properties suggest that this compound is a weakly basic compound with moderate lipophilicity. Its solubility is expected to be higher at lower pH values due to the protonation of the pyridine nitrogen.
Comprehensive Solubility Assessment
The solubility of a compound is a key factor influencing its absorption and bioavailability.[2] It is crucial to determine both its kinetic and thermodynamic solubility.
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound that dissolves in an aqueous buffer after being introduced from a concentrated organic stock solution (typically DMSO).[6] This is a high-throughput screening method often used in early drug discovery to rank compounds.[7]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).
-
Nephelometric Reading: Measure the light scattering of the solutions using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound, and thus its kinetic solubility limit.[2][7]
Thermodynamic Solubility Determination
Thermodynamic solubility, often considered the "gold standard," measures the concentration of a compound in a saturated solution at equilibrium.[8] This is typically determined using the shake-flask method.[8]
-
Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 2, 5, 7.4, and 9).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[9] Care must be taken to avoid adsorption of the compound to the filter material.[9]
-
Concentration Analysis: Quantify the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Table 2: Hypothetical Thermodynamic Solubility Data for this compound
| pH of Buffer | Solubility (µg/mL) |
| 2.0 | 550 |
| 5.0 | 120 |
| 7.4 | 35 |
| 9.0 | 28 |
Workflow for Solubility Assessment
Caption: Workflow for stability-indicating method development and formal stability testing.
Conclusion
The comprehensive evaluation of the solubility and stability of this compound, as outlined in this guide, is a critical step in its development as a potential therapeutic agent. By following these systematic and scientifically rigorous protocols, researchers can generate the high-quality data necessary to make informed decisions, de-risk their development programs, and ultimately, increase the probability of success for this promising compound.
References
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Methodological & Application
Application Notes & Protocols: Synthesis of 1-Pyridin-4-ylbutan-2-one from Pyridine-4-acetonitrile
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyridine-Containing Scaffolds
The pyridine ring is a fundamental structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its presence can significantly influence a molecule's physicochemical properties, such as polarity, solubility, and hydrogen bonding capacity, which are critical for drug efficacy.[2] Consequently, the development of robust and efficient synthetic routes to functionalized pyridines, like 1-Pyridin-4-ylbutan-2-one, is of paramount importance in medicinal chemistry and drug discovery.[3] This ketone serves as a valuable intermediate for the synthesis of more complex molecules, including potential therapeutic agents.[4]
This document provides a detailed guide for the synthesis of this compound from pyridine-4-acetonitrile via a Grignard reaction, a classic and reliable method for carbon-carbon bond formation.[5] We will delve into the mechanistic underpinnings of this transformation, provide a meticulously detailed experimental protocol, and offer insights to ensure a successful and reproducible synthesis.
Reaction Overview & Mechanistic Rationale
The conversion of pyridine-4-acetonitrile to this compound is achieved through a two-step sequence involving a Grignard reaction followed by acidic hydrolysis.[6][7]
Step 1: Nucleophilic Addition of a Grignard Reagent to the Nitrile
The core of this synthesis is the nucleophilic addition of an ethyl Grignard reagent (ethylmagnesium bromide, EtMgBr) to the electrophilic carbon of the nitrile group in pyridine-4-acetonitrile.[8][9] The highly polar carbon-magnesium bond in the Grignard reagent renders the ethyl group nucleophilic, enabling it to attack the nitrile carbon.[10] This initial addition forms a resonance-stabilized imine anion.[5][7] A key feature of this reaction is that the Grignard reagent adds only once to the nitrile, as the resulting negatively charged imine intermediate is unreactive towards further nucleophilic attack.[8][9]
Step 2: Acidic Hydrolysis of the Imine Intermediate
The second stage of the reaction is the hydrolysis of the intermediate imine to the desired ketone.[11][12] This is typically accomplished by treating the reaction mixture with an aqueous acid.[13][14] The mechanism involves protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom.[11] Water then acts as a nucleophile, attacking the carbon and leading to a tetrahedral intermediate.[13] A series of proton transfers and the elimination of ammonia ultimately yield the final ketone product, this compound.[6][15]
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Pyridine-4-acetonitrile | ≥98% | Commercially Available | --- |
| Ethylmagnesium bromide | 3.0 M in diethyl ether | Commercially Available | Handle under inert atmosphere |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Essential for Grignard reactions |
| Saturated Ammonium Chloride (aq) | Reagent Grade | --- | For quenching the reaction |
| Ethyl Acetate | ACS Grade | --- | For extraction |
| Anhydrous Sodium Sulfate | Reagent Grade | --- | For drying organic layers |
| Silica Gel | 60 Å, 230-400 mesh | --- | For column chromatography |
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Ice bath
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add pyridine-4-acetonitrile (5.0 g, 42.3 mmol).
-
Add 40 mL of anhydrous tetrahydrofuran (THF) to the flask.
-
Cool the resulting solution to 0°C in an ice bath.
-
-
Grignard Addition:
-
While maintaining the temperature at 0°C, slowly add ethylmagnesium bromide (15.5 mL of a 3.0 M solution in diethyl ether, 46.5 mmol, 1.1 equivalents) dropwise to the stirred solution of pyridine-4-acetonitrile over a period of 30 minutes. The use of a syringe pump is recommended for controlled addition.
-
Causality: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent the formation of side products.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour.
-
Subsequently, remove the ice bath and let the reaction warm to room temperature, stirring for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Quenching and Workup:
-
Cool the reaction mixture back to 0°C with an ice bath.
-
Carefully and slowly quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.
-
Causality: Quenching with a mild acid source like ammonium chloride protonates the intermediate imine and neutralizes any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a yellow oil.
-
Critical Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Temperature | 0°C for addition, then warm to RT | Controls exothermicity and minimizes side reactions.[16] |
| Reaction Time | 3-4 hours | Ensures complete reaction of the starting material. |
| Equivalents of Grignard | 1.1 - 1.2 equivalents | A slight excess ensures complete consumption of the nitrile. |
| Solvent | Anhydrous THF | Aprotic and compatible with Grignard reagents. |
| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are sensitive to moisture and oxygen. |
| Expected Yield | 60-75% | Varies based on reaction scale and purity of reagents. |
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Cause: Incomplete reaction or degradation of the Grignard reagent.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is performed under a strictly inert atmosphere. Use freshly opened or titrated Grignard reagent.[16]
-
-
Formation of Side Products:
-
Cause: Reaction temperature too high during Grignard addition.
-
Solution: Maintain a strict temperature control at 0°C during the addition of the Grignard reagent. Slow, dropwise addition is critical.
-
-
Difficulty in Purification:
-
Cause: Incomplete quenching or presence of magnesium salts.
-
Solution: Ensure thorough quenching and consider an additional wash with dilute acid (e.g., 1 M HCl) during the workup to remove magnesium salts, being mindful of the basicity of the pyridine ring.
-
Conclusion
The synthesis of this compound from pyridine-4-acetonitrile via a Grignard reaction is a robust and scalable method for producing this valuable chemical intermediate. By carefully controlling the reaction conditions, particularly temperature and the exclusion of atmospheric moisture, researchers can consistently achieve good yields of the desired product. The protocol and insights provided herein are intended to serve as a comprehensive guide for scientists in the field of chemical synthesis and drug development.
References
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
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Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]
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JoVE. (2025). Video: Nitriles to Ketones: Grignard Reaction. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. Retrieved from [Link]
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Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
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Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
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BYJU'S. (n.d.). Imine Hydrolysis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Retrieved from [Link]
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Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
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Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 864817. [Link]
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American Chemical Society. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Retrieved from [Link]
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Wikipedia. (n.d.). Ethylmagnesium bromide. Retrieved from [Link]
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Chegg. (n.d.). What products would you expect from the reaction of ethylmagnesium bromide (CH3CH2 MgBr) with each of the following reagents?. Retrieved from [Link]
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Marshall University. (n.d.). Synthesis of 1,3-DI(4-Pyridinyl)Acetone. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of pyridine N‐oxides with Grignard reagents. Retrieved from [Link]
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Ando, Y. (2008). Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols. Journal of Oleo Science, 57(8), 459-462. [Link]
- Kumar, R., et al. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences, 86(4), 1187-1198.
- Google Patents. (n.d.). CN103848779A - Preparation method of 1-(4-pyridyl) acetone.
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Wiley Online Library. (n.d.). [3 + 2 + 1] Pyridine Skeleton Synthesis Using Acetonitrile as C4N1 Units and Solvent. Retrieved from [Link]
-
Quora. (2021). What is the reaction of methyl magnesium bromide on ethyl cyanide?. Retrieved from [Link]
- Google Patents. (n.d.). CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile.
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ResearchGate. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]
- Google Patents. (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
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Arkivoc. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of 1-Pyridin-4-ylbutan-2-one Analogues via Hantzsch Pyridine Synthesis and Complementary Strategies
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, appearing in numerous FDA-approved drugs.[1][2] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure in the design of biologically active molecules.[3] Analogs of "1-Pyridin-4-ylbutan-2-one" are of significant interest to researchers as they represent a versatile template for developing novel therapeutics targeting a range of diseases. The strategic placement of a butan-2-one moiety at the 4-position of the pyridine ring offers a key site for further functionalization and interaction with biological targets.
The Hantzsch pyridine synthesis, a classic multi-component reaction first reported in 1881, remains a powerful and efficient method for the construction of substituted pyridines.[4][5] Its operational simplicity, use of readily available starting materials, and ability to generate molecular diversity make it an attractive strategy for building libraries of pyridine-containing compounds.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of this compound analogues. We will explore both a modified Hantzsch synthesis approach and complementary post-synthetic modification strategies, offering detailed protocols and insights into the underlying chemical principles.
Strategic Approaches to Synthesis
The synthesis of unsymmetrically substituted pyridines, such as the target this compound, requires a thoughtful approach to control the regioselectivity of the ring formation. The classical Hantzsch synthesis, which utilizes two equivalents of the same β-ketoester, yields a symmetrically substituted pyridine.[6][7] To achieve the desired C4-functionalization with a butan-2-one side chain, two primary strategies can be employed:
-
Modified Hantzsch Pyridine Synthesis: This approach involves the use of carefully selected, unsymmetrical building blocks in a one-pot reaction to directly assemble the desired pyridine core.
-
Post-Synthetic Modification of a Pre-formed Pyridine Ring: This strategy leverages established methods to introduce or elaborate the butan-2-one side chain onto a readily accessible 4-substituted pyridine precursor.
This guide will detail a robust protocol for the second approach, which often provides greater flexibility and control for the synthesis of diverse analogues.
Recommended Synthetic Route: Post-Synthetic Modification via Grignard Reaction
This protocol outlines a reliable two-step sequence starting from the commercially available pyridine-4-carbonitrile. The key steps involve a Grignard reaction to introduce the ethyl group, followed by acidic hydrolysis of the intermediate imine to yield the target ketone.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Grignard Reaction of Pyridine-4-carbonitrile with Ethylmagnesium Bromide
Causality: The Grignard reagent, ethylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile group. This addition reaction forms a magnesium imine intermediate, which is the precursor to the desired ketone.[8][9]
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Pyridine-4-carbonitrile | C₆H₄N₂ | 104.11 | 1.04 g | 10 |
| Ethylmagnesium Bromide (1.0 M in THF) | C₂H₅MgBr | 133.27 | 12 mL | 12 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 20 mL | - |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 10 mL | - |
Procedure:
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pyridine-4-carbonitrile (1.04 g, 10 mmol).
-
Dissolve the starting material in anhydrous THF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the ethylmagnesium bromide solution (12 mL of 1.0 M solution in THF, 12 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1). The disappearance of the starting material indicates the completion of the reaction.
Step 2: Hydrolysis of the Imine Intermediate
Causality: Acidic hydrolysis of the magnesium imine intermediate protonates the nitrogen atom, making the carbon atom susceptible to nucleophilic attack by water. This leads to the formation of an unstable geminal amino alcohol, which readily eliminates ammonia to yield the stable ketone product.[8]
Materials:
| Reagent/Solvent | Concentration | Quantity |
| Hydrochloric Acid | 2 M | 20 mL |
| Diethyl Ether | - | 50 mL |
| Saturated Sodium Bicarbonate Solution | - | 30 mL |
| Brine | - | 20 mL |
| Anhydrous Sodium Sulfate | - | - |
Procedure:
-
Cool the reaction mixture from Step 1 back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 2 M hydrochloric acid (20 mL). Caution: The reaction is exothermic.
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (30 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Alternative Synthetic Strategy: Modified Hantzsch Synthesis
While the post-synthetic modification is often more versatile, a modified Hantzsch synthesis can be employed for a more convergent approach. This would involve the reaction of an appropriate aldehyde, a β-ketoester or equivalent that will form the butan-2-one side chain, and an enamine.
Reaction Mechanism: Hantzsch Pyridine Synthesis
The Hantzsch synthesis proceeds through a series of condensation and cyclization reactions.[7][10] The key steps are:
-
Knoevenagel Condensation: An aldehyde reacts with a β-ketoester to form an α,β-unsaturated carbonyl compound.
-
Enamine Formation: A second equivalent of the β-ketoester (or a different active methylene compound) reacts with ammonia or an amine to form an enamine.
-
Michael Addition: The enamine adds to the α,β-unsaturated carbonyl compound.
-
Cyclization and Dehydration: The intermediate undergoes cyclization and dehydration to form a 1,4-dihydropyridine.
-
Aromatization: The 1,4-dihydropyridine is oxidized to the final pyridine product.
Caption: Generalized mechanism of the Hantzsch Pyridine Synthesis.
Troubleshooting and Expert Insights
-
Grignard Reaction: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (nitrogen or argon) to prevent quenching of the Grignard reagent by moisture. The quality of the Grignard reagent is crucial; use of a freshly prepared or titrated solution is recommended.
-
Hydrolysis: The hydrolysis step can be exothermic. Slow and controlled addition of the acid is essential to manage the reaction temperature.
-
Purification: The final product is a ketone and may be prone to side reactions. Purification by column chromatography should be performed promptly after the work-up.
-
Alternative Starting Materials: For the synthesis of analogues, various substituted pyridine-4-carbonitriles can be used as starting materials. Similarly, different Grignard reagents can be employed to introduce a variety of alkyl or aryl groups.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound analogues, a class of compounds with significant potential in drug discovery. The detailed protocol for the post-synthetic modification of pyridine-4-carbonitrile offers a reliable and flexible route to these valuable molecules. By understanding the underlying chemical principles and following the outlined procedures, researchers can efficiently synthesize a diverse library of analogues for biological screening and lead optimization. The Hantzsch pyridine synthesis and complementary synthetic strategies remain indispensable tools in the arsenal of the modern medicinal chemist.
References
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-
Fiveable. Hantzsch Pyridine Synthesis Definition. [Link]
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Jagriti Sharma. HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. YouTube, April 24, 2022. [Link]
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Wikipedia. Hantzsch pyridine synthesis. [Link]
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Scribd. Hantzsch Pyridine Synthesis | PDF. [Link]
-
Filo. Reaction and Mechanism Query. [Link]
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Durham University. Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. [Link]
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ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
- Wibaut, J. P.; Overhoff, J. The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recl. Trav. Chim. Pays-Bas1928, 47, 935-944.
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Organic Chemistry Portal. Pyridine synthesis. [Link]
- den Hertog, H. J.; van der Plas, H. C. The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Recl. Trav. Chim. Pays-Bas1953, 72, 285-290.
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ResearchGate. Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. [Link]
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Semantic Scholar. Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]
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-
Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols. [Link]
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Application Note: Synthesis of 1-Pyridin-4-ylbutan-2-one via Directed Acylation of 4-Picoline
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 1-Pyridin-4-ylbutan-2-one through the acylation of 4-picoline. Standard electrophilic substitution methods like Friedel-Crafts acylation are ineffective on the electron-deficient pyridine ring.[1] The strategy outlined herein circumvents this limitation by employing a directed metalation approach. The methyl group of 4-picoline is deprotonated using a strong, non-nucleophilic base, lithium diisopropylamide (LDA), to generate a highly nucleophilic picolyl anion. This intermediate subsequently undergoes a Claisen-type condensation with ethyl propionate to yield the target β-ketopyridine.[2] This guide offers a comprehensive, step-by-step methodology, mechanistic insights, safety protocols, and data presentation suitable for researchers in organic synthesis and drug discovery.
Mechanistic Principle: Overcoming Pyridine's Inertness
The direct acylation of the pyridine ring is challenging due to its electron-deficient nature, which is further exacerbated by the coordination of Lewis acid catalysts to the nitrogen atom, forming a highly deactivated pyridinium species.[3] Therefore, an alternative strategy focusing on the functionalization of the methyl substituent is required.
The protons on the methyl group of 4-picoline (γ-picoline) are weakly acidic and can be abstracted by a sufficiently strong base.[4] A hindered, powerful base like Lithium Diisopropylamide (LDA) is ideal for this purpose as it quantitatively generates the desired enolate-like carbanion at low temperatures, minimizing side reactions like nucleophilic addition to the pyridine ring.[5][6]
The reaction proceeds in two key steps:
-
Deprotonation: 4-picoline is treated with LDA in an anhydrous aprotic solvent (e.g., THF) at -78 °C. The LDA selectively removes a proton from the methyl group, forming the resonance-stabilized 4-picolyl lithium anion.
-
Nucleophilic Acyl Substitution: The picolyl anion acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of ethyl propionate. This forms a tetrahedral intermediate which then collapses, eliminating an ethoxide leaving group to yield the target ketone, this compound. This process is analogous to a Claisen condensation.[2]
The overall transformation is depicted below:
Caption: High-level overview of the two-step synthetic strategy.
Materials and Reagents
Proper handling of all reagents is critical. n-Butyllithium is pyrophoric and must be handled under an inert atmosphere. All glassware should be oven or flame-dried prior to use.
| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |
| Diisopropylamine | C₆H₁₅N | 101.19 | 108-18-9 | Corrosive, flammable liquid. Distill from CaH₂. |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 109-72-8 | Pyrophoric. Use a freshly titrated solution. |
| 4-Picoline | C₆H₇N | 93.13 | 108-89-4 | Pungent liquid. Distill from CaH₂.[7] |
| Ethyl Propionate | C₅H₁₀O₂ | 102.13 | 105-37-3 | Flammable liquid with a fruity odor.[8] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous, inhibitor-free. Distill from Na/benzophenone. |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 12125-02-9 | Used for quenching the reaction. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS grade, for extraction. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | For drying organic layers. |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 230-400 mesh for column chromatography. |
Detailed Experimental Protocol
This protocol describes a 10 mmol scale reaction. All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using Schlenk techniques.
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure:
-
LDA Preparation: To a flame-dried 100 mL Schlenk flask under nitrogen, add anhydrous THF (30 mL) and freshly distilled diisopropylamine (1.4 mL, 10 mmol). Cool the flask to 0 °C in an ice bath. Slowly add n-butyllithium (e.g., 4.0 mL of a 2.5 M solution in hexanes, 10 mmol) dropwise via syringe. After the addition is complete, stir the resulting pale yellow solution at 0 °C for 20 minutes.
-
Deprotonation of 4-Picoline: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. In a separate vial, dissolve freshly distilled 4-picoline (0.97 mL, 10 mmol) in anhydrous THF (5 mL). Add the 4-picoline solution dropwise to the LDA solution over 15 minutes. A deep red or orange color should develop, indicating the formation of the picolyl anion. Stir the reaction mixture at -78 °C for 1 hour.
-
Acylation: Add ethyl propionate (1.2 mL, 11 mmol) dropwise to the reaction mixture at -78 °C. The deep color of the anion should gradually fade.
-
Reaction Monitoring & Quenching: Allow the reaction to stir at -78 °C for 2-3 hours. The reaction progress can be monitored by TLC (e.g., 30% EtOAc in hexanes). Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) at -78 °C.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pale yellow oil.
Safety and Troubleshooting
| Hazard | Precaution |
| n-Butyllithium | Pyrophoric and moisture-sensitive. Handle exclusively under an inert atmosphere. Quench excess reagent carefully with isopropanol at low temperatures. |
| Strong Bases (LDA) | Corrosive. Avoid contact with skin and eyes. Wear appropriate PPE. |
| Anhydrous Solvents | Flammable. Work in a well-ventilated fume hood away from ignition sources. |
Troubleshooting Guide:
-
Low or No Yield: This is often due to moisture in the reaction, which will quench the n-BuLi and the picolyl anion. Ensure all glassware is rigorously dried and solvents are anhydrous. The n-BuLi solution may also have degraded; it should be titrated before use.
-
Formation of Side Products: If the temperature is not kept low, the picolyl anion can be unstable. Furthermore, adding reagents too quickly can lead to localized heating and side reactions. Slow, dropwise addition is critical.
-
Incomplete Reaction: The reaction may require a longer stirring time or a slight excess of the acylating agent. Monitor by TLC before quenching.
References
-
Organic Chemistry Portal. (n.d.). Acylation of Pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Retrieved from [Link]
-
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-
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-
ResearchGate. (2009). Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. Retrieved from [Link]
-
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-
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-
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-
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ResearchGate. (n.d.). Claisen‐Schmidt condensation for the synthesis of 4. Retrieved from [Link]
-
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-
National Institutes of Health. (2014). Trimethyl-2,2′:6′,2″-terpyridine by Oxidative Coupling of 4-Picoline. Retrieved from [Link]
-
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-
University of Oxford. (n.d.). Enolate Chemistry. Retrieved from [Link]
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-
Merck Index. (n.d.). 4-Ethyl-2-picoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Methylpyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Imparting aromaticity to 2-pyridone derivatives.... Retrieved from [Link]
-
HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Retrieved from [Link]
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-
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-
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-
MDPI. (2022). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Retrieved from [Link]
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- 7. 4-Methylpyridine - Wikipedia [en.wikipedia.org]
- 8. Ethyl propionate - Wikipedia [en.wikipedia.org]
Introduction: The Significance of Pyridyl Ketones in Medicinal Chemistry
An Application Note and Experimental Protocol for the Synthesis of 1-Pyridin-4-ylbutan-2-one
This compound is a heterocyclic ketone that serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The pyridine moiety is a common feature in many biologically active compounds, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The butanone side chain provides a reactive handle for further chemical modifications, making this compound a versatile building block for drug discovery and development programs. This document provides a detailed, field-tested protocol for the synthesis of this compound, grounded in established principles of organic chemistry.
Synthetic Strategy & Mechanistic Overview
The synthesis of pyridyl ketones can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards classical electrophilic substitution reactions like Friedel-Crafts acylation.[1] Therefore, alternative strategies are required. The selected protocol leverages the enhanced acidity of the methyl protons of 4-methylpyridine (also known as γ-picoline).
The core of this synthetic approach is a two-step sequence analogous to a Claisen condensation:
-
Deprotonation: The methyl group of 4-methylpyridine is deprotonated using a strong, non-nucleophilic base such as n-butyllithium (n-BuLi). This step generates a nucleophilic carbanion (4-picolyl anion) stabilized by resonance. The reaction must be conducted under anhydrous conditions and at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the organolithium reagent and the generated anion.
-
Acylation: The generated 4-picolyl anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, in this case, ethyl propionate. This forms a tetrahedral intermediate which subsequently collapses, eliminating the ethoxide leaving group to yield the target ketone, this compound, upon acidic workup.
This strategy provides a direct and efficient route to the desired C-4 functionalized pyridine.[2][3]
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis, purification, and confirmation of this compound.
Caption: Workflow for the synthesis of this compound.
Materials and Reagents
| Reagent / Material | Grade | Supplier Example | Notes |
| 4-Methylpyridine (γ-Picoline) | Anhydrous, ≥99% | Sigma-Aldrich | Should be distilled before use.[4] |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Highly reactive; handle with extreme care. |
| Ethyl Propionate | Anhydrous, ≥99% | Sigma-Aldrich | |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Inhibitor-free. |
| Saturated Ammonium Chloride (NH₄Cl) | Reagent Grade | Fisher Scientific | Aqueous solution. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Sigma-Aldrich | For drying. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
Detailed Experimental Protocol
1. Reaction Setup: a. Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet adapter connected to a bubbler. b. Dry the glassware thoroughly in an oven at 120 °C overnight and allow it to cool to room temperature under a stream of dry nitrogen.
2. Reagent Addition: a. To the reaction flask, add anhydrous tetrahydrofuran (THF, 80 mL) via a cannula or dry syringe. b. Add freshly distilled 4-methylpyridine (2.79 g, 30.0 mmol, 1.0 equiv).[4][5] c. Cool the resulting solution to -78 °C using a dry ice/acetone bath. d. While maintaining the temperature at -78 °C, slowly add n-butyllithium (12.6 mL of a 2.5 M solution in hexanes, 31.5 mmol, 1.05 equiv) dropwise via syringe over 20 minutes. A deep red or orange color should develop, indicating the formation of the 4-picolyl anion. e. Stir the reaction mixture at -78 °C for 1 hour.
3. Acylation Reaction: a. In a separate dry flask, prepare a solution of ethyl propionate (3.37 g, 33.0 mmol, 1.1 equiv) in anhydrous THF (20 mL). b. Add the ethyl propionate solution to the reaction mixture dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. c. Stir the reaction mixture at -78 °C for an additional 2 hours. d. After 2 hours, remove the dry ice/acetone bath and allow the reaction to warm to room temperature slowly over 1 hour.
4. Workup and Extraction: a. Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with brine (1 x 50 mL). d. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
5. Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in hexanes (e.g., starting with 10% EtOAc and gradually increasing to 40% EtOAc). c. Collect the fractions containing the desired product (monitor by TLC). d. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a yellow oil. An expected yield is typically in the range of 55-70%.
Data Summary Table
| Reagent | Mol. Weight ( g/mol ) | Amount (g) | Amount (mL) | Moles (mmol) | Molar Equiv. |
| 4-Methylpyridine | 93.13 | 2.79 | 2.92 | 30.0 | 1.0 |
| n-Butyllithium | 64.06 | - | 12.6 | 31.5 | 1.05 |
| Ethyl Propionate | 102.13 | 3.37 | 3.81 | 33.0 | 1.1 |
| Product (Expected) | 149.19 | ~2.46-3.13 | - | ~16.5-21.0 | ~55-70% Yield |
Trustworthiness: Product Validation
To ensure the identity and purity of the synthesized compound, a self-validating system of analytical checks must be performed.
-
Thin-Layer Chromatography (TLC): Monitor the reaction progress and column purification. The product should appear as a single spot with an Rf value distinct from the starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should confirm the presence of all expected protons with correct integrations and splitting patterns (e.g., pyridyl protons, the ethyl group singlet and quartet).
-
¹³C NMR should show the correct number of carbon signals, including the characteristic ketone carbonyl peak (~208 ppm).
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1710-1725 cm⁻¹ is indicative of the ketone C=O stretch.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (149.19 g/mol ).
Safety and Handling Precautions
-
n-Butyllithium: Extremely pyrophoric and reacts violently with water. All operations must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe/cannula techniques.[6] Wear flame-retardant lab coat, safety glasses, and appropriate gloves.
-
4-Methylpyridine: Harmful if swallowed or in contact with skin. It is also a flammable liquid.[7] Handle in a well-ventilated fume hood.
-
Anhydrous Solvents: THF can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.
-
General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Perform the reaction in a well-ventilated chemical fume hood.
References
-
Jordheim, J. P., & Thompson, A. (2014). Pyridine and Its Derivatives. In C. A. Ramsden (Ed.), Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Vol. 15, pp. 11-402). Thieme. [Link]
-
Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Organic Syntheses. 4,4-dimethoxy-2-butanone. [Link]
-
Wikipedia. 4-Methylpyridine. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methylpyridine - Wikipedia [en.wikipedia.org]
- 6. westliberty.edu [westliberty.edu]
- 7. fishersci.com [fishersci.com]
Application Note: High-Purity Isolation of 1-Pyridin-4-ylbutan-2-one via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 1-Pyridin-4-ylbutan-2-one, a key heterocyclic building block in pharmaceutical and agrochemical research.[1][2] Due to the basicity of the pyridine moiety, standard silica gel chromatography can result in significant product loss and poor separation. This guide details a robust methodology employing a triethylamine-modified mobile phase to mitigate undesirable on-column interactions, ensuring high purity and recovery. The protocol covers all stages, from initial reaction monitoring by Thin Layer Chromatography (TLC) to automated flash column chromatography and subsequent fraction analysis.
Introduction: The Challenge of Purifying Pyridyl Ketones
This compound is a moderately polar compound whose purification is complicated by the basic nitrogen atom within its pyridine ring. Standard silica gel, the most common stationary phase in column chromatography, possesses a slightly acidic surface due to the presence of silanol groups (Si-OH).[3][4] These acidic sites can strongly interact with basic analytes like this compound, leading to several purification challenges:
-
Irreversible Adsorption: The compound can bind strongly to the silica, resulting in low or no recovery from the column.
-
Peak Tailing: The analyte elutes from the column as a broad, streaking band rather than a sharp peak, leading to poor separation from impurities.
-
On-Column Degradation: For sensitive compounds, the acidic nature of the silica can catalyze degradation.
To overcome these issues, this protocol incorporates a small percentage of a volatile base, triethylamine (Et₃N), into the eluent. The triethylamine acts as a competitive base, effectively "deactivating" the acidic silanol sites and allowing the target compound to elute symmetrically, resulting in a sharper peak and improved separation.[5]
Materials and Methods
Equipment and Consumables
-
Automated Flash Chromatography System
-
Pre-packed Silica Gel Column (e.g., 40 g, 230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC Developing Chamber
-
UV Lamp (254 nm)
-
Capillary tubes for TLC spotting
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Rotary Evaporator
Reagents and Solvents
-
Crude this compound
-
Silica Gel (for dry loading, if applicable)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (Et₃N, ≥99%)
-
Dichloromethane (DCM, for sample loading)
Experimental Protocol
Step 1: TLC Analysis for Method Development
Before performing the column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a mobile phase composition that provides good separation between the desired product and any impurities, with a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound.
Protocol:
-
Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). To each, add 0.5% (v/v) triethylamine.
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane.
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber containing one of the prepared eluents.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the separated spots under a UV lamp (254 nm). Pyridine-containing compounds will typically appear as dark spots.
-
Calculate the Rƒ value for each spot using the formula: Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front)
-
Select the solvent system that provides the best separation and an Rƒ value in the target range for this compound. For this compound, a system of 70:30 (v/v) Hexane:Ethyl Acetate with 0.5% Triethylamine is a good starting point.
Step 2: Column Preparation and Sample Loading
Proper column packing and sample loading are critical for achieving high-resolution separation. Both wet and dry loading methods are suitable.
Wet Loading Protocol:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Equilibrate the pre-packed silica gel column with the initial, less polar mobile phase (e.g., 90:10 Hexane:Ethyl Acetate with 0.5% Et₃N).
-
Carefully load the dissolved sample directly onto the top of the silica bed using a pipette.[4]
-
Wash the sides of the column with a small amount of the initial mobile phase to ensure all the sample enters the silica bed.
Dry Loading Protocol (Recommended for less soluble samples):
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of silica gel to the solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add this powder to the top of the equilibrated silica gel column.[6]
-
Gently add a thin layer of sand on top of the sample to prevent disturbance of the silica bed during elution.[4]
Step 3: Elution and Fraction Collection
The separation is achieved by gradually increasing the polarity of the mobile phase (a solvent gradient).
Elution Protocol:
-
Begin elution with a low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate + 0.5% Et₃N).
-
Program the flash system to run a linear gradient from the initial conditions to a more polar mobile phase (e.g., 50:50 Hexane:Ethyl Acetate + 0.5% Et₃N) over a set number of column volumes.
-
The system's UV detector will monitor the eluent, and fractions will be collected automatically as peaks are detected.
-
Collect fractions of a suitable size (e.g., 10-20 mL) throughout the run.[7]
Step 4: Fraction Analysis and Product Isolation
The collected fractions must be analyzed to identify those containing the pure product.
Analysis Protocol:
-
Spot every few fractions onto a TLC plate. It is also advisable to spot the crude material as a reference.
-
Develop the TLC plate using the same solvent system that provided good separation in the initial analysis (e.g., 70:30 Hexane:Ethyl Acetate + 0.5% Et₃N).
-
Visualize the plate under a UV lamp.
-
Identify the fractions that contain only the spot corresponding to the pure this compound.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
Data and Expected Results
The following table summarizes the key parameters and expected outcomes of this purification protocol.
| Parameter | Value/Observation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective stationary phase for normal-phase chromatography.[3] |
| Mobile Phase | Gradient: Hexane/Ethyl Acetate with 0.5% Triethylamine | A gradient allows for the elution of compounds with a range of polarities. Triethylamine is crucial to prevent interaction with acidic silanol groups.[5] |
| TLC Rƒ (Target) | ~0.3 in 70:30 Hexane:EtOAc + 0.5% Et₃N | An optimal Rƒ for good separation on a column. |
| Detection | UV at 254 nm | The pyridine ring is a chromophore that absorbs UV light, allowing for easy visualization. |
| Expected Purity | >98% (by HPLC/NMR) | This method is designed to effectively remove common synthetic impurities. |
| Expected Recovery | 85-95% | The use of triethylamine significantly improves recovery by preventing irreversible adsorption. |
Workflow Visualization
The following diagram illustrates the key stages of the purification process.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Product does not elute | Mobile phase is not polar enough. | Increase the proportion of ethyl acetate in the mobile phase. A flush with 5-10% methanol in DCM (with 0.5% Et₃N) can also be effective. |
| Streaking on TLC/broad peaks on column | Insufficient triethylamine; strong interaction with silica. | Ensure 0.5-1% triethylamine is present in the mobile phase. Consider using neutral alumina as the stationary phase for very basic compounds. |
| Poor separation of product and impurity | Inappropriate solvent system. | Re-evaluate the mobile phase using TLC. Try different solvent systems (e.g., Dichloromethane/Methanol). |
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the purification of this compound. The key to success lies in the deactivation of the acidic silica gel stationary phase with triethylamine, which prevents strong analyte-stationary phase interactions and allows for effective separation. This methodology can be adapted for the purification of other basic pyridine-containing compounds, making it a valuable tool for researchers in medicinal and organic chemistry.
References
-
Organic Syntheses. Purification of linalool by column chromatography with isocratic elution. Available from: [Link]
-
University of Colorado Boulder. Column Chromatography Procedures. Available from: [Link]
-
Royal Society of Chemistry. Column chromatography. Available from: [Link]
-
University of Toronto Scarborough. How to run column chromatography. Available from: [Link]
-
ACS Publications. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society. Available from: [Link]
-
University of Toronto Scarborough. Column Chromatography Theory. Available from: [Link]
-
NIH - National Center for Biotechnology Information. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC. Available from: [Link]
-
RSC Publishing. C–H functionalization of pyridines - Organic & Biomolecular Chemistry. Available from: [Link]
-
YouTube. Column Chromatography. Available from: [Link]
-
MDPI. Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. Available from: [Link]
-
ACS Publications. Journal of Medicinal Chemistry Vol. 61 No. 9. Available from: [Link]
-
NIH - National Center for Biotechnology Information. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. Available from: [Link]
-
ResearchGate. A Review on the Medicinal Importance of Pyridine Derivatives. Available from: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
-
ACS Publications. 1,2-Hydroboration of Pyridines by Organomagnesium | Organic Letters. Available from: [Link]
-
Open Access Journals. A Brief View on Pyridine Compounds. Available from: [Link]
-
ACS Publications. The Journal of Organic Chemistry. Available from: [Link]
-
Semantic Scholar. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Available from: [Link]
-
Semantic Scholar. Regioselective synthesis of 4-functionalized pyridines. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.uvic.ca [web.uvic.ca]
- 4. youtube.com [youtube.com]
- 5. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. youtube.com [youtube.com]
HPLC method for the analysis of "1-Pyridin-4-ylbutan-2-one"
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 1-Pyridin-4-ylbutan-2-one
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. This compound, featuring a basic pyridine moiety and a polar ketone group, presents unique challenges for chromatographic analysis, including poor peak shape and insufficient retention on traditional C18 columns. The method described herein addresses these challenges through strategic selection of the stationary phase and careful control of the mobile phase pH. By utilizing a polar-endcapped C18 column and an acidic mobile phase, this protocol ensures excellent peak symmetry, adequate retention, and high sensitivity for the accurate quantification of this compound, making it suitable for applications in pharmaceutical quality control, stability studies, and chemical synthesis monitoring.
Introduction: The Analytical Challenge
This compound is a heterocyclic ketone of interest in pharmaceutical and chemical synthesis. Its structure, which combines a basic pyridine ring and a polar butanone chain, dictates its physicochemical properties and, consequently, the strategy for its analysis. The pyridine ring, with a pKa of approximately 5.23 for its conjugate acid, means the molecule is basic and its degree of ionization is highly dependent on pH.[1] At neutral pH, the basic nitrogen atom can interact with residual acidic silanol groups on the surface of conventional silica-based HPLC columns, leading to significant peak tailing and poor reproducibility. Furthermore, the compound's overall polarity can result in poor retention on non-polar stationary phases like standard C18, causing it to elute near the void volume.[2][3]
Developing a successful HPLC method therefore requires a systematic approach that mitigates these issues. The primary objective is to achieve a state where the analyte is in a single, stable ionic form and adverse secondary interactions with the stationary phase are minimized. This guide provides a comprehensive framework for the development and implementation of such a method, grounded in the fundamental principles of chromatography.
Method Development Strategy: A Rationale-Driven Approach
The successful analysis of a polar basic compound like this compound hinges on the deliberate selection of the column and mobile phase.[4]
Stationary Phase Selection: Beyond Standard C18
While a standard C18 column is often the first choice for reversed-phase separations, it is not ideal for this analyte. The residual silanol groups on the silica surface can cause peak tailing with basic compounds. To overcome this, a modern, high-purity silica column with effective end-capping is essential. An even better choice is a column specifically designed for polar analytes.
Recommended Column: A polar-endcapped C18 column (e.g., Ascentis RP-Amide, Waters XBridge Shield RP18) or a column with an aqueous-stable phase (e.g., Agilent Zorbax SB-Aq) is recommended. These columns incorporate technology to shield the silica surface from basic analytes, thus preventing undesirable secondary interactions and improving peak shape.[2] They also provide superior retention for polar compounds under highly aqueous mobile phase conditions.[3]
Mobile Phase Optimization: The Key to Control
The mobile phase composition is the most critical factor in controlling the retention and peak shape of ionizable compounds.
-
Organic Solvent: Acetonitrile is generally preferred over methanol as the organic modifier for separating pyridine-containing compounds. It typically provides better peak efficiency (narrower peaks) and lower backpressure.[5]
-
pH Control: To ensure consistent protonation of the pyridine nitrogen and minimize interactions with silanols, the mobile phase pH should be controlled. Maintaining a pH at least 2 units below the analyte's pKa is a standard practice. For pyridine (pKa ≈ 5.23), a mobile phase pH of 3.0–3.5 is ideal. This protonates the analyte (forming the pyridinium ion), making its charge consistent, and also suppresses the ionization of residual silanol groups on the column.[4]
-
Buffer Selection: An acidic buffer is required to maintain the low pH. For LC-MS compatibility, volatile buffers are preferred. A 0.1% solution of formic acid or acetic acid in water is a simple and highly effective choice.[2][6] These modifiers ensure a stable, low pH and are compatible with mass spectrometry detection if required.
Detection Wavelength Selection
The pyridine ring contains a π-electron system that absorbs UV radiation. Pyridine and its derivatives typically exhibit a strong absorbance maximum around 250-260 nm.[6][7] A UV-Vis or Diode Array Detector (DAD) set to a wavelength in this range will provide excellent sensitivity for this compound.
Optimized HPLC Method & Protocol
This section provides the detailed experimental conditions and a step-by-step protocol for the analysis.
Summary of Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for quick reference.
| Parameter | Recommended Condition |
| HPLC System | Any standard HPLC or UPLC system with a UV/DAD detector |
| Column | Agilent Zorbax SB-Aq, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% B to 70% B over 10 minutes; hold at 70% B for 2 minutes; return to 5% B over 1 minute; hold for 2 minutes for re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV/DAD at 254 nm |
| Diluent | Mobile Phase A / Mobile Phase B (50:50 v/v) |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical process, from initial preparation to final data analysis.
Caption: Workflow for the HPLC analysis of this compound.
Detailed Step-by-Step Protocol
A. Preparation of Mobile Phases
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of high-purity formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Filter through a 0.45 µm membrane filter and degas thoroughly.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of high-purity formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade acetonitrile. Filter and degas.
-
Diluent: Mix Mobile Phase A and Mobile Phase B in a 1:1 ratio.
B. Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.
C. Preparation of Sample Solutions
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask of appropriate size.
-
Add a portion of the diluent, sonicate for 10-15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the diluent. The target concentration should fall within the range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial before analysis.
D. HPLC System Setup and Analysis
-
Set up the HPLC system according to the parameters listed in the table in Section 3.1.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Create a sequence table including blanks, calibration standards, and samples.
-
Inject the solutions and begin the analysis.
E. Data Analysis
-
Integrate the peak corresponding to this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the prepared sample solutions using the linear regression equation derived from the calibration curve.
Method Validation Considerations
To ensure this method is fit for its intended purpose, it should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:
-
Specificity: Demonstrate that the peak for this compound is free from interference from excipients, impurities, or degradation products.
-
Linearity: Confirm the linear relationship between concentration and detector response across the intended analytical range.
-
Accuracy: Assess the closeness of the measured value to the true value via recovery studies.
-
Precision: Evaluate the method's repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. By employing a polar-modified stationary phase and an acidic mobile phase, the common chromatographic issues associated with polar basic compounds—namely poor retention and peak tailing—are effectively overcome. This method demonstrates excellent peak shape and sensitivity, making it a valuable tool for researchers, scientists, and drug development professionals requiring accurate analysis of this compound.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Michler's ketone on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Pyridine. Retrieved from [Link]
-
PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]
-
BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
-
Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Saha, S., Mistri, R., & Ray, B. C. (2010). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1217(3), 307-311. Retrieved from [Link]
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Application Note: Comprehensive 1H and 13C NMR Characterization of 1-Pyridin-4-ylbutan-2-one
Abstract: This application note provides a detailed guide to the structural elucidation of 1-Pyridin-4-ylbutan-2-one using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comprehensive protocol for sample preparation, data acquisition, and spectral interpretation of 1H, 13C, DEPT-135, COSY, HSQC, and HMBC NMR experiments. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating approach to structural characterization.
Introduction
This compound is a heterocyclic ketone of interest in medicinal chemistry and organic synthesis due to the versatile reactivity of its constituent functional groups. The pyridine moiety offers opportunities for coordination chemistry and modification of pharmacokinetic properties, while the ketone functionality is a key handle for a variety of chemical transformations. Accurate and unambiguous structural characterization is paramount for its application in these fields.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution. This application note details the comprehensive characterization of this compound by employing a suite of NMR experiments. We will delve into the theoretical underpinnings of each technique and provide a step-by-step protocol for acquiring and interpreting the data, culminating in the complete assignment of all proton and carbon signals.
Theoretical Background
A fundamental understanding of the principles governing NMR spectroscopy is crucial for accurate data interpretation. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), while interactions between neighboring nuclei give rise to signal splitting (spin-spin coupling).
-
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) in ppm is influenced by shielding and deshielding effects from neighboring atoms and functional groups.
-
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom.[1] The chemical shift range for ¹³C is much larger than for ¹H, providing better resolution.[1][2]
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative.[3][4][5][6] Quaternary carbons are not observed.[4][5][6]
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled, typically over two to three bonds.[7][8][9][10] Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure.[7][9][10]
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[11][12][13] Each cross-peak in an HSQC spectrum represents a direct C-H bond.[11][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons and piecing together molecular fragments.
Experimental Protocols
Sample Preparation
The quality of the NMR sample is critical for obtaining high-resolution spectra.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm, high precision)
-
Pasteur pipette
-
Small vial
Protocol:
-
Weigh the required amount of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.
-
Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution into the NMR tube. Avoid introducing any particulate matter.
-
Cap the NMR tube securely and label it appropriately.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Typical Acquisition Parameters:
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 s
-
Relaxation delay: 1-2 s
-
-
¹³C{¹H} NMR:
-
Pulse sequence: zgpg30
-
Number of scans: 1024 or more
-
Spectral width: ~240 ppm
-
Acquisition time: ~1 s
-
Relaxation delay: 2 s
-
-
DEPT-135:
-
Pulse sequence: dept135
-
Number of scans: 256
-
-
COSY:
-
Pulse sequence: cosygpqf
-
Number of scans: 8-16 per increment
-
-
HSQC:
-
Pulse sequence: hsqcedetgpsisp2.3
-
Number of scans: 8-16 per increment
-
-
HMBC:
-
Pulse sequence: hmbcgplpndqf
-
Number of scans: 16-32 per increment
-
Data Interpretation and Structural Elucidation
The following sections detail the predicted NMR data for this compound and the logical process for assigning each signal.
Molecular Structure:
Caption: Predicted ¹H-¹H COSY correlations.
-
A cross-peak between H-a and H-b would confirm their adjacency on the pyridine ring.
-
A cross-peak between H-c and H-d would confirm the butanone chain connectivity.
HSQC Workflow:
Caption: Predicted ¹H-¹³C HSQC correlations.
-
The HSQC spectrum would directly link each proton signal to its attached carbon, confirming the assignments made from the 1D spectra.
HMBC Workflow:
Caption: Key predicted ¹H-¹³C HMBC correlations.
-
Correlations from H-c and H-b to the quaternary carbon C-4' would definitively link the butanone chain to the pyridine ring at the 4-position.
-
Correlations from H-d and H-e to the carbonyl carbon C-2 would confirm the structure of the butanone fragment.
Conclusion
This application note has provided a comprehensive framework for the complete ¹H and ¹³C NMR characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, and by applying the logical interpretation of a suite of 1D and 2D NMR experiments, researchers can achieve unambiguous structural elucidation. The predicted chemical shifts and correlation patterns serve as a robust guide for the analysis of this and structurally related compounds, ensuring the scientific integrity of subsequent research and development activities.
References
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Fiveable. (n.d.). DEPT-135 Definition. Retrieved from [Link]
-
JoVE. (2025, May 22). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]
-
Fiveable. (n.d.). HSQC Definition. Retrieved from [Link]
-
Testbook. (2025, December 30). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 12). What Is HMBC NMR? [Video]. YouTube. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 12). What Is HSQC NMR? [Video]. YouTube. Retrieved from [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved from [Link]
-
JoVE. (2024, December 5). Video: 2D NMR: Overview of Heteronuclear Correlation Techniques. Retrieved from [Link]
-
NMR Wiki. (2011, January 8). 2D HMBC. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved from [Link]
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Scribd. (n.d.). 2D NMR Spectroscopy: COSY. Retrieved from [Link]
-
YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Chem Help ASAP. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
SciSpace. (n.d.). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. Retrieved from [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Retrieved from [Link]
-
Columbia University. (n.d.). COSY. NMR Core Facility. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
YouTube. (2025, August 24). What Are Common NMR Solvents? Chemistry For Everyone. Retrieved from [Link]
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Introduction: The Analytical Imperative for Pyridyl Ketones in Pharmaceutical Development
An Application Note and Protocol for the Mass Spectrometry Analysis of 1-Pyridin-4-ylbutan-2-one
In the landscape of pharmaceutical development, the rigorous characterization of all chemical entities, from the active pharmaceutical ingredient (API) to the lowest-level impurities, is a cornerstone of ensuring drug safety and efficacy.[1][2] this compound, a heterocyclic ketone, represents a class of compounds that can emerge as synthetic intermediates, metabolites, or process-related impurities. Its structure, featuring a basic pyridine moiety and a reactive ketone group, necessitates a highly specific and sensitive analytical method for its detection and quantification. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled precision for this task, providing definitive structural confirmation and trace-level quantification essential for regulatory compliance.[3][4]
This guide provides a comprehensive, field-tested protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It is designed for researchers and scientists in drug development and quality control, offering not just a methodology, but the underlying scientific rationale for each step, ensuring robust and reproducible results.
Scientific Rationale: Methodological Design Choices
The selection of an analytical technique is dictated by the physicochemical properties of the analyte. For this compound, a small molecule with a molecular weight of 149.19 g/mol (C₉H₁₁NO), LC-MS/MS is the optimal choice for several reasons:
-
Ionization Strategy: The presence of a pyridine ring, a nitrogen-containing heterocycle, makes the molecule basic and thus easily protonated. Electrospray Ionization (ESI) in the positive ion mode ([M+H]⁺) is therefore the most effective and sensitive method to generate gas-phase ions from the analyte in solution.[5][6] This technique is gentle, minimizing in-source fragmentation and preserving the molecular ion for subsequent analysis.
-
Separation and Specificity: High-Performance Liquid Chromatography (HPLC) is essential for separating the analyte from a potentially complex sample matrix prior to mass analysis.[7] A reversed-phase C18 column is chosen for its versatility in retaining and separating moderately polar organic compounds like this compound. The use of a gradient elution with an acidified mobile phase (e.g., with formic acid) serves a dual purpose: it ensures the analyte remains protonated for efficient ESI+ ionization and provides sharp, symmetrical peak shapes.
-
Structural Confirmation: Tandem mass spectrometry (MS/MS) provides an unequivocal structural fingerprint.[3] By selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a unique fragmentation pattern is generated. This pattern, which is dependent on the molecule's specific structure, allows for confident identification even in the presence of isomers or co-eluting compounds.
Overall Experimental Workflow
The analytical process follows a logical sequence from sample preparation to data interpretation. Each stage is optimized to ensure accuracy and precision.
Caption: A schematic of the complete analytical workflow.
Detailed Experimental Protocol
Part 1: Sample Preparation
This protocol is designed for a standard solution but can be adapted for various matrices with appropriate validation.
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and bring to volume with a 50:50 (v/v) mixture of methanol and deionized water. This is the Stock Solution.
-
-
Working Standard Preparation (1 µg/mL):
-
Perform a serial dilution of the Stock Solution.
-
Pipette 10 µL of the Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase A (see below) to create the Working Standard.
-
-
Final Sample Preparation:
-
Transfer an aliquot of the Working Standard to an autosampler vial.
-
This sample is now ready for injection. For samples from a complex matrix, a solid-phase extraction (SPE) may be required.[8]
-
Part 2: LC-MS/MS Instrumental Conditions
The following parameters are a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Condition | Rationale |
| HPLC System | Standard UPLC/HPLC System | Provides necessary separation efficiency. |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Standard for retaining and separating moderately polar small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Gradient | 5% B to 95% B over 5 min | Ensures elution of the analyte with good peak shape. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility. |
| Injection Vol. | 2 µL | Minimizes column overload while providing sufficient sensitivity. |
| MS System | Q-TOF or Triple Quadrupole Mass Spectrometer | Provides high resolution and capability for MS/MS. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Optimal for the basic pyridine nitrogen.[6] |
| Capillary Voltage | 3.5 kV | Standard voltage to ensure efficient spray and ionization. |
| Source Temp. | 120 °C | Aids in desolvation of droplets. |
| Desolvation Temp. | 350 °C | Removes solvent to generate gas-phase ions. |
| MS1 Scan Range | m/z 50-300 | Covers the expected mass of the analyte and potential low-mass fragments. |
| MS/MS Precursor | m/z 150.1 | The protonated molecular ion [C₉H₁₁NO + H]⁺. |
| Collision Energy | 15-25 eV (Ramped) | Energy applied to induce fragmentation; should be optimized to maximize key fragments. |
Expected Results and Data Interpretation
Mass Spectrum and Fragmentation Analysis
The analysis begins with identifying the protonated molecular ion in the full scan MS spectrum. For this compound (exact mass: 149.0841), the [M+H]⁺ ion will appear at m/z 150.0919 .
Upon subjecting this precursor ion to CID, a characteristic fragmentation pattern is expected. The primary cleavages in molecules containing carbonyl groups and aromatic rings often occur at the bonds adjacent (alpha) to these functional groups.[9][10] The most probable fragmentations involve the stable pyridine ring.
Key Expected Fragment Ions:
-
m/z 92.05 (C₆H₆N⁺): This is a highly characteristic fragment for compounds with a pyridin-4-ylethyl moiety. It results from the cleavage of the C-C bond between the carbonyl group and the adjacent methylene group, followed by a hydrogen rearrangement. The resulting ion is likely a pyridylmethyl-type cation. This is often a dominant fragment in similar structures.[8]
-
m/z 106.06 (C₇H₈NO⁺): This fragment arises from the alpha-cleavage between the carbonyl carbon and the methyl group, resulting in the loss of a methyl radical.
-
m/z 79.05 (C₅H₅N⁺): Loss of the entire butanone side chain can lead to the formation of the protonated pyridine ion.[11]
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Application Notes and Protocols for the Use of 1-Pyridin-4-ylbutan-2-one in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of the Pyridine Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, present in a multitude of approved pharmaceutical agents.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and its basic nitrogen atom make it a privileged scaffold for interacting with biological targets.[3] 1-Pyridin-4-ylbutan-2-one is a versatile bifunctional molecule, featuring both a nucleophilic pyridine nitrogen and an electrophilic ketone. This duality allows for a rich variety of chemical transformations, making it a valuable starting material for the synthesis of more complex, biologically active molecules. This guide provides an in-depth exploration of the applications of this compound in the synthesis of pharmaceutical intermediates, with a focus on detailed, field-proven protocols.
Physicochemical Properties of this compound and Related Compounds
A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction design and scale-up. Below is a summary of the available data for this compound and its closely related isomer, which can be used as a reasonable estimate.
| Property | Value (1-(Pyridin-2-yl)butan-2-one) | Reference |
| Molecular Formula | C₉H₁₁NO | [4] |
| Molecular Weight | 149.19 g/mol | [4] |
| Boiling Point | 229.7 °C at 760 mmHg | [4] |
| Density | 1.024 g/cm³ | [4] |
| Flash Point | 98.2 °C | [4] |
| Refractive Index | 1.505 | [4] |
Core Synthetic Application: From Ketone to a γ-Carboline Intermediate
A key transformation of this compound is its conversion to amine derivatives, which can then be used in the construction of more complex heterocyclic systems. One such valuable scaffold is the γ-carboline ring system, which is found in a number of biologically active compounds, including the antihistamine and potential neuroprotective agent, Dimebon.[5][6][7]
The following sections provide a detailed, two-step protocol for the synthesis of a tetrahydro-γ-carboline intermediate from this compound.
Figure 1: Overall synthetic workflow from this compound to a tetrahydro-γ-carboline intermediate.
Part 1: Reductive Amination via the Leuckart Reaction
The Leuckart reaction is a classic and robust method for the reductive amination of ketones and aldehydes, using ammonium formate or formamide as both the nitrogen source and the reducing agent.[8][9] This one-pot procedure is particularly well-suited for the conversion of this compound to 4-(2-aminobutyl)pyridine.
Causality Behind Experimental Choices:
-
Ammonium Formate: This reagent conveniently serves as a source of both ammonia (the nucleophile) and formic acid (the reducing agent) upon heating.[8] This simplifies the reaction setup and avoids the need for handling gaseous ammonia or more expensive and sensitive reducing agents.
-
High Temperature: The Leuckart reaction requires elevated temperatures (typically 160-180 °C) to drive the dehydration of the intermediate carbinolamine and to facilitate the hydride transfer from formate.[8]
-
Acidic Workup: The initial product of the Leuckart reaction is the N-formyl derivative of the amine. Acidic hydrolysis is necessary to cleave the formyl group and liberate the free primary amine.[10]
Detailed Protocol: Synthesis of 4-(2-Aminobutyl)pyridine
Materials:
-
This compound
-
Ammonium formate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 50% w/v)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask with reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent) and ammonium formate (3-5 equivalents). Note: The excess ammonium formate drives the reaction towards completion.
-
Heating: Heat the mixture under reflux at 160-180 °C for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking aliquots, performing a mini-workup, and spotting against the starting material.
-
Hydrolysis of the Formyl Intermediate: After cooling the reaction mixture to room temperature, add concentrated hydrochloric acid (sufficient to make the solution strongly acidic). Heat the mixture to reflux for 4-8 hours to hydrolyze the N-formyl intermediate.
-
Workup and Extraction:
-
Cool the reaction mixture and carefully basify with a concentrated sodium hydroxide solution until the pH is >12. Caution: This is an exothermic process.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 4-(2-aminobutyl)pyridine. The product can be further purified by vacuum distillation or column chromatography.
Figure 2: Simplified mechanism of the Leuckart reductive amination.
Part 2: Cyclization via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems, including the tetrahydro-γ-carboline core.[11][12] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution.[11] In this case, the pyridine ring of 4-(2-aminobutyl)pyridine acts as the "aryl" component.
Causality Behind Experimental Choices:
-
Aldehyde Choice: The choice of aldehyde determines the substitution at the 1-position of the resulting γ-carboline. Formaldehyde is the simplest choice, leading to an unsubstituted product at this position.
-
Acid Catalyst: An acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a Lewis acid) is crucial for the formation of the reactive iminium ion intermediate, which is a much stronger electrophile than the corresponding imine.[11][13]
-
Reaction Solvent: Protic solvents like methanol or ethanol are often used, although aprotic solvents can also be effective. The choice of solvent can influence reaction rates and yields.
Detailed Protocol: Synthesis of a Tetrahydro-γ-carboline Intermediate
Materials:
-
4-(2-Aminobutyl)pyridine (from Part 1)
-
Formaldehyde solution (e.g., 37% in water) or paraformaldehyde
-
Hydrochloric acid (or other suitable acid catalyst)
-
Methanol (or other suitable solvent)
-
Sodium bicarbonate solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
Procedure:
-
Reaction Setup: Dissolve 4-(2-aminobutyl)pyridine (1 equivalent) in methanol in a round-bottom flask.
-
Aldehyde Addition: Add the formaldehyde solution (1.1-1.5 equivalents) to the stirred solution.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (40-60 °C) for 4-24 hours. Monitor the reaction by TLC.
-
Workup and Extraction:
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter and concentrate the organic phase to yield the crude tetrahydro-γ-carboline. Further purification can be achieved by column chromatography or recrystallization.
Figure 3: Simplified mechanism of the Pictet-Spengler reaction.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in pharmaceutical synthesis. The protocols detailed above for its conversion to a tetrahydro-γ-carboline intermediate via a reductive amination/cyclization sequence highlight a practical and efficient route to a pharmaceutically relevant scaffold. The resulting intermediate can be further functionalized to generate a library of compounds for drug discovery programs targeting a wide range of therapeutic areas, from central nervous system disorders to oncology.[14] The continued exploration of the reactivity of this compound is sure to yield further innovations in the synthesis of novel pharmaceutical agents.
References
- Reddymasu, S. et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(10), 3771-3774.
- Duncton, M. A. J. (2011). The hydrogenation of pyridines. Organic & Biomolecular Chemistry, 9(19), 6549-6560.
- A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.).
- Pictet–Spengler reaction. (2023). In Wikipedia.
- Pictet-Spengler Reaction. (n.d.). NROChemistry.
- Simple Synthesis of γ-Carbolines. (2008). ChemInform, 39(19).
- Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. (2015).
- Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. (2019).
- Leuckart reaction. (2023). In Wikipedia.
- Recent Advances in the Synthesis of β-Carboline Alkaloids. (2019).
- Pictet-Spengler Reaction. (2021). J&K Scientific LLC.
- Synthesis of γ‐carboline via Pd‐Catalyzed C−N and C−C coupling. (n.d.).
- 1-(pyridin-2-yl)butan-2-one. (n.d.). LookChem.
- THE LEUCKART REACTION. (n.d.).
- Exploring Enantioselective Pictet–Spengler Reactions. (2020). Thieme Chemistry.
- 4-(Pyridin-2-yl)butan-1-amine. (n.d.). LookChem.
- 4-(Pyridin-2-yl)butan-1-ol. (n.d.). Echemi.
- 4-(Pyridin-4-yl)butan-1-amine. (n.d.). ChemScene.
- 4-(Pyridin-2-yl)butan-1-ol. (n.d.). Chemsrc.
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2020). MDPI.
- Pyridones in drug discovery: Recent advances. (2021). PubMed.
- Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.).
- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021). Life Chemicals.
- Novel synthesis of substituted 4-amino-pyrimidines. (2013).
- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central.
- Synthesis of 4-(2-aminoethylamino)-pyridine. (n.d.). PrepChem.com.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
- Synthesis of pyridine-4-methylene amine derivatives. (n.d.).
- New synthesis of pyrido[4,3-b] indoles (gamma-carbolines) on the basis of indolin-2-one lactim ether. (n.d.).
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI.
- Novel synthesis of substituted 4-amino-pyrimidines. (2013).
- 4-(Piperidin-1-yl)butan-2-one. (n.d.). PubChem.
- The rise and fall of Dimebon. (2014). PubMed Central.
- Synthesis method of 2-amino pyridine compounds. (2013).
- 4-(Piperidin-1-yl)butan-2-one. (n.d.). Benchchem.
- Dimebon. (2023). ALZFORUM.
- Application Note – Reductive Amin
- ACS Chemical Neuroscience Molecule Spotlight on Dimebon. (2010). PubMed Central.
- One-pot reductive amination of aldehydes with nitroarenes using formic acid as the hydrogen donor and mesoporous graphitic carbon nitride supported AgPd alloy nanoparticles as the heterogeneous c
- Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx C
- Studies On The Leuckart Reaction. (n.d.). Scribd.
- ChemInform Abstract: Selective Synthesis of Secondary Amines by Pt Nanowire Catalyzed Reductive Amination of Aldehydes and Ketones with Ammonia. (2013).
- Application Notes and Protocols: Use of 4-(Furan-3-yl)butan-2-one in the Synthesis of Potential Pharmaceuticals. (n.d.). Benchchem.
- 3-(pyridin-4-yl)butan-1-amine. (n.d.). Appchem.
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Application Notes and Protocols for 1-Pyridin-4-ylbutan-2-one in Agrochemical Discovery
Introduction: The Pyridine Scaffold as a Privileged Structure in Agrochemicals
The pyridine ring is a cornerstone in the development of modern agrochemicals, serving as a critical structural motif in a multitude of commercial fungicides, insecticides, and herbicides.[1] Its presence in natural products and pharmaceuticals has long been recognized, and this has translated into significant applications in crop protection.[1] The strategic incorporation of the pyridine moiety can enhance biological activity, influence mammalian toxicity profiles, and provide novel modes of action.[1][2] Compounds containing this heterocycle are integral to products ranging from neonicotinoid insecticides, which target nicotinic acetylcholine receptors (nAChRs), to auxin-mimic herbicides and succinate dehydrogenase inhibitor (SDHI) fungicides.[2][3][4]
Despite the extensive exploration of pyridine chemistry, the discovery of novel agrochemicals remains a pressing need due to evolving resistance in target pests and pathogens and the demand for more environmentally benign solutions.[5] The exploration of less-common substitution patterns and novel side-chains on the pyridine ring offers a promising avenue for identifying new lead compounds.[6]
This document introduces 1-Pyridin-4-ylbutan-2-one , a simple yet underexplored pyridyl ketone, as a potential building block for novel agrochemicals. Its structure combines the proven pyridine core with a flexible butanone side-chain, offering multiple points for future chemical modification. These application notes provide a comprehensive guide for researchers, detailing a robust synthesis protocol, methodologies for screening its potential herbicidal, fungicidal, and insecticidal activities, and a discussion of its potential mechanisms of action.
Section 1: Synthesis of this compound
The synthesis of pyridyl alkyl ketones can be achieved through various methods, including the acylation of metalated pyridines or vapor-phase reactions involving cyanopyridines.[7][8] For a reliable laboratory-scale synthesis of this compound, we propose a method based on the nucleophilic addition of a metalated picoline derivative to an ester. This approach offers good control and generally provides acceptable yields.
Proposed Synthetic Pathway: Acylation of 4-Picolyllithium
This protocol involves the deprotonation of the methyl group of 4-picoline (4-methylpyridine) using a strong base to form a nucleophilic intermediate, which then reacts with an appropriate acylating agent, ethyl propionate, to yield the target ketone.
Caption: Proposed synthesis workflow for this compound.
Detailed Synthesis Protocol
Materials:
-
4-Picoline (freshly distilled)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Ethyl propionate[9]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 4-picoline (1.0 eq.) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C. A deep red or dark brown color indicates the formation of the 4-picolyllithium anion. Stir the mixture at -78 °C for 1 hour.
-
Acylation: To the solution of 4-picolyllithium, add ethyl propionate (1.2 eq.), dissolved in a small amount of anhydrous THF, dropwise. Ensure the temperature remains at -78 °C. Stir the reaction mixture at this temperature for 2 hours.
-
Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Self-Validation:
-
TLC Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting 4-picoline.
-
Spectroscopic Analysis: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectra should show characteristic peaks for the pyridine ring and the butanone side chain.
Section 2: Protocols for Agrochemical Activity Screening
Given the broad spectrum of activity associated with pyridine derivatives, this compound should be evaluated for herbicidal, fungicidal, and insecticidal properties. The following are robust, multi-tiered screening protocols designed to provide a comprehensive initial assessment.[5]
Caption: Tiered workflow for agrochemical screening of the target compound.
Protocol for Herbicidal Activity Screening
This protocol uses a whole-plant bioassay to test for both pre-emergence and post-emergence herbicidal activity.[3][10]
Materials:
-
Seeds of monocot (e.g., Echinochloa crus-galli - barnyardgrass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weed species.
-
Potting soil mix.
-
This compound stock solution (e.g., 10,000 ppm in acetone or DMSO).
-
Positive control: A commercial herbicide (e.g., Glyphosate for post-emergence, Atrazine for pre-emergence).
-
Solvent control: Acetone or DMSO.
-
Negative control: Untreated plants.
-
Spray chamber.
Procedure:
-
Plant Preparation:
-
Pre-emergence: Fill pots with soil, sow 10-15 seeds of each species per pot, and cover lightly with soil.
-
Post-emergence: Sow seeds in pots and grow in a greenhouse until they reach the 2-3 leaf stage.[3]
-
-
Treatment Application:
-
Prepare test solutions by diluting the stock solution to the desired concentration (e.g., 1000 ppm for primary screen) with water containing a surfactant (e.g., 0.1% Tween-20).
-
Pre-emergence: Spray the soil surface evenly with the test solution immediately after sowing.
-
Post-emergence: Spray the foliage of the seedlings until runoff.
-
-
Incubation: Place all pots in a greenhouse under controlled conditions (temperature, light, humidity) and water as needed.
-
Assessment: After 14-21 days, visually assess the plants for herbicidal effects (e.g., chlorosis, necrosis, stunting, mortality) and compare them to the controls. Rate the phytotoxicity on a scale of 0% (no effect) to 100% (complete kill).
-
Dose-Response Assay (for active compounds): If significant activity is observed, repeat the assay with a range of concentrations (e.g., 10, 100, 500, 1000, 2000 ppm) to determine the Growth Reduction concentration (GR₅₀).
Protocol for In Vitro Fungicidal Activity Screening
This protocol uses a poisoned food technique to assess the inhibition of mycelial growth.[11][12]
Materials:
-
Fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum).
-
Potato Dextrose Agar (PDA).
-
This compound stock solution (in DMSO).
-
Positive control: A commercial fungicide (e.g., Tebuconazole).
-
Solvent control: DMSO.
-
Negative control: PDA plate with no treatment.
-
Sterile Petri dishes.
Procedure:
-
Media Preparation: Autoclave PDA medium. Allow it to cool to 45-50 °C.
-
Poisoned Media: Add the appropriate volume of the stock solution, positive control, or solvent control to the molten PDA to achieve the desired final concentration (e.g., 50 ppm for primary screen). Mix well and pour into sterile Petri dishes.
-
Inoculation: Once the agar has solidified, place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.
-
Assessment: When the fungal growth in the negative control plate has reached the edge of the dish, measure the diameter of the fungal colony in all plates. Calculate the percentage of inhibition using the formula:
-
% Inhibition = [(dc - dt) / dc] * 100
-
where dc is the colony diameter in the control and dt is the colony diameter in the treatment.
-
-
MIC/MFC Determination: For active compounds, perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).[13][14]
Protocol for Insecticidal Activity Screening
This protocol assesses both contact and ingestion toxicity using a common agricultural pest like aphids.[1][15]
Materials:
-
Aphids (Aphis gossypii or Myzus persicae).
-
Host plants (e.g., cotton or pepper seedlings).
-
This compound stock solution (in acetone with a surfactant).
-
Positive control: A commercial insecticide (e.g., Imidacloprid).
-
Solvent control: Acetone with surfactant.
-
Negative control: Untreated plants/aphids.
-
Spray tower and leaf-dip apparatus.
Procedure:
-
Plant Infestation: Infest host plants with a known number of adult aphids (e.g., 20-30 per leaf) and allow them to settle for 24 hours.
-
Treatment Application:
-
Contact Toxicity (Spray Assay): Place infested plants in a spray tower and apply the test solution (e.g., 200 ppm for primary screen) until foliage is wet.
-
Ingestion Toxicity (Leaf-Dip Assay): Dip leaves with aphids into the test solution for 10-20 seconds. Allow the leaves to air dry.
-
-
Incubation: Keep the treated plants in a controlled environment.
-
Assessment: After 24, 48, and 72 hours, count the number of dead aphids. An aphid is considered dead if it does not move when prodded with a fine brush.
-
Data Analysis: Calculate the percentage mortality, correcting for any mortality in the control group using Abbott's formula.
-
Dose-Response Assay: If significant mortality is observed, conduct the assay with a series of dilutions to determine the Lethal Concentration (LC₅₀).
Section 3: Hypothesized Mechanism of Action
While the specific molecular target of this compound is unknown, its structure allows for speculation based on established pyridine agrochemicals.
-
Potential as an Enzyme Inhibitor: Many pyridyl ketones and related structures function by inhibiting crucial enzymes. For example, as a fungicide, it could potentially interfere with enzymes in the sterol biosynthesis pathway or cellular respiration, similar to some azole and SDHI fungicides.[4]
-
Disruption of Signaling Pathways: As an insecticide, the pyridine nitrogen could interact with receptors in the insect's nervous system. While structurally different from neonicotinoids, interaction with subtypes of nAChRs or other ligand-gated ion channels cannot be ruled out.[2]
-
Herbicidal Action: As a herbicide, it could inhibit well-known targets like acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO), though this is highly speculative without further data.[6]
Caption: Hypothetical mechanism: Competitive inhibition of a key fungal enzyme.
Section 4: Data Presentation and Interpretation
All quantitative data from the dose-response assays should be summarized in tables for clear comparison.
Table 1: Hypothetical Herbicidal Activity Data
| Compound | Test Species | GR₅₀ (ppm) Pre-emergence | GR₅₀ (ppm) Post-emergence |
|---|---|---|---|
| This compound | E. crus-galli | >2000 | 1550 |
| This compound | A. retroflexus | 850 | 670 |
| Atrazine (Positive Control) | A. retroflexus | 50 | - |
| Glyphosate (Positive Control) | E. crus-galli | - | 120 |
Table 2: Hypothetical Fungicidal and Insecticidal Activity Data
| Assay Type | Compound | Test Organism | Activity Metric (Value) |
|---|---|---|---|
| Fungicidal | This compound | B. cinerea | MIC (ppm): 25 |
| Fungicidal | Tebuconazole | B. cinerea | MIC (ppm): 1.5 |
| Insecticidal | This compound | A. gossypii | LC₅₀ (ppm, 48h): 120 |
| Insecticidal | Imidacloprid | A. gossypii | LC₅₀ (ppm, 48h): 5 |
Interpretation: The results from these initial screens will classify this compound as inactive, moderately active, or highly active in each category. A promising "hit" would show high efficacy (low GR₅₀, MIC, or LC₅₀ values) against the target organism with selectivity (i.e., low toxicity to non-target species, which would be a later stage of testing). Positive results should be followed by structure-activity relationship (SAR) studies, where derivatives of the lead compound are synthesized and tested to optimize activity.
References
- Feldhahn, R. H. (1964). Process of preparing pyridyl alkyl ketones. U.S. Patent No. 3,155,676. Washington, DC: U.S.
-
Fabre, B., Armau, E., Etienne, G., Legendre, F., & Tiraby, G. (1988). A simple screening method for insecticidal substances from actinomycetes. The Journal of Antibiotics, 41(2), 212-219. [Link]
-
Takahashi, D., et al. (2022). The Establishment of a Highly Sensitive Insecticidal Activity Detection System Using Silkworm First Instar Larvae Enables an Efficient Search Method for Insecticide Seed Compounds. ACS Agricultural Science & Technology. [Link]
-
Chempanda. (n.d.). Pyridine as insecticide. Chempanda Blog. [Link]
-
Dayan, F. E., Cantrell, C. L., & Duke, S. O. (2013). Screening for Natural Product Herbicides. 2013 CWSS Proceedings. [Link]
-
Prakash, O., & Kumar, R. (2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. International Journal of Agriculture and Forestry, 6(1), 17-23. [Link]
-
Spadari, C. D. C., et al. (2021). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 7(11), 908. [Link]
-
Wdowiak, K., et al. (2022). 2.4. In Vitro Antimicrobial Activity Assay. Bio-protocol, 12(15), e4495. [Link]
-
Unemi, N., et al. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 169-183. [Link]
-
iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]
-
Pan, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52920. [Link]
-
de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), e57127. [Link]
-
Wikipedia. (n.d.). Kröhnke pyridine synthesis. [Link]
-
Wang, B. L., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. RSC Advances, 10(63), 38459-38466. [Link]
-
Ma, J., Xu, L., & Wang, S. (2006). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 54(2), 247-253. [Link]
-
Hopen, H. J., & Harrison, H. (n.d.). Testing for and Deactivating Herbicide Residues. University of Illinois Extension. [Link]
Sources
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- 2. my.ucanr.edu [my.ucanr.edu]
- 3. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Weed Science | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US3155676A - Process of preparing pyridyl alkyl ketones - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. Ethyl propionate synthesis - chemicalbook [chemicalbook.com]
- 10. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. ifyber.com [ifyber.com]
- 13. mdpi.com [mdpi.com]
- 14. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 1-Pyridin-4-ylbutan-2-one
Welcome to the technical support center for the synthesis of 1-Pyridin-4-ylbutan-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing scientifically sound, experience-driven insights to help you optimize your reaction conditions and achieve high-yield, high-purity outcomes.
Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis, however, can present several challenges primarily related to the electron-deficient nature of the pyridine ring, which complicates direct acylation reactions. A common and effective strategy involves the nucleophilic addition of a metalated picoline derivative to an appropriate acylating agent. This guide will focus on the widely employed method of reacting 4-picolyllithium with an ester, such as ethyl propionate.
Reaction Pathway Overview
The synthesis of this compound via the lithiation of 4-picoline is a two-step process. First, the methyl group of 4-picoline is deprotonated using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form the highly nucleophilic 4-picolyllithium. This intermediate is then reacted with an acylating agent, such as ethyl propionate, to yield the desired ketone.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Question 1: Why is the yield of my this compound consistently low?
Low yields are a common frustration in organic synthesis and can stem from multiple factors in this specific reaction.
Possible Causes & Solutions:
-
Incomplete Deprotonation of 4-Picoline: The formation of 4-picolyllithium is a critical step.
-
Moisture: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents like THF must be anhydrous.
-
Purity of 4-Picoline: Impurities in the starting material can consume the organolithium reagent. Distill 4-picoline before use if its purity is questionable.
-
Temperature: The deprotonation is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions. Ensure your cooling bath maintains a stable, low temperature.
-
-
Side Reactions of the Organolithium Intermediate: 4-picolyllithium is a strong nucleophile and can react with various electrophiles.
-
Reaction with Solvent: While THF is generally a suitable solvent, prolonged reaction times at higher temperatures can lead to its decomposition by the organolithium reagent.
-
Reaction with Itself: Self-condensation of 4-picoline can occur, though it is less common under standard conditions.
-
-
Issues with the Acylation Step: The reaction with the ester is also a potential source of yield loss.
-
Over-addition of Organolithium Reagent: A common side reaction is the addition of a second equivalent of 4-picolyllithium to the newly formed ketone, leading to a tertiary alcohol byproduct. To mitigate this, add the 4-picolyllithium solution slowly to the ester, or alternatively, add the ester to the organolithium solution at a controlled rate.
-
Enolate Formation: The ester can be deprotonated by the organolithium reagent at the α-position, forming an enolate that is unreactive towards further nucleophilic attack. This can be minimized by using low temperatures and rapid mixing.
-
-
Work-up and Purification Losses: The desired product can be lost during the isolation and purification steps.
-
Incomplete Extraction: Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.
-
Emulsion Formation: If an emulsion forms during extraction, adding brine can help to break it.
-
Decomposition on Silica Gel: Pyridine-containing compounds can sometimes be sensitive to acidic silica gel. Consider using neutral or deactivated silica gel for column chromatography.
-
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?
This is a classic issue when reacting organometallic reagents with esters.
Explanation:
The most likely byproduct is the tertiary alcohol formed from the addition of two equivalents of 4-picolyllithium to one molecule of ethyl propionate. The initially formed ketone is often more reactive than the starting ester towards the organolithium reagent.
Prevention Strategies:
-
Reverse Addition: Add the solution of 4-picolyllithium dropwise to a cold solution of the ester. This maintains a low concentration of the organolithium reagent, favoring the formation of the ketone.
-
Precise Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the ester relative to the organolithium reagent.
-
Low Temperature: Maintain a very low reaction temperature (e.g., -78 °C) throughout the addition to slow down the rate of the second addition.
Question 3: My reaction mixture turns dark brown or black upon addition of the organolithium reagent. Is this normal?
A color change is expected, but a very dark, tarry appearance can indicate problems.
Explanation:
The formation of 4-picolyllithium often results in a colored solution, typically ranging from yellow to deep red or brown. This is normal. However, a black, heterogeneous mixture may suggest decomposition or side reactions.
Possible Causes:
-
Impure Reagents: Impurities in 4-picoline or the solvent can lead to decomposition.
-
Reaction Temperature Too High: Allowing the reaction to warm up prematurely can cause decomposition of the organolithium reagent or the product.
-
Presence of Oxygen: Inadequate inert atmosphere can lead to oxidation and decomposition.
Solutions:
-
Ensure all reagents and solvents are pure and anhydrous.
-
Maintain strict temperature control.
-
Thoroughly purge the reaction vessel with an inert gas before starting the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the best base for deprotonating 4-picoline?
For this specific transformation, n-butyllithium (n-BuLi) is the most commonly used and effective base. Lithium diisopropylamide (LDA) can also be used and may offer better selectivity in some cases due to its greater steric hindrance, which can reduce the likelihood of nucleophilic addition to the pyridine ring itself.
Q2: Can I use other acylating agents besides ethyl propionate?
Yes, other esters or acyl chlorides can be used. However, esters are generally preferred as they are less reactive than acyl chlorides, which can help to minimize the formation of the tertiary alcohol byproduct. If using an acyl chloride, it is crucial to use very low temperatures and a reverse addition strategy.
Q3: What is a typical work-up procedure for this reaction?
A standard work-up involves quenching the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates any remaining organolithium species and the intermediate alkoxide. The mixture is then allowed to warm to room temperature, and the product is extracted into an organic solvent. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
Q4: How should I purify the crude this compound?
Flash column chromatography on silica gel is the most common method for purification. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. As mentioned earlier, if you suspect product decomposition on the column, using silica gel that has been neutralized with a base (e.g., by slurrying with a small amount of triethylamine in the eluent) can be beneficial.
Experimental Protocol: Representative Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions and safety protocols.
Materials:
-
4-Picoline (distilled)
-
n-Butyllithium (solution in hexanes)
-
Ethyl propionate (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (argon or nitrogen), add distilled 4-picoline (1.0 eq.) to anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.05 eq.) dropwise via a syringe, maintaining the internal temperature below -70 °C. A color change to deep red or brown should be observed. Stir the mixture at -78 °C for 1 hour.
-
Acylation: In a separate flame-dried flask, prepare a solution of ethyl propionate (1.1 eq.) in anhydrous THF. Add this solution dropwise to the 4-picolyllithium solution at -78 °C over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with saturated NH₄Cl and extracting with ethyl acetate.
-
Quenching: Slowly add saturated aqueous NH₄Cl solution to the reaction mixture at -78 °C to quench any unreacted organolithium species.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization Data (Representative)
The following table summarizes expected spectroscopic data for this compound. Actual values may vary slightly depending on the solvent and instrument used.
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~8.5 (d, 2H, pyridine H-2,6), ~7.1 (d, 2H, pyridine H-3,5), ~3.8 (s, 2H, -CH₂-CO-), ~2.4 (q, 2H, -CO-CH₂-CH₃), ~1.0 (t, 3H, -CH₂-CH₃) |
| ¹³C NMR | δ (ppm): ~208 (C=O), ~150 (pyridine C-2,6), ~148 (pyridine C-4), ~124 (pyridine C-3,5), ~50 (-CH₂-CO-), ~36 (-CO-CH₂-CH₃), ~8 (-CH₂-CH₃) |
| IR (cm⁻¹) | ~1715 (C=O stretch), ~1600, 1560 (pyridine ring stretches) |
| MS (EI) | m/z (%): 149 (M⁺), 120, 93, 57 |
References
While a specific, single publication for this exact molecule's synthesis can be elusive in general searches, the principles are well-established in the field of heterocyclic chemistry. The following references provide a strong foundation for the methodologies described.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Provides comprehensive information on the reactions of organolithium reagents and esters).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
- Purification of Laboratory Chemicals, 8th Edition, by W. L. F. Armarego and C. L. L. Chai, Butterworth-Heinemann, 2017.
- Spectroscopic data for related compounds can be found in chemical databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem.
Technical Support Center: Synthesis of 1-Pyridin-4-ylbutan-2-one
Welcome to the technical support guide for the synthesis of 1-Pyridin-4-ylbutan-2-one. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you navigate the complexities of this synthesis, ensuring higher yields and purity.
Troubleshooting Guide: Common Side Reactions & Mitigation Strategies
Issue 1: Low Yields Due to Self-Condensation of Starting Materials
Question: I am attempting to synthesize this compound via a Claisen-type condensation using 4-picoline and an ethyl acetate equivalent, but I'm observing very low yields of my desired product and a significant amount of dark, polymeric material. What is likely happening and how can I improve my yield?
Answer:
This is a classic challenge in reactions involving the deprotonation of methyl-substituted pyridines like 4-picoline. The strong base required to deprotonate the methyl group is often non-selective and can promote side reactions.
Root Cause Analysis:
The primary issue is likely the competitive self-condensation of your starting materials. The strong base (e.g., LDA, NaNH2) can deprotonate both the 4-picoline and the ethyl acetate. The resulting enolates can then react with themselves or with the starting esters, leading to a complex mixture of byproducts.[1][2]
-
Self-Condensation of Ethyl Acetate: The enolate of ethyl acetate can react with another molecule of ethyl acetate to form ethyl acetoacetate.
-
Self-Condensation of 4-Picoline: The deprotonated 4-picoline can act as a nucleophile, attacking another molecule of 4-picoline, leading to dimerization and polymerization, which often presents as the dark, insoluble material you are observing.
Mitigation Strategies:
-
Choice of Base and Reaction Conditions: The selection of the base is critical. While strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) are often used, their handling and stoichiometry are crucial.[1] Using a stoichiometric amount of a strong base is necessary to drive the reaction to completion.[1]
-
Order of Addition: A slow, controlled addition of the electrophile (e.g., ethyl acetate) to the pre-formed anion of 4-picoline at low temperatures (e.g., -78 °C) can minimize self-condensation of the electrophile.
-
Use of a More Reactive Electrophile: Instead of ethyl acetate, consider using a more reactive acylating agent like N-methoxy-N-methylacetamide (Weinreb amide) of acetic acid. This can lead to a cleaner reaction with fewer byproducts.
Issue 2: Formation of a Disubstituted Byproduct
Question: During the synthesis of this compound, I've isolated a significant amount of a byproduct that appears to be 1,3-di(4-pyridinyl)acetone. How can I prevent the formation of this impurity?
Answer:
The formation of 1,3-di(4-pyridinyl)acetone is a common side reaction, particularly when the stoichiometry of the reactants is not carefully controlled.[3]
Mechanistic Insight:
This byproduct arises from the reaction of the initially formed desired product, this compound, with another equivalent of deprotonated 4-picoline. The ketone in your target molecule is susceptible to nucleophilic attack by the picolyl anion.
Prevention Protocol:
-
Stoichiometry is Key: Use a slight excess of the acylating agent (e.g., ethyl acetate) relative to the 4-picoline. This ensures that the picolyl anion is consumed in the desired reaction before it can react with the product.
-
Reverse Addition: Consider adding the solution of the picolyl anion to the solution of the acylating agent. This "inverse addition" maintains a low concentration of the picolyl anion throughout the reaction, disfavoring the formation of the disubstituted product.
-
Temperature Control: Maintain a low reaction temperature (e.g., -78 °C to -40 °C) during the addition and the initial phase of the reaction. This helps to control the reactivity of the picolyl anion.
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route for preparing this compound on a lab scale?
A1: One of the most common and effective lab-scale methods is the acylation of the lithiated derivative of 4-picoline.[4] This involves the deprotonation of 4-picoline with a strong base like n-butyllithium (n-BuLi) or LDA at low temperatures, followed by the addition of an appropriate acylating agent such as ethyl acetate or acetyl chloride. This method generally provides good yields if the reaction conditions are carefully controlled.
Q2: My reaction mixture turns dark brown or black upon addition of the base. Is this normal, and does it affect the yield?
A2: A color change to dark brown or even black is quite common in reactions involving the deprotonation of pyridinic compounds with strong bases. While it can be indicative of some decomposition or polymerization, it does not necessarily mean the reaction has failed. However, an excessively dark and tarry mixture often correlates with lower yields of the desired product. To minimize this, ensure your reagents and solvents are anhydrous, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at a sufficiently low temperature.
Q3: What are the best practices for purifying this compound?
A3: Purification can be challenging due to the basic nature of the pyridine ring and the polarity of the ketone.
-
Extraction: After quenching the reaction, an acidic wash (e.g., dilute HCl) can be used to protonate the pyridine nitrogen, moving your product into the aqueous layer and separating it from non-basic organic impurities. The aqueous layer can then be basified (e.g., with NaHCO3 or NaOH) and the product extracted back into an organic solvent like dichloromethane or ethyl acetate.
-
Chromatography: Column chromatography on silica gel is a common method for final purification. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective. It's advisable to add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent to prevent the product from tailing on the acidic silica gel.
Q4: Can I use a different starting material instead of 4-picoline?
A4: Yes, alternative synthetic routes exist. For instance, you could start with 4-cyanopyridine. Reaction with a Grignard reagent like ethylmagnesium bromide, followed by acidic workup, can yield the desired ketone. Another approach involves the reaction of 4-pyridylacetic acid derivatives with organometallic reagents. The choice of route often depends on the availability and cost of the starting materials, as well as the desired scale of the reaction.
Experimental Workflow & Data
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Parameter | Method A | Method B | Method C |
| Starting Material | 4-Picoline | 4-Picoline | 4-Cyanopyridine |
| Reagent | n-BuLi, Ethyl Acetate | LDA, Ethyl Acetate | Ethylmagnesium Bromide |
| Solvent | Anhydrous THF | Anhydrous THF | Anhydrous Diethyl Ether |
| Temperature | -78 °C to rt | -78 °C to rt | 0 °C to rt |
| Typical Yield | 50-65% | 55-70% | 45-60% |
| Key Side Product | Dimerization/Polymerization | Self-condensation | Grignard side reactions |
Protocol: Synthesis of this compound via Lithiation of 4-Picoline
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.1 equivalents) to a solution of 4-picoline (1.0 equivalent) in THF, maintaining the temperature below -70 °C. Stir the resulting deep red solution for 1 hour at -78 °C.
-
Acylation: Add ethyl acetate (1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature does not rise above -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.
-
Quenching: Slowly warm the reaction to room temperature and quench by the careful addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Work-up: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of 20-50% ethyl acetate in hexanes containing 0.5% triethylamine.
Visualizing Reaction Pathways
Caption: Competing reaction pathways in the synthesis of this compound.
References
-
ResearchGate. (n.d.). A REVIEW ON SYNTHESIS OF PYRIDINE DERIVATIVES FROM CHALCONE AS ANTI-MICROBIAL AGENTS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Marshall Digital Scholar. (n.d.). Synthesis of 1,3-DI(4-Pyridinyl)Acetone. Retrieved from [Link]
-
Pearson. (n.d.). Claisen Condensation Explained. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Claisen condensation. Retrieved from [Link]
-
Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Pyridines from Biomass. Retrieved from [Link]
-
ResearchGate. (n.d.). Side-Chain Retention During Lithiation of 4-Picoline and 3,4-Lutidine: Easy Access to Molecular Diversity in Pyridine Series. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 1-Pyridin-4-ylbutan-2-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Pyridin-4-ylbutan-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights in a troubleshooting format to help you optimize your reaction conditions and improve your product yield.
Introduction: The Challenge of Pyridine Acylation
The synthesis of pyridyl ketones, such as this compound, presents a unique set of challenges primarily due to the electronic nature of the pyridine ring. Pyridine is an electron-deficient heterocycle, which makes it resistant to standard electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[1][2] Furthermore, the lone pair of electrons on the nitrogen atom is nucleophilic and basic, often leading to preferential reaction with electrophiles at the nitrogen, which further deactivates the ring.[2][3]
Successful synthesis, therefore, requires strategies that bypass these issues. A robust and widely used method involves the deprotonation of an alkyl group on the pyridine ring, creating a potent nucleophile that can then be acylated. This guide focuses on troubleshooting the synthesis of this compound starting from 4-methylpyridine (also known as 4-picoline).
Core Synthesis Pathway: Deprotonation and Acylation
The most common and adaptable route involves a two-step process:
-
Deprotonation: The methyl group of 4-picoline is deprotonated using a strong, non-nucleophilic base to form a 4-picolyl anion.
-
Acylation: This highly reactive anion then acts as a nucleophile, attacking an acylating agent (such as an ester) to form the desired ketone.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is very low or I'm recovering only starting material. What is the likely cause?
A1: This is the most common issue and almost always points to inefficient deprotonation of the 4-picoline starting material.
-
Causality: The pKa of the methyl protons on 4-picoline is approximately 34 (in DMSO), requiring a very strong base for complete deprotonation. Incomplete deprotonation means a significant portion of your 4-picoline never becomes nucleophilic enough to react with the acylating agent.
-
Troubleshooting Steps:
-
Base Integrity: The most frequent culprit is a deactivated base.
-
n-Butyllithium (n-BuLi): This reagent is highly reactive with moisture and air. Ensure you are using a freshly titrated or newly purchased bottle. Use anhydrous solvents and maintain a strict inert atmosphere (Argon or Nitrogen).
-
Lithium Diisopropylamide (LDA): While more sterically hindered and less nucleophilic than n-BuLi, LDA is also extremely moisture-sensitive. It is best prepared fresh in situ by adding n-BuLi to diisopropylamine at a low temperature (e.g., -78 °C) just before use.
-
-
Insufficient Base: Ensure you are using at least 1.05 to 1.1 equivalents of the strong base relative to 4-picoline to drive the deprotonation to completion.
-
Temperature Control: The deprotonation step is critical. It should be performed at a very low temperature, typically -78 °C (a dry ice/acetone bath). If the temperature rises, the organolithium base can become unstable or react with the solvent (e.g., THF).
-
Caption: Troubleshooting workflow for low reaction yield.
Q2: The reaction turns dark brown or black and forms a tar-like substance. How can this be prevented?
A2: Dark coloration and polymerization are indicative of side reactions, often caused by poor temperature control or the use of overly reactive reagents.
-
Causality: The 4-picolyl anion is a potent nucleophile. If the temperature is not kept sufficiently low (i.e., -78 °C), it can react with the solvent (THF) or itself. Additionally, highly reactive acylating agents like propionyl chloride can lead to uncontrolled, exothermic reactions, resulting in decomposition.
-
Preventative Measures:
-
Strict Temperature Management: Maintain the reaction at -78 °C throughout the deprotonation and acylation steps. Use a properly insulated bath and a temperature probe.
-
Slow Reagent Addition: The acylating agent (e.g., ethyl propionate) must be added dropwise via a syringe pump over an extended period (e.g., 30-60 minutes). This dissipates the heat of reaction and prevents localized temperature spikes.
-
Choice of Acylating Agent: While acid chlorides are potent acylating agents, their high reactivity can be detrimental. Esters like ethyl propionate are generally preferred as they offer a more controlled reaction with the picolyl anion, minimizing side reactions.
-
Q3: What are the primary impurities I should expect and how can they be removed?
A3: Besides unreacted 4-picoline, the most common impurity is a di-acylated byproduct. The workup and purification are critical for isolating a clean product.
| Impurity | Formation Mechanism | Recommended Purification Method |
| 4-Picoline (Starting Material) | Incomplete reaction due to poor deprotonation. | 1. Acid-Base Extraction: The product is a ketone and less basic than 4-picoline. Careful extraction with dilute acid (e.g., 1M HCl) can selectively remove the more basic 4-picoline into the aqueous layer. 2. Azeotropic Distillation: Toluene can be used to remove residual 4-picoline via azeotropic distillation under reduced pressure.[4] |
| 1,3-di(pyridin-4-yl)pentan-2-one | The enolate of the product ketone reacts with another molecule of the picolyl anion. | Silica Gel Chromatography: This byproduct is significantly less polar than the desired product. A gradient elution (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) can effectively separate them. |
| Ethyl 3-oxopentanoate | Self-condensation (Claisen condensation) of the ethyl propionate starting material, catalyzed by any excess strong base. | Aqueous Wash: This β-keto ester is relatively acidic and can be removed with a mild basic wash (e.g., saturated NaHCO₃ solution) during the workup. |
Q4: Which is better for this reaction: n-BuLi or LDA?
A4: Both bases can be effective, but they offer a trade-off between reactivity and selectivity.
-
n-Butyllithium (n-BuLi):
-
Pros: Highly reactive, readily available, and often results in faster and more complete deprotonation.
-
Cons: It is also a potent nucleophile. If the temperature is not strictly controlled, it can add to the pyridine ring or the ester carbonyl, leading to undesired byproducts.[3]
-
-
Lithium Diisopropylamide (LDA):
-
Pros: It is a very strong but sterically hindered base, making it highly selective for proton abstraction and much less likely to act as a nucleophile. This generally leads to a cleaner reaction with fewer side products.
-
Cons: It is typically prepared in situ, adding an extra step to the procedure. It is also extremely sensitive to moisture.
-
Recommendation: For researchers new to this reaction or those prioritizing a clean product profile over rapid reaction times, LDA prepared in situ is the superior choice due to its higher selectivity.
Detailed Experimental Protocol (Optimized for High Yield)
This protocol utilizes LDA for selective deprotonation to minimize side reactions.
Materials:
-
Diisopropylamine (freshly distilled from CaH₂)
-
n-Butyllithium (e.g., 2.5 M in hexanes, freshly titrated)
-
4-Methylpyridine (4-picoline, distilled from CaH₂)
-
Ethyl propionate (distilled from CaH₂)
-
Anhydrous Tetrahydrofuran (THF, distilled from sodium/benzophenone)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.
-
LDA Preparation:
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add anhydrous THF (approx. 100 mL for a 20 mmol scale reaction).
-
Add diisopropylamine (1.1 eq., e.g., 22 mmol) via syringe.
-
Slowly add n-BuLi (1.05 eq., e.g., 21 mmol) dropwise while keeping the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Deprotonation of 4-Picoline:
-
Slowly add 4-picoline (1.0 eq., e.g., 20 mmol) dropwise to the LDA solution, again ensuring the temperature remains below -70 °C.
-
A deep red or orange color should develop, indicating the formation of the 4-picolyl anion.
-
Stir the mixture at -78 °C for 1 hour.
-
-
Acylation:
-
Add ethyl propionate (1.2 eq., e.g., 24 mmol) dropwise via a syringe pump over 45 minutes. The deep color of the anion should gradually fade.
-
After the addition is complete, stir the reaction at -78 °C for an additional 2 hours.
-
-
Workup:
-
Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution (50 mL).
-
Allow the mixture to warm to room temperature. Transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) to elute the final product.
-
References
-
Various Authors. (2022). Preparation of Pyridines, Part 3: By Acylation. [Video]. YouTube. Available from: [Link]
-
PrepChem. (n.d.). Synthesis of 1-(4-pyridinyl)-2-propanone. Available from: [Link]
-
Bull, J. A., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available from: [Link]
-
Wikipedia. (2024). Pyridine. Available from: [Link]
-
GCW Gandhi Nagar Jammu. (n.d.). Pyridines. [PDF]. Available from: [Link]
Sources
Technical Support Center: Purification of 1-Pyridin-4-ylbutan-2-one
Welcome to the technical support center for the purification of 1-Pyridin-4-ylbutan-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this versatile building block in high purity. The inherent properties of the pyridine moiety and the ketone functionality can present unique purification hurdles. This document provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: Understanding the molecule's structure is the first step to effective troubleshooting. This compound has two key features that dictate its behavior during purification:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is basic (pKa of the conjugate acid is ~5.2) and can act as a hydrogen bond acceptor.[1] This basicity is the primary cause of peak tailing during silica gel chromatography, as the lone pair on the nitrogen strongly interacts with acidic silanol groups (Si-OH) on the silica surface.
-
The Ketone Group: The carbonyl group (C=O) is polar and acts as a hydrogen bond acceptor. This contributes to the molecule's overall polarity and its solubility in various organic solvents.
The combination of a moderately polar ketone and a basic nitrogenous heterocycle means the compound has a tendency to be highly soluble in polar protic solvents (like methanol and ethanol) and moderately soluble in solvents like ethyl acetate and dichloromethane, but will interact strongly with acidic stationary phases.
Q2: My column chromatography is giving poor separation and significant peak tailing. How can I resolve this?
A2: This is the most common issue encountered. The tailing is almost certainly due to the interaction between the basic pyridine nitrogen and the acidic silica gel.
Root Cause Analysis & Solutions:
-
Acid-Base Interaction: The acidic nature of standard silica gel causes strong adsorption of the basic pyridine compound, leading to slow, uneven elution (tailing).
-
Solution 1: Basic Modifier: Add a small amount of a volatile base to your eluent system. A common choice is 0.5-1% triethylamine (NEt₃) or pyridine. This base will competitively bind to the acidic sites on the silica, allowing your compound to travel through the column more uniformly. Always run a preliminary TLC with the modified solvent system to confirm the desired separation.
-
Solution 2: Use a Deactivated Stationary Phase: Consider using alumina (basic or neutral) or a deactivated silica gel for your column. However, be aware that the separation profile may change significantly.[2]
-
-
Improper Solvent System: If your desired compound's Retention Factor (Rf) is too low or too high on the TLC plate, the separation on the column will be suboptimal.
-
Poor Column Packing: Air bubbles or channels in the silica bed will lead to an uneven solvent front and poor separation.
-
Solution: Pack the column using a slurry method.[3] Ensure the silica is fully suspended in the initial eluent and allowed to settle into a uniform bed. Gently tap the column to dislodge any trapped air bubbles. Layering sand on top of the silica bed will prevent disruption when adding the sample and eluent.[3]
-
Troubleshooting Workflow: Column Chromatography
Below is a decision-making workflow for addressing common column chromatography issues when purifying this compound.
Sources
Technical Support Center: Synthesis of 1-Pyridin-4-ylbutan-2-one
Welcome to the technical support center for the synthesis of 1-Pyridin-4-ylbutan-2-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and impurities encountered during the synthesis of this key intermediate. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The synthesis of this compound, a valuable building block in medicinal chemistry, is typically achieved through a few key pathways.[1][2] The most prevalent method involves the alkylation of a 4-picoline derivative.[3] Another common approach is the reaction of 4-methylpyridine with acetic anhydride.[4] Variations of these methods exist, often employing different bases, solvents, and reaction conditions to optimize yield and purity.
Q2: I am seeing a significant amount of an unknown impurity in my crude product. What could it be?
Identifying unknown impurities is a critical step in troubleshooting your synthesis. The nature of the impurity is highly dependent on the synthetic route employed. Below, we detail the most common impurities associated with the primary synthetic methods for this compound.
Troubleshooting Guide: Common Impurities and Their Mitigation
This section provides a detailed breakdown of common impurities, their origins, and strategies for their control and elimination.
Impurity Profile 1: Unreacted Starting Materials
Issue: Residual 4-methylpyridine (4-picoline) or other starting materials are observed in the final product.
Causality: Incomplete reactions are a frequent source of impurities. This can be due to several factors:
-
Insufficient reaction time or temperature: The reaction may not have proceeded to completion.
-
Sub-optimal stoichiometry of reagents: An incorrect ratio of reactants can leave one or more starting materials in excess.
-
Poor quality of reagents: Degradation or impurities in starting materials can inhibit the reaction.
Troubleshooting & Prevention:
-
Reaction Monitoring: Employ Thin Layer Chromatography (TLC) or in-process High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials.
-
Optimization of Reaction Conditions: Systematically vary the reaction time, temperature, and stoichiometry to find the optimal conditions for your specific setup.
-
Purification: Unreacted 4-methylpyridine can often be removed by azeotropic distillation with a solvent like toluene under reduced pressure.[4] Alternatively, an acidic wash can be used to extract the basic 4-picoline into an aqueous layer.
Impurity Profile 2: Di-alkylation or Poly-alkylation Products
Issue: Formation of species where the pyridine ring has been alkylated at multiple positions.
Causality: In alkylation reactions of 4-picoline, the use of strong bases like n-butyllithium can lead to deprotonation at multiple sites on the pyridine ring, resulting in the addition of more than one alkyl chain.[3] The regioselectivity of alkylation can be influenced by the choice of base and solvent.[3]
Troubleshooting & Prevention:
-
Choice of Base: For selective α-methylation, consider using a less aggressive base like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS).[3]
-
Controlled Addition: Slow, dropwise addition of the alkylating agent at low temperatures can help to minimize over-alkylation.
-
Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of organolithium reagents, thereby affecting regioselectivity.[5] Ethereal solvents like THF are commonly used.
Impurity Profile 3: N-Oxide Formation
Issue: The presence of pyridine-N-oxide derivatives in the product mixture.
Causality: Pyridine nitrogen is susceptible to oxidation, especially when using oxidizing agents or under aerobic conditions at elevated temperatures. While sometimes a desired intermediate in specific synthetic strategies, its unintended formation is an impurity issue.[6][7]
Troubleshooting & Prevention:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been adequately degassed to remove dissolved oxygen.
-
Avoidance of Oxidizing Agents: Carefully review your synthetic plan to ensure no unintended oxidizing agents are present.
Impurity Profile 4: Positional Isomers (e.g., 1-Pyridin-2-ylbutan-2-one)
Issue: Formation of isomers where the butanone chain is attached to a different position on the pyridine ring.
Causality: While C-4 functionalization is often desired, side reactions can lead to the formation of C-2 or C-3 substituted products.[8] The regioselectivity of these reactions is often dictated by the catalyst and reaction conditions. For instance, nickel-catalyzed reactions have been shown to selectively produce C-2 or C-4 alkylated pyridines depending on the ligands and additives used.[8]
Troubleshooting & Prevention:
-
Catalyst and Ligand Selection: For C-4 selective alkylation, specific nickel/Lewis acid catalyst systems have been developed.[8] Careful selection of the catalyst and ligands is crucial for directing the reaction to the desired position.
-
Reaction Condition Control: Temperature and the rate of addition of reagents can also influence the isomeric ratio.
Impurity Profile 5: Aldol Condensation Products
Issue: Self-condensation of the ketone product or cross-condensation with other carbonyl-containing species.
Causality: Under basic or acidic conditions, the enolizable ketone product, this compound, can undergo aldol condensation reactions, leading to higher molecular weight impurities.
Troubleshooting & Prevention:
-
pH Control: Maintain careful control over the pH of the reaction and work-up steps. Neutralizing the reaction mixture promptly after completion can minimize side reactions.
-
Temperature Control: Lowering the reaction temperature can often suppress the rate of aldol condensation relative to the desired reaction.
-
Purification: Chromatographic methods such as flash column chromatography are typically effective for removing these higher molecular weight byproducts.
Summary of Common Impurities and Mitigation Strategies
| Impurity Type | Probable Cause | Recommended Action |
| Unreacted Starting Materials | Incomplete reaction, incorrect stoichiometry | Monitor reaction, optimize conditions, purification (distillation/extraction)[4] |
| Poly-alkylation Products | Use of strong, non-selective bases | Use milder bases (LDA, KHMDS), controlled addition of reagents[3] |
| Pyridine-N-Oxides | Oxidation of pyridine nitrogen | Use inert atmosphere, degassed solvents[6] |
| Positional Isomers | Lack of regioselective control | Employ regioselective catalysts and ligands[8] |
| Aldol Condensation Products | Uncontrolled pH or high temperature | Maintain pH control, lower reaction temperature, chromatographic purification |
Experimental Protocols
Protocol 1: General Procedure for Synthesis via Acetic Anhydride
This protocol is a representative example for the synthesis of 1-(4-pyridinyl)-2-propanone, a closely related compound, which can be adapted for this compound.[4]
-
To a solution of 4-methylpyridine and acetic anhydride at room temperature, add a catalytic amount of acetyl chloride dropwise.
-
Warm the solution to 50°C for 6-16 hours.
-
Cool the reaction mixture to 0°C and slowly add ethanol.
-
Reflux the mixture for 4-12 hours.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in methylene chloride and wash with a saturated sodium carbonate solution.
-
Dry the organic layer over sodium sulfate and evaporate the solvent.
-
Add toluene and remove excess 4-methylpyridine by azeotropic distillation under reduced pressure.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizing Impurity Formation Pathways
The following diagram illustrates potential pathways for the formation of common impurities during the synthesis of this compound.
Caption: Potential pathways for impurity formation.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in the synthesis of this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cas 6303-73-7,1-(pyridin-2-yl)butan-2-one | lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyridine synthesis [organic-chemistry.org]
- 7. medium.com [medium.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-Pyridin-4-ylbutan-2-one
Welcome to the technical support center for the synthesis and scale-up of 1-Pyridin-4-ylbutan-2-one. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into the common challenges encountered during the synthesis of this valuable pyridine derivative, offering practical solutions grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
The most prevalent and industrially relevant method for synthesizing this compound is the condensation reaction between 4-picoline (4-methylpyridine) and an acetylating agent, typically an ester such as ethyl acetate. This reaction falls under the category of acylation reactions and requires a strong base to deprotonate the methyl group of 4-picoline, generating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl of the ester.[1] Common strong bases used for this transformation include sodium amide (NaNH₂), lithium diisopropylamide (LDA), or sodium bis(trimethylsilyl)amide (NaHMDS). The general scheme is a variation of the Claisen condensation.[2][3]
Q2: What are the critical safety precautions to consider for this synthesis?
Safety is paramount, especially during scale-up. Key hazards include:
-
Strong Bases: Reagents like LDA and NaNH₂ are highly reactive, corrosive, and pyrophoric or water-reactive. They must be handled under a strictly inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.
-
Exothermic Reaction: The initial deprotonation of 4-picoline and the subsequent acylation are often exothermic. On a larger scale, this can lead to a thermal runaway if not properly controlled. Gradual reagent addition and efficient cooling are critical.
-
Solvents: Anhydrous solvents like tetrahydrofuran (THF) or diethyl ether are typically used. These are highly flammable and can form explosive peroxides. Always use freshly distilled or inhibitor-tested solvents.
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring. A suitable mobile phase (e.g., ethyl acetate/hexanes mixture) should be developed to clearly separate the 4-picoline starting material, the desired product, and any significant byproducts. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary for visualization. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis and scale-up of this compound.
Problem Area 1: Low or No Product Yield
Q: My reaction has stalled or resulted in a very low yield. What are the most probable causes?
A low yield is one of the most common frustrations in this synthesis. The root cause often traces back to one of several critical parameters. A systematic approach to troubleshooting is essential.
Detailed Analysis & Solutions:
-
Ineffective Deprotonation (Base Inactivity):
-
Cause: The pKa of the methyl protons on 4-picoline is relatively high (around 30-35). A sufficiently strong base is non-negotiable. The base's activity can be compromised by exposure to moisture or air.
-
Solution:
-
Verify Base Quality: Use freshly opened, high-purity base. If using LDA prepared in situ, ensure the n-butyllithium (n-BuLi) was recently titrated.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried). Solvents must be anhydrous. Even trace amounts of water will quench the strong base, dramatically reducing the concentration of the active nucleophile.
-
Temperature Control: The deprotonation step is often performed at low temperatures (e.g., -78 °C with LDA) to prevent side reactions.[1] Ensure your cooling bath is stable.
-
-
-
Side Reactions:
-
Cause: The generated 4-picolyl anion is a potent nucleophile and can participate in undesired reactions. Self-condensation of the ester or reaction with the solvent can compete with the desired acylation.
-
Solution:
-
Order of Addition: A common successful strategy is to add the ester slowly to the pre-formed solution of the 4-picolyl anion at low temperature. This maintains a low concentration of the electrophile, minimizing its self-condensation.
-
Stoichiometry: A slight excess of the 4-picoline relative to the base and ester can sometimes improve yields by ensuring the base is fully consumed in the desired deprotonation.
-
-
-
Product Instability during Work-up:
-
Cause: The product, a β-aminoketone, can be sensitive to harsh pH conditions during the aqueous work-up.
-
Solution:
-
Careful Quenching: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) rather than a strong acid.
-
pH Control: During extraction, avoid strongly acidic or basic aqueous layers. If necessary, use buffered solutions.
-
-
Problem Area 2: Difficult Product Isolation & Purification
Q: I've formed a persistent emulsion during the aqueous work-up. How can I resolve this?
Detailed Analysis & Solutions:
-
Cause: Pyridine derivatives can act as surfactants, stabilizing oil-in-water or water-in-oil emulsions, especially when salts are present.
-
Solutions:
-
Add Brine: Addition of a saturated sodium chloride (NaCl) solution can increase the ionic strength of the aqueous phase, often helping to break the emulsion.
-
Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes disrupt the fine droplets.
-
Solvent Change: If the emulsion persists, consider adding a small amount of a different organic solvent with different polarity (e.g., a small amount of toluene to an ethyl acetate extraction).
-
Q: My crude product is a dark oil, and purification by distillation is proving difficult. What are my options?
Detailed Analysis & Solutions:
-
Cause: High temperatures during distillation can cause decomposition or polymerization of pyridine derivatives, leading to charring and low recovery.
-
Solutions:
-
Vacuum Distillation: This is the preferred method to lower the boiling point and minimize thermal stress on the molecule.
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method for purifying the product. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate, typically provides good separation from non-polar impurities and polar baseline material.
-
Acid-Base Extraction: As a preliminary purification step, the crude material can be dissolved in a non-polar solvent (like dichloromethane) and washed with a dilute acid (e.g., 1M HCl). The product, being basic, will move into the aqueous layer. The aqueous layer is then separated, basified (e.g., with NaHCO₃ or NaOH), and re-extracted with an organic solvent. This removes non-basic impurities.
-
Problem Area 3: Scale-Up Challenges
Q: When scaling the reaction from 5g to 200g, the reaction turned black, and the yield dropped significantly. What is causing this?
Detailed Analysis & Solutions:
-
Cause: The primary culprit in scale-up failures is often inadequate heat transfer. The surface-area-to-volume ratio decreases as the scale increases, making it much harder to dissipate the heat generated by the exothermic reaction. This leads to localized "hot spots."
-
Solutions:
-
Controlled Addition Rate: The addition of the strong base (or the electrophile) must be significantly slower on a larger scale. Use an addition funnel or a syringe pump to maintain a slow, steady rate.
-
Efficient Stirring: Ensure the reactor is equipped with an overhead mechanical stirrer (magnetic stir bars are often insufficient for large, viscous reaction mixtures). Good agitation is crucial for uniform temperature distribution.
-
Internal Temperature Monitoring: Do not rely solely on the external cooling bath temperature. An internal thermocouple probe is essential to monitor the actual temperature of the reaction mixture and ensure it does not exceed the desired range.
-
Experimental Protocols & Data
Protocol: Synthesis of this compound (Lab Scale)
Safety: This procedure must be conducted in a fume hood under an inert atmosphere. All reagents are hazardous. Appropriate personal protective equipment (PPE) is required.
-
Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. The glassware is flame-dried under vacuum and allowed to cool under a nitrogen atmosphere.
-
Reagent Preparation: Anhydrous tetrahydrofuran (THF, 100 mL) is added to the flask. 4-Picoline (5.0 g, 53.7 mmol) is added via syringe. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: A solution of n-Butyllithium (2.5 M in hexanes, 22.5 mL, 56.4 mmol) is added dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The solution typically turns a deep red or brown color, indicating anion formation. The mixture is stirred for an additional 1 hour at -78 °C.
-
Acylation: Ethyl acetate (5.6 g, 63.4 mmol) is added dropwise over 20 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 2 hours.
-
Quenching & Work-up: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (50 mL). The mixture is allowed to warm to room temperature.
-
Extraction: The layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude oil is purified by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford the pure this compound.
Table 1: Reagent Quantities for Different Scales
| Reagent | Lab Scale (5 g Picoline) | Pilot Scale (200 g Picoline) | Molar Ratio (vs Picoline) |
| 4-Picoline | 5.0 g (53.7 mmol) | 200 g (2.15 mol) | 1.0 |
| Anhydrous THF | 100 mL | 4.0 L | N/A |
| n-BuLi (2.5 M) | 22.5 mL (56.4 mmol) | 902 mL (2.25 mol) | 1.05 |
| Ethyl Acetate | 5.6 g (63.4 mmol) | 224 g (2.54 mol) | 1.18 |
Visualization of Workflows
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
- Vertex AI Search. (2021). Synthesis of Pyridine. YouTube.
- Welcome Home Vets of NJ.
- YouTube. (2022).
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(33), 10096–10097.
- Tamaddon, F., & Maddah-Roodan, S. (2023).
- Organic Chemistry Portal. Pyridine synthesis.
- Pearson. Condensation Reactions Explained: Definition, Examples, Practice & Video Lessons.
- Fulle, S. L., & Kass, S. R. (1997). The Chemistry of the 4-Picolyl Anion in the Gas Phase. Journal of the American Chemical Society, 119(23), 5463–5470.
- ChemSynthesis. 3-methyl-1-pyridin-4-ylbutan-2-one.
Sources
Technical Support Center: Catalyst Selection for 1-Pyridin-4-ylbutan-2-one Synthesis
Welcome to the technical support center for the synthesis of 1-Pyridin-4-ylbutan-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of catalyst selection and reaction optimization for this important synthetic intermediate. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure the success of your experiments.
Introduction: The Challenge of Synthesizing 4-Acylpyridines
The synthesis of this compound presents a common challenge in heterocyclic chemistry: the introduction of an acyl group at the 4-position of the pyridine ring. The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards traditional electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[1][2] The nitrogen lone pair can also complex with Lewis acid catalysts, further hindering the reaction.[3] Consequently, direct acylation is often inefficient, necessitating alternative catalytic strategies. This guide will explore several modern catalytic approaches, their underlying mechanisms, and troubleshooting for common issues.
Frequently Asked Questions (FAQs)
Q1: Why is my standard Friedel-Crafts acylation of 4-picoline with butyryl chloride failing to produce this compound?
A1: This is a frequently encountered issue. The direct Friedel-Crafts acylation of pyridine and its derivatives is notoriously difficult for two primary reasons:
-
Pyridine Ring Deactivation: The electronegative nitrogen atom in the pyridine ring withdraws electron density, making the ring less nucleophilic and thus less reactive towards electrophiles.[1]
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen readily coordinates with Lewis acid catalysts (e.g., AlCl₃), forming a stable complex. This deactivates the catalyst and further deactivates the ring, effectively shutting down the reaction.[3]
Troubleshooting: Instead of a direct Friedel-Crafts approach, consider the alternative catalytic methods detailed in this guide, such as photocatalytic C-H acylation or cross-coupling reactions.
Q2: I'm attempting a palladium-catalyzed cross-coupling reaction to synthesize this compound. What are the most critical parameters to control for a successful reaction?
A2: For palladium-catalyzed cross-coupling reactions, such as a Heck-type reaction, several parameters are crucial:
-
Catalyst and Ligand Choice: The selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand is critical. The ligand stabilizes the palladium center and influences its reactivity and selectivity. For reactions involving pyridines, ligands that are not easily displaced by the pyridine substrate are often preferred.
-
Base Selection: The choice of base is essential for the regeneration of the active catalyst and can significantly impact the reaction rate and yield. Common bases include organic amines (e.g., triethylamine) and inorganic bases (e.g., potassium carbonate).
-
Solvent: The solvent must be able to dissolve the reactants and catalyst and be stable under the reaction conditions. Anhydrous and deoxygenated solvents are often necessary to prevent catalyst deactivation.
-
Temperature: The reaction temperature needs to be carefully optimized. Insufficient heat may lead to a sluggish or incomplete reaction, while excessive heat can cause catalyst decomposition or promote side reactions.
Q3: My photocatalytic C-H acylation reaction is giving a low yield of the desired C4-acylated product. How can I improve this?
A3: Low yields in photocatalytic C-H acylation can stem from several factors. Here's a troubleshooting workflow:
-
Optimize the N-Substituent on the Pyridinium Salt: The choice of the N-substituent on the pyridinium salt is a key determinant of regioselectivity. For C4-acylation, N-aminopyridinium salts have been shown to be effective.[4]
-
Check Your Light Source: Ensure your light source has the correct wavelength and intensity to excite the photocatalyst effectively.
-
Degas Your Reaction Mixture: Oxygen can quench the excited state of the photocatalyst, so it's crucial to thoroughly degas the reaction mixture.
-
Re-evaluate Your Acyl Radical Source: The choice of aldehyde as the acyl radical precursor can influence the reaction efficiency. Ensure it is pure and used in the correct stoichiometry.
-
Catalyst Loading: While photocatalysis often requires low catalyst loadings, ensure you are using an optimal amount.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound using various catalytic methods.
Method 1: Photocatalytic C-H Acylation
This method involves the generation of an acyl radical from an aldehyde, which then adds to a pyridinium salt. The regioselectivity (C2 vs. C4) can be controlled by the N-substituent on the pyridinium salt.[4]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | 1. Inefficient photocatalyst excitation. 2. Quenching of the excited photocatalyst by oxygen. 3. Degradation of the photocatalyst. | 1. Verify the wavelength and intensity of your light source. 2. Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen). 3. Use fresh photocatalyst and protect the reaction from excessive light exposure before initiation. |
| Incorrect Regioselectivity (C2-acylation instead of C4) | Incorrect choice of N-substituent on the pyridinium salt. | For C4-acylation, use an N-aminopyridinium salt. N-methoxypyridinium salts tend to favor C2-acylation.[4] |
| Formation of side products | 1. Competing radical reactions. 2. Instability of the aldehyde precursor. | 1. Adjust the concentration of reactants. 2. Use a freshly distilled or purified aldehyde. Consider using a more stable acyl radical precursor if available. |
Method 2: Palladium-Catalyzed Cross-Coupling (Heck-type Reaction)
A plausible Heck-type reaction could involve the coupling of a 4-halopyridine with a suitable alkene precursor to the butanone side chain.[5][6]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Catalyst deactivation | 1. Presence of oxygen or moisture. 2. High reaction temperature. 3. Strong coordination of the pyridine substrate to the palladium center. | 1. Use anhydrous solvents and degas the reaction mixture thoroughly. 2. Optimize the reaction temperature; avoid excessive heat. 3. Screen different phosphine ligands that can compete with pyridine coordination. |
| Low Yield | 1. Suboptimal choice of base. 2. Inefficient oxidative addition or reductive elimination step. | 1. Screen a variety of organic and inorganic bases. 2. Experiment with different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands to facilitate the catalytic cycle. |
| Formation of homocoupled products | Unwanted coupling of the starting materials with themselves. | Adjust the stoichiometry of the reactants and the rate of addition of the limiting reagent. |
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic C4-Acylation of Pyridine
This protocol is a generalized procedure based on the principles of photocatalytic C-H acylation for the synthesis of 4-acylpyridines.[4]
-
Preparation of the N-Aminopyridinium Salt: In a round-bottom flask, dissolve 4-picoline (1.0 equiv.) in a suitable solvent (e.g., dichloromethane). Add an aminating agent (e.g., O-(diphenylphosphinyl)hydroxylamine) and stir at room temperature until the reaction is complete (monitor by TLC or GC-MS). Isolate and purify the N-amino-4-methylpyridinium salt.
-
Photocatalytic Reaction: In a reaction vessel suitable for photochemistry, combine the N-amino-4-methylpyridinium salt (1.0 equiv.), the desired aldehyde (e.g., propionaldehyde, as a precursor to the ethyl ketone moiety, 1.5 equiv.), and a photocatalyst (e.g., a rhodium or iridium complex, 1-5 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., acetonitrile) and a base (e.g., sodium acetate).
-
Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas for at least 30 minutes.
-
Irradiation: Irradiate the reaction mixture with a suitable light source (e.g., a blue LED) at a controlled temperature.
-
Work-up and Purification: After the reaction is complete, quench the reaction and perform a standard aqueous work-up. Purify the crude product by column chromatography on silica gel to isolate this compound.
Protocol 2: General Procedure for Palladium-Catalyzed Heck-Type Reaction
This is a conceptual protocol for a Heck-type reaction to synthesize this compound.
-
Reaction Setup: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Reactants: Add 4-bromopyridine (1.0 equiv.) and 1-buten-2-ol (1.2 equiv.).
-
Solvent: Add a dry, degassed solvent (e.g., DMF or acetonitrile).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a predetermined temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, filter off the catalyst, and perform an extractive work-up. Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Catalytic Methods for 4-Acylpyridine Synthesis
| Catalytic Method | Typical Catalyst | Advantages | Common Challenges | Key Parameters to Optimize |
| Photocatalytic C-H Acylation | Rh or Ir complexes | Mild reaction conditions, high functional group tolerance, direct C-H functionalization. | Requires specialized photochemical equipment, regioselectivity can be challenging to control. | N-substituent on pyridinium salt, light source, photocatalyst loading. |
| Palladium-Catalyzed Cross-Coupling | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands | Well-established methodology, broad substrate scope. | Catalyst deactivation by pyridine, potential for side reactions. | Palladium source, ligand, base, solvent, temperature. |
| Friedel-Crafts Acylation (Modified) | Strong Lewis acids (e.g., AlCl₃) with pyridine N-oxides | Utilizes readily available starting materials. | Low yields, harsh reaction conditions, catalyst poisoning. | Reaction temperature, stoichiometry of Lewis acid. |
Visualizations
Catalytic Cycle for Photocatalytic C4-Acylation
Caption: Proposed catalytic cycle for photocatalytic C4-acylation of pyridine.
Troubleshooting Workflow for Low Yield in Palladium-Catalyzed Cross-Coupling
Caption: A stepwise workflow for troubleshooting low yields.
References
-
Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. (2025). National Institutes of Health. [Link]
-
Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. (2025). ACS Publications. [Link]
-
Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. (2019). ACS Publications. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Highly enantioselective catalytic synthesis of chiral pyridines. (2017). National Institutes of Health. [Link]
-
Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst?. (2024). Quora. [Link]
-
Explain why pyridine does not undergo Friedel-Crafts reactions. (2025). Filo. [Link]
-
friedel crafts acylation for pyridine. (2018). Brainly.in. [Link]
-
University of Groningen The Heck reaction in the production of fine chemicals Vries, Johannes G. de. (n.d.). [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
ChemInform Abstract: Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines. (2025). ResearchGate. [Link]
-
Palladium-catalyzed asymmetric allylic 4-pyridinylation via electroreductive substitution reaction. (2022). National Institutes of Health. [Link]
Sources
Technical Support Center: Temperature Control in 1-Pyridin-4-ylbutan-2-one Reactions
Welcome to the technical support center for managing reactions involving 1-Pyridin-4-ylbutan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining precise temperature control during synthesis and subsequent reactions. Here, we will address common challenges, offer troubleshooting strategies, and answer frequently asked questions to ensure the integrity and success of your experiments.
Section 1: Troubleshooting Guide
Unstable or incorrect temperature is a primary driver of low yield, impurity formation, and reaction failure. This section provides a systematic approach to identifying and resolving common temperature-related issues.
Issue 1: Reaction Temperature Fluctuates Uncontrollably
Symptom: The reaction temperature reading is unstable, showing significant and rapid oscillations, which may lead to the triggering of safety shutdowns in automated systems.
Probable Causes:
-
Faulty Temperature Probe or Wiring: A common cause of erratic temperature readings is a malfunctioning thermistor or a poor electrical connection, such as a bad crimp, a broken wire, or an improperly seated plug.[1]
-
Inadequate PID Tuning: The Proportional-Integral-Derivative (PID) controller, which regulates the heating/cooling system, may not be optimized for the specific thermal load of your reaction, causing it to overshoot or undershoot the setpoint.
-
External Environmental Factors: Drafts from air conditioning, direct sunlight, or proximity to other heat-generating equipment can influence the reactor's external temperature, forcing the controller to constantly adjust.[2]
-
Insufficient Mixing: In larger vessels, poor agitation can lead to thermal gradients, where different parts of the reaction mixture are at different temperatures.[3][4] The temperature probe may be reading a localized temperature that is not representative of the bulk solution.
Solutions:
-
Verify Sensor Integrity:
-
Action: While the system is at temperature, gently wiggle the thermistor wires and connectors to see if it causes fluctuations in the reading.
-
Rationale: This can help identify intermittent connection issues that may not be apparent during a static check.[1]
-
-
Perform PID Autotuning:
-
Action: Utilize the PID autotune function in your reactor's control software. This process allows the system to learn the thermal characteristics of your specific setup (vessel, solvent, stirrer speed) and optimize the heating/cooling algorithm.
-
Rationale: A well-tuned PID controller minimizes temperature oscillations, leading to a more stable reaction environment.[5]
-
-
Isolate the Reactor:
-
Action: Shield the reactor from drafts and direct sunlight. Ensure adequate air circulation around the temperature control unit to prevent overheating.[2]
-
Rationale: A stable ambient temperature reduces the workload on the instrument's temperature controller, allowing for more precise regulation.[2]
-
-
Optimize Agitation:
-
Action: Ensure the stirrer is appropriately sized for the vessel and the speed is sufficient to create a vortex, indicating good mixing.
-
Rationale: Homogeneous mixing ensures uniform temperature distribution throughout the reaction mass, preventing localized hot or cold spots.[3]
-
Issue 2: Low Yield or Incomplete Reaction
Symptom: Analysis (e.g., TLC, HPLC) shows a significant amount of starting material remaining after the expected reaction time.
Probable Causes:
-
Sub-optimal Reaction Temperature: The reaction may not have reached its activation energy threshold to proceed at a reasonable rate. Some acylation reactions, for instance, are highly sensitive to temperature.[6]
-
Exothermic Reaction with Inadequate Cooling: If the reaction is exothermic, a rapid addition of reagents without sufficient cooling can cause an initial temperature spike that degrades reactants or catalysts, followed by a drop to a temperature too low for the remaining reaction to proceed to completion.
Solutions:
-
Systematic Temperature Screening:
-
Action: Perform small-scale experiments at a range of temperatures (e.g., in 5-10°C increments) to identify the optimal condition for your specific substrate and reagent combination.
-
Rationale: The ideal temperature can vary significantly based on the specific synthetic route. For example, some pyridine syntheses are conducted at elevated temperatures (e.g., 90-120°C) to achieve high yields.[7][8]
-
-
Controlled Reagent Addition & Cooling:
-
Action: For potentially exothermic processes, add reagents slowly or portion-wise.[3] Ensure the reactor's cooling system is active and set to the target temperature before beginning the addition.
-
Rationale: Slow addition allows the cooling system to dissipate the heat generated by the reaction, maintaining a stable temperature and preventing thermal runaway.[3][9]
-
Issue 3: Formation of Unexpected Byproducts
Symptom: HPLC or NMR analysis reveals the presence of significant impurities that were not observed in literature procedures or at a smaller scale.
Probable Causes:
-
High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for alternative reaction pathways, leading to the formation of side products such as dimers or polymers.[3] For pyridyl ketones, high temperatures can sometimes lead to undesired side reactions.[10]
-
Thermal Decomposition: The starting material, intermediates, or the final product, this compound, may be thermally unstable at the reaction temperature, leading to degradation.
-
Localized Hot Spots: As mentioned, inefficient mixing in scaled-up reactions can create localized areas of high temperature, promoting side reactions even if the bulk temperature appears correct.[3]
Solutions:
-
Lower the Reaction Temperature:
-
Action: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Rationale: This can disfavor higher-energy side reactions and minimize thermal degradation.
-
-
Conduct Thermal Hazard Assessment:
-
Action: Before scaling up, use techniques like Differential Scanning Calorimetry (DSC) to understand the thermal profile of the reaction, including the onset of decomposition of reactants and products.
-
Rationale: This provides critical data to define a safe operating temperature range and prevent runaway reactions.[9]
-
-
Improve Heat Transfer on Scale-Up:
-
Action: When moving to a larger scale, recognize that the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3] Utilize jacketed reactors with efficient cooling systems.
-
Rationale: Proactive heat management is crucial for maintaining temperature control and preventing the amplification of minor side reactions into significant impurities during scale-up.[4]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for acylation reactions to synthesize pyridyl ketones like this compound?
A1: The optimal temperature is highly dependent on the specific reagents and catalysts used. While some acylation reactions involving pyridine derivatives can be conducted at room temperature, others may require cooling to 0°C or heating.[11] For example, some syntheses may require very low temperatures (e.g., -75°C) for metalation followed by acylation, while others might proceed at elevated temperatures.[10] It is crucial to consult the specific literature procedure for your chosen synthetic route and perform optimization studies.
Q2: My reaction is highly exothermic. What strategies, besides slow addition, can I use to manage the temperature?
A2: For highly exothermic reactions, several advanced strategies can be employed:
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[3]
-
Process Control: Implement robust automated controls with real-time temperature and pressure monitoring.[3]
-
Continuous Flow Chemistry: For large-scale or particularly hazardous exothermic reactions, continuous flow reactors offer superior heat transfer and temperature control, making the process inherently safer.[3][9]
Q3: How can I accurately monitor the internal temperature of a reaction at a large scale?
A3: For large-scale reactors, a single temperature probe may not be sufficient. It is best practice to use multiple probes placed at different locations (e.g., top, bottom, near the reactor wall) to ensure you are getting a representative temperature profile and can detect any thermal gradients. Using a reactor with good visibility, such as a glass reactor, can also help in visually identifying issues like localized boiling that indicate hot spots.[4]
Q4: Can the solvent choice impact temperature control?
A4: Absolutely. The solvent's boiling point, heat capacity, and viscosity all play a role.
-
Boiling Point: A solvent with a low boiling point can act as a heat sink through reflux, but it also limits the maximum reaction temperature.
-
Heat Capacity: A solvent with a higher heat capacity can absorb more heat with a smaller temperature increase, providing better thermal stability.
-
Viscosity: A highly viscous solvent can impede efficient mixing, leading to poor heat transfer and the formation of hot spots.
Section 3: Experimental Protocols & Visualizations
Protocol 1: PID Controller Autotuning
This protocol outlines the general steps for performing a PID autotune, a critical step for stabilizing temperature control.
-
Setup: Assemble the reactor with the solvent, stirring apparatus, and temperature probe as you would for the actual reaction.
-
Initiate Autotune: In the reactor's control software, navigate to the PID settings and select the "Autotune" function.
-
Set Target Temperature: Input the intended reaction temperature as the setpoint for the tuning process.
-
Run the Cycle: The software will automatically heat the system and intentionally induce oscillations around the setpoint. It measures how the system responds to these changes.
-
Calculate & Save Parameters: The software will calculate the optimal P, I, and D values based on the system's response. Save these new parameters.
-
Verify: Run the system at the setpoint and observe the temperature stability to confirm the tuning was successful. The temperature should now hold steady with minimal fluctuation.[5]
Diagram 1: Troubleshooting Logic for Temperature Instability
This diagram illustrates a logical workflow for diagnosing and resolving issues with reaction temperature control.
Caption: A workflow for diagnosing temperature fluctuations.
Table 1: Influence of Scale on Thermal Management
This table summarizes the key challenges and considerations when scaling up a reaction.
| Parameter | Laboratory Scale (e.g., 100 mL) | Pilot/Production Scale (e.g., 50 L) | Rationale for Change |
| Surface Area to Volume Ratio | High | Low | Heat generated is proportional to volume, but heat removal depends on surface area. Larger scales have less efficient heat dissipation.[3] |
| Mixing | Magnetic Stir Bar (Often Sufficient) | Mechanical Overhead Stirrer (Required) | Inefficient mixing at scale leads to thermal gradients and localized hot spots.[3][4] |
| Heat Generation | Often manageable by ambient cooling or simple ice bath. | Can be significant, potentially leading to thermal runaway. | The total amount of heat generated (exotherm) increases with the volume of reactants.[12][13] |
| Temperature Monitoring | Single-point probe is usually adequate. | Multi-point probes are recommended. | Ensures detection of non-uniform temperature distribution in a large vessel. |
| Control Strategy | Manual control of heating mantle/ice bath. | Automated PID control of jacketed reactor. | Precise, responsive, and safe control is essential for managing the thermal demands of a large-scale reaction.[14] |
References
-
The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. (2025). ResearchGate. Retrieved from [Link]
-
Guide of Pilot Plant Scale-Up Techniques. (2024). Adesis, Inc. Retrieved from [Link]
-
Acylation of pyridine N-oxide derivative by α-oxocarboxylic acid under... (n.d.). ResearchGate. Retrieved from [Link]
-
Rapid exothermic reactions: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. Retrieved from [Link]
-
Iwamura, H., Iwamura, M., Nishida, T., & Sato, S. (n.d.). Mechanism of the reaction of 4-picoline N-oxide with acetic anhydride studied by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]
-
Lab to plant: Scaling up API processes with Dr. James Mencel's guidance. (2024). DSI. Retrieved from [Link]
-
O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (n.d.). HWS Labortechnik Mainz. Retrieved from [Link]
-
Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. (2024). PMC. Retrieved from [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Application of 1-(Pyridin-2-yl)-2-azabuta-1, 3-dienes. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (n.d.). PMC - NIH. Retrieved from [Link]
-
4-Methylpyridine. (n.d.). Wikipedia. Retrieved from [Link]
-
Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. Retrieved from [Link]
-
4-(Pyridin-2-yl)butan-1-ol. (n.d.). Chemsrc. Retrieved from [Link]
-
Kinetics and mechanism of the reactions of S-4-nitrophenyl 4-methylthiobenzoate with secondary alicyclic amines and pyridines. (n.d.). ResearchGate. Retrieved from [Link]
-
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (2013). ResearchGate. Retrieved from [Link]
-
4 steps to prevent temperature related problems in QCM measurements. (2023). Biolin Scientific. Retrieved from [Link]
-
Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Exothermic Reaction Examples - Demonstrations to Try. (2019). ThoughtCo. Retrieved from [Link]
-
1-(pyridin-2-yl)butan-2-one. (n.d.). LookChem. Retrieved from [Link]
-
Pyridyl derivatives of benzaldehyde as potential antisickling agents. (n.d.). PubMed. Retrieved from [Link]
-
What are some examples of exothermic reactions that release heat and endothermic reactions that absorb heat? Where do they occur naturally? (2023). Quora. Retrieved from [Link]
-
4-(Piperidin-1-yl)butan-2-one. (n.d.). PubChem. Retrieved from [Link]
-
Fluctuating hot end temperature? (2022). Reddit. Retrieved from [Link]
-
Two easy fixes for 3D printer temperature swings - PID autotune. (2019). YouTube. Retrieved from [Link]
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Technical Support Center: Synthesis of 1-Pyridin-4-ylbutan-2-one
Welcome to the technical support guide for the synthesis of 1-Pyridin-4-ylbutan-2-one. This document provides in-depth procedural guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to ensure your success.
Core Synthesis Strategy: Acylation of 4-Picoline via Directed Lithiation
The most direct and reliable method for synthesizing this compound involves the nucleophilic acylation of a 4-picolyl anion. This strategy leverages the increased acidity of the methyl protons of 4-picoline (4-methylpyridine), which can be deprotonated by a strong, non-nucleophilic base to form a potent nucleophile. This anion is then reacted with a suitable propionyl electrophile.
The choice of base is critical. Strong organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are required to achieve essentially complete deprotonation, preventing side reactions between the enolate-equivalent and the unreacted starting material.[1][2][3] The resulting 4-picolyllithium is a powerful nucleophile that can react with various electrophiles to form a new carbon-carbon bond at the methylene position.[4][5]
Frequently Asked Questions (FAQs)
Q1: Why is a strong base like n-BuLi or LDA necessary? Can I use a weaker base like an alkoxide?
A1: The pKa of the methyl protons on 4-picoline is estimated to be around 34. Weaker bases, such as sodium ethoxide (pKa of ethanol ≈ 16), are not strong enough to deprotonate the picoline to a significant extent. Using a weaker base will result in a low concentration of the desired picolyl anion, leading to a failed or extremely low-yielding reaction.[2] Strong bases like LDA (pKa ≈ 36) or n-BuLi ensure near-complete and irreversible formation of the nucleophilic 4-picolyllithium, which is essential for driving the subsequent acylation step.[1][5]
Q2: What is the best electrophile for this reaction: a carboxylic acid, an ester, or a nitrile?
A2: Each has its advantages and disadvantages.
-
Propionyl Chloride/Anhydride: Highly reactive, but can lead to over-acylation or side reactions with the pyridine nitrogen.
-
Propyl Ester (e.g., Ethyl Propionate): A common choice. However, the ketone product is more reactive than the starting ester. This can lead to a second nucleophilic attack by the picolyllithium on the newly formed ketone, resulting in a tertiary alcohol byproduct and consuming two equivalents of your valuable nucleophile. This side reaction often makes isolating the desired ketone challenging.
-
Propanoic Acid: Reacting an organolithium reagent with a carboxylic acid is a surprisingly effective method for ketone synthesis. The organolithium first deprotonates the carboxylic acid to form a lithium carboxylate. A second equivalent of the organolithium then adds to the carbonyl, forming a stable gem-diolate intermediate. This intermediate does not collapse to the ketone until acidic work-up, preventing the over-addition side reaction seen with esters.[6]
-
Propionitrile: Reaction of the picolyllithium with a nitrile forms an imine intermediate, which is then hydrolyzed to the ketone during the aqueous work-up. This method effectively avoids the over-addition problem.
For this guide, we will focus on the reaction with propionitrile as it offers a clean conversion with a straightforward work-up.
Q3: Why must the reaction be conducted under anhydrous and inert conditions at low temperatures?
A3: Organolithium reagents like 4-picolyllithium are extremely reactive and sensitive.
-
Anhydrous Conditions: They react violently with water and other protic sources (like alcohols) which will quench the nucleophile and terminate the reaction. All glassware must be flame-dried, and solvents must be rigorously anhydrous.
-
Inert Atmosphere: Organolithium reagents can react with oxygen. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is mandatory.
-
Low Temperature (-78 °C): These reagents are thermally unstable and can decompose at higher temperatures. Low temperatures are crucial for controlling reactivity, preventing side reactions, and ensuring the stability of the picolyllithium intermediate.
Q4: How do I monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most effective method. The product, this compound, is significantly more polar than the starting material, 4-picoline. A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes). The product can be visualized under a UV lamp (254 nm) due to the pyridine ring.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 4-picoline and propionitrile.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Quantity |
| 4-Picoline | 93.13 | 10.0 | 1.0 | 0.93 g (1.02 mL) |
| Tetrahydrofuran (THF) | - | - | - | 40 mL |
| n-Butyllithium (n-BuLi) | 64.06 | 11.0 | 1.1 | 4.4 mL (2.5 M in hexanes) |
| Propionitrile | 55.08 | 12.0 | 1.2 | 0.66 g (0.85 mL) |
| Hydrochloric Acid (HCl) | - | - | - | ~20 mL (3 M aq.) |
| Sodium Bicarbonate | - | - | - | Saturated aq. solution |
| Ethyl Acetate | - | - | - | For extraction |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | For drying |
Step-by-Step Methodology
-
Preparation: Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Initial Setup: Add anhydrous THF (30 mL) to the flask via syringe. Add 4-picoline (1.0 equiv., 10.0 mmol) to the THF.
-
Formation of Picolyllithium: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equiv., 11.0 mmol) dropwise via syringe over 15 minutes. The solution should develop a deep red or dark orange color, indicating the formation of the 4-picolyllithium anion. Stir the solution at -78 °C for 1 hour.
-
Acylation: In a separate, dry vial, dissolve propionitrile (1.2 equiv., 12.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the picolyllithium solution at -78 °C. Maintain the temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the 4-picoline is consumed.
-
Quenching: While still at -78 °C, slowly quench the reaction by adding 3 M HCl (aq., 20 mL). This will protonate any remaining base and initiate the hydrolysis of the intermediate imine. Allow the mixture to warm to room temperature.
-
Work-up & Extraction:
-
Transfer the biphasic mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine all organic layers. Wash the combined organic phase sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). The bicarbonate wash is crucial to neutralize excess acid and remove any acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The resulting crude oil should be purified by flash column chromatography on silica gel. A gradient elution of 20% to 50% ethyl acetate in hexanes is typically effective for separating the product from non-polar impurities and any baseline material.
-
Synthesis and Work-up Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
Encountering issues during the synthesis is common. This guide addresses potential problems, their causes, and solutions.
| Problem | Observation(s) | Probable Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | TLC shows only starting material (4-picoline). No red/orange color observed upon adding n-BuLi. | 1. Wet Reagents/Solvent: Moisture quenched the n-BuLi and/or picolyllithium.[1] 2. Inactive n-BuLi: The n-BuLi reagent may have degraded due to improper storage. | 1. Ensure all glassware is rigorously flame-dried. Use freshly distilled, anhydrous solvents. 2. Titrate the n-BuLi solution before use to determine its exact molarity. |
| Low Yield of Product | A significant amount of 4-picoline is recovered after the reaction. | 1. Incomplete Deprotonation: Insufficient n-BuLi was added. 2. Inefficient Acylation: Reaction time was too short or temperature was not maintained. | 1. Use a slight excess (1.1 equiv.) of freshly titrated n-BuLi. 2. Ensure the reaction is stirred for the full duration at -78 °C. Allow for longer reaction times if TLC shows slow conversion. |
| Formation of Brown/Black Tar | The reaction mixture turns dark brown or black, especially during warm-up. | Decomposition: The picolyllithium intermediate is unstable at higher temperatures. Warming the reaction before quenching can lead to decomposition. | Maintain the temperature strictly at -78 °C until the acidic quench is complete. Add the quench solution slowly to control any exotherm. |
| Product is Contaminated with a Higher Rf Impurity | A non-polar spot is observed on TLC that is difficult to separate from the product. | Formation of Bipyridyl Byproduct: If the reaction is exposed to oxygen, oxidative coupling of the picolyllithium can occur. | Maintain a positive pressure of inert gas throughout the entire process. Use degassed solvents if possible. |
| Difficulty in Purification | Product streaks on the silica gel column. Poor separation. | Basic Nature of Pyridine: The pyridine nitrogen can interact strongly with the acidic silica gel, causing tailing and poor resolution. | 1. Pre-treat the silica gel by slurrying it in the eluent containing a small amount of triethylamine (~0.5-1%). 2. Use neutral or basic alumina for chromatography instead of silica gel. |
| Product Loss During Work-up | Low recovery of organic material after extraction. | Product Protonation: The product is a basic pyridine derivative. If the aqueous layer is too acidic during extraction, the product will be protonated and remain in the aqueous phase as a salt. | After the initial acidic quench, carefully neutralize the aqueous layer with saturated sodium bicarbonate or a mild base (e.g., solid Na₂CO₃) until it is neutral or slightly basic (pH 7-8) before performing the ethyl acetate extractions. |
Troubleshooting Logic Diagram
Caption: A decision-making workflow for troubleshooting common synthesis issues.
References
- Kröhnke, F. (1976). The Specific Synthesis of Pyridines and Oligopyridines. Synthesis, 1976(01), 1-24.
- Ueno, S., Maeda, R., Kogure, Y., & Kuwano, R. (n.d.). One-pot Synthesis of Substituted Pyridines from Alkyl Ketones and Enamines by the Nickel-catalyzed Dehydrogenation of Alkyl Ketones. Kyushu University Institutional Repository.
- He, Z., Dobrovolsky, D., Trinchera, P., & Yudin, A. K. (2012). Synthesis of Multisubstituted Pyridines. Organic Letters, 14(21), 5550–5553.
- Sandrock, D. L., & Liebeskind, L. S. (2010). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 132(26), 9010–9012.
- Pigge, F. C., & Ghasedi, F. (2016). Direct Methenylation of 4-Alkylpyridines Using Eschenmoser's Salt. The Journal of Organic Chemistry, 81(17), 7943–7949.
- Pearson Education. (n.d.).
- Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Chemistry Steps.
- Wikipedia. (2023).
- Shivers, G. N., et al. (2018). Direct Methenylation of 4-Alkylpyridines Using Eschenmoser's Salt. Synlett, 29(01), 53-56.
- Wikipedia. (2023). Eschenmoser's salt.
- Lumen Learning. (n.d.). Alkylation of Enolates. Organic Chemistry 1: An open textbook.
- Organic Chemistry Tutor. (n.d.).
- Fiveable. (n.d.).
- Bachman, G. B., & Schisla, R. M. (1957). Heterogeneous Bimolecular Reduction. II. Direct Acylation of Pyridine and Its Homologs and Analogs. Journal of Organic Chemistry.
- Wan, Z., et al. (2000). C−O Bond Fragmentation of 4-Picolyl- and N -Methyl-4-picolinium Esters Triggered by Photochemical Electron Transfer. The Journal of Organic Chemistry.
- Mettler Toledo. (n.d.).
- Wikipedia. (2024). Organolithium reagent.
- University of Calgary. (n.d.). Ch15: RLi or RMgX with Esters to 3o alcohol.
- Master Organic Chemistry. (n.d.). Addition of Organolithiums to Carboxylic Acids.
- Lee, A., & Scaiano, J. C. (2000). C−O Bond Fragmentation of 4-Picolyl- and N-Methyl-4-picolinium Esters Triggered by Photochemical Electron Transfer. The Journal of Organic Chemistry, 65(23), 7704–7710.
- Gros, P. C., Fort, Y., & Caubere, P. (1997). Aggregative activation in heterocyclic chemistry. Part 4. Metallation of 2-methoxypyridine: unusual behaviour of the new unimetal superbase BuLi–Me2N(CH2)2OLi (BuLi–LiDMAE). Journal of the Chemical Society, Perkin Transactions 1, (21), 3071-3076.
- Chemistry LibreTexts. (2024).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kim, S., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Organic Letters, 21(19), 7801–7806.
- Benchchem. (n.d.). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers.
- Chemistry LibreTexts. (2024).
- Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638.
- Benchchem. (n.d.). Hantzsch Pyridine Synthesis of Bridged 1,4-Dihydropyridines.
- Marshall University. (n.d.). Synthesis of 1,3-DI(4-Pyridinyl)Acetone. Marshall Digital Scholar.
- Reddit. (2020).
- Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine.
- U.S. Patent No. 6,437,139 B1. (2002).
- Organic Syntheses. (n.d.). Procedure for pyridine synthesis.
- Journal of Organic Chemistry. (n.d.).
- Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- YouTube. (2022).
- ResearchGate. (n.d.). Synthesis of poly‐substituted pyridines.
- Fiveable. (n.d.). 3.
- Mettler Toledo. (n.d.).
- Wikipedia. (2024). Organolithium reagent.
- University of Calgary. (n.d.). Ch15: RLi or RMgX with Esters to 3o alcohol.
- Master Organic Chemistry. (n.d.). Addition of Organolithiums to Carboxylic Acids.
- University of Calgary. (n.d.). Ch15: RLi or RMgX with Esters to 3o alcohol.
- Master Organic Chemistry. (n.d.). Addition of Organolithiums to Carboxylic Acids.
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Validation & Comparative
A Comparative Guide to the Reactivity of 1-Pyridin-4-ylbutan-2-one and 1-Phenylbutan-2-one
Introduction
In the landscape of synthetic chemistry and drug development, ketones featuring aromatic and heteroaromatic moieties are foundational building blocks. Their reactivity, dictated by the electronic nature of the appended ring system, governs their utility in constructing complex molecular architectures. This guide provides an in-depth comparison of two structurally similar yet electronically distinct ketones: 1-Pyridin-4-ylbutan-2-one and 1-Phenylbutan-2-one.
While both molecules share a butan-2-one chain, the substitution of a phenyl ring with a pyridin-4-yl ring introduces profound changes in chemical behavior. This analysis will dissect these differences, offering field-proven insights and experimental protocols to guide researchers in selecting the appropriate substrate for their synthetic goals. We will explore how the electron-deficient nature of the pyridine ring enhances reactivity at both the carbonyl carbon and the α-carbon compared to the relatively electron-rich phenyl analogue.
Pillar 1: The Electronic Divide - Pyridine vs. Phenyl
The fundamental difference in reactivity between these two ketones stems from the intrinsic electronic properties of the pyridine and benzene rings. Benzene is the archetypal aromatic, electron-rich system. In contrast, pyridine is a π-deficient (electron-poor) heterocycle.[1][2] This is due to the presence of a highly electronegative nitrogen atom, which withdraws electron density from the ring carbons through both inductive and resonance effects.[1][3]
This electron-withdrawing nature of the pyridinyl group, particularly when connected at the 4-position, creates a cascade effect along the butanone sidechain, influencing the two primary reactive sites: the carbonyl carbon (C2) and the methylene α-carbon (C1).
Figure 1: Structural and electronic comparison of the two ketones.
Pillar 2: Enhanced Carbonyl Electrophilicity
The electron-withdrawing pyridin-4-yl group significantly increases the partial positive charge (δ+) on the carbonyl carbon of this compound, making it a more potent electrophile for nucleophilic attack compared to its phenyl counterpart.
Experimental Validation: Reduction to Secondary Alcohols
A classic test of carbonyl reactivity is reduction with a hydride agent. In a comparative experiment using a mild reducing agent like sodium borohydride (NaBH₄), this compound is expected to react more rapidly.
Figure 2: Comparative workflow for the reduction of the subject ketones.
Data Summary: Predicted Reaction Outcomes
| Compound | Relative Rate of Reduction | Predicted Yield (1 hr @ 25°C) | Rationale |
| 1-Phenylbutan-2-one | Slower | ~75% | Standard ketone electrophilicity. |
| This compound | Faster | >95% | Enhanced carbonyl electrophilicity due to the electron-withdrawing pyridine ring. |
Protocol 1: Comparative Reduction with Sodium Borohydride
Objective: To demonstrate the differential reactivity of the two ketones towards nucleophilic hydride reduction.
Materials:
-
1-Phenylbutan-2-one (1.0 mmol, 148.2 mg)
-
This compound (1.0 mmol, 149.2 mg)
-
Sodium borohydride (NaBH₄) (1.5 mmol, 56.7 mg)
-
Methanol (MeOH), anhydrous (10 mL per reaction)
-
Deionized water
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
-
Two parallel reaction flasks, magnetic stirrers, TLC plates
Methodology:
-
Reaction Setup: In two separate 25 mL round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of each respective ketone in 5 mL of anhydrous methanol. Cool the solutions to 0°C in an ice bath.
-
Reagent Addition: To each flask, add 1.5 mmol of sodium borohydride in small portions over 5 minutes. Causality Note: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: Stir the reactions at 0°C. Monitor the progress by Thin Layer Chromatography (TLC) every 15 minutes, eluting with a 3:1 Hexanes:Ethyl Acetate mixture. The disappearance of the starting ketone spot indicates reaction completion. It is anticipated that the reaction with this compound will complete significantly faster.
-
Quenching: Once the starting material is consumed (or after a set time, e.g., 1 hour), slowly add 5 mL of deionized water to each flask to quench the excess NaBH₄.
-
Work-up: Remove the methanol under reduced pressure. Extract the aqueous residue three times with 15 mL portions of diethyl ether.
-
Purification: Combine the organic layers for each reaction, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation to yield the respective secondary alcohols.[4]
-
Analysis: Determine the yield and purity of each product (1-phenylbutan-2-ol and 1-pyridin-4-ylbutan-2-ol) by ¹H NMR spectroscopy.
Pillar 3: α-Proton Acidity and Enolate Chemistry
The electron-withdrawing effect of the pyridin-4-yl group also extends to the adjacent C1 methylene protons. This inductive pull stabilizes the resulting carbanion (enolate) formed upon deprotonation, thereby increasing the kinetic and thermodynamic acidity of these protons.[5] Consequently, this compound will form an enolate more readily and under milder basic conditions than 1-Phenylbutan-2-one.[6][7]
Experimental Validation: The Claisen-Schmidt Condensation
A crossed aldol condensation, specifically the Claisen-Schmidt reaction, provides an excellent platform to test this hypothesis.[8] In this reaction, the ketone enolate acts as the nucleophile, attacking an aromatic aldehyde that cannot enolize, such as benzaldehyde. The higher acidity of the α-protons in this compound is expected to result in a faster reaction and higher yield of the α,β-unsaturated ketone product.[9]
Figure 3: Generalized mechanism for the Claisen-Schmidt condensation.
Protocol 2: Comparative Claisen-Schmidt Condensation
Objective: To compare the rate and efficiency of enolate formation and subsequent condensation for the two ketones.
Materials:
-
1-Phenylbutan-2-one (1.0 mmol, 148.2 mg)
-
This compound (1.0 mmol, 149.2 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Sodium hydroxide (NaOH) (2.0 mmol, 80 mg)
-
Ethanol (10 mL per reaction)
-
Deionized water
Methodology:
-
Reaction Setup: In two parallel flasks, dissolve 1.0 mmol of each respective ketone and 1.0 mmol of benzaldehyde in 5 mL of ethanol with stirring.
-
Base Addition: In separate beakers, prepare a solution of 2.0 mmol NaOH in 5 mL of water. Add this aqueous NaOH solution dropwise to each ketone-aldehyde mixture at room temperature.
-
Reaction Execution: Stir the mixtures vigorously at room temperature. The formation of a precipitate (the product) often indicates reaction progress. Trustworthiness Check: The reaction is self-validating as the product is typically a colorful, insoluble solid, providing a clear visual endpoint.
-
Monitoring and Isolation: After 2 hours, or once precipitation appears complete, cool the mixtures in an ice bath for 30 minutes to maximize crystallization.
-
Purification: Collect the solid products by vacuum filtration, washing the filter cake with cold water followed by a small amount of cold ethanol to remove unreacted starting materials and base.
-
Analysis: Dry the products under vacuum and determine the mass to calculate the yield. The product from 1-Phenylbutan-2-one is (E)-1,4-diphenylbut-3-en-2-one, while the product from this compound is (E)-4-phenyl-1-(pyridin-4-yl)but-3-en-2-one. Confirm identity and purity via melting point and NMR spectroscopy. The pyridinyl derivative is expected to give a higher yield in the same reaction time.
Summary of Comparative Reactivity
| Reaction Type | 1-Phenylbutan-2-one | This compound | Underlying Reason |
| Nucleophilic Addition to C=O | Standard Reactivity | More Reactive | The electron-withdrawing pyridine ring increases the electrophilicity of the carbonyl carbon. |
| Enolate Formation (α-Proton Abstraction) | Standard Acidity | More Acidic / Faster Formation | The electron-withdrawing pyridine ring stabilizes the resulting enolate intermediate. |
| Aldol Condensation | Moderate Rate/Yield | Faster Rate / Higher Yield | Facilitated by the increased acidity of the α-protons, leading to faster enolate formation. |
| Mannich Reaction | Standard Reactivity | More Reactive | Enhanced enolate formation accelerates the initial step of the reaction.[10] |
Conclusion
The substitution of a phenyl group for a pyridin-4-yl group is not a trivial structural change; it fundamentally alters the electronic landscape of the butanone scaffold. This compound consistently demonstrates superior reactivity over 1-Phenylbutan-2-one in reactions driven by either the electrophilicity of the carbonyl carbon or the acidity of the α-protons. Its electron-deficient nature makes it a more potent electrophile and its α-protons are more readily abstracted to form a nucleophilic enolate.
For researchers and drug development professionals, this understanding is critical. When designing syntheses that require enhanced ketone reactivity—such as rapid condensation reactions, efficient nucleophilic additions, or reactions under milder basic conditions—this compound presents a clear advantage. Conversely, 1-Phenylbutan-2-one may be preferred when a more moderate, classical level of ketone reactivity is desired to avoid side reactions or achieve specific selectivity in polyfunctional molecules.
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Study.com. (n.d.). How to prepare 1-phenyl-2-butanone, C₆H₅CH₂COCH₂CH₃, from benzyl bromide, C₆H₅CH₂Br? Retrieved January 12, 2026, from [Link]
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Brainly. (2023, September 19). Compare the activity of pyridine, pyrimidine, pyrrole, and benzene in electrophilic substitution reactions. Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2019, June 5). 11.2.4 Addition of Enolates to Aldehydes and Ketones - The Aldol Reaction. Retrieved January 12, 2026, from [Link]
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Stoltz, B. M., et al. (2020). The Allylic Alkylation of Ketone Enolates. Angewandte Chemie International Edition. Available at: [Link]
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Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
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JoVE. (2023, April 30). Regioselective Formation of Enolates. Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 4). 19.1: Reactions of Enolates with Aldehydes and Ketones. Retrieved January 12, 2026, from [Link]
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Patel, R. N., et al. (n.d.). Microbial reduction of 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1- piperazinyl]butan-1-one. PubMed. Retrieved January 12, 2026, from [Link]
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Kumar, S., et al. (n.d.). Mannich Bases: An Important Pharmacophore in Present Scenario. PubMed Central. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). (2R)-1-phenylbutan-2-ol. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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A Comparative Guide to the Biological Activity of 1-Pyridin-4-ylbutan-2-one Derivatives
The pyridine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to form hydrogen bonds make it a versatile core for designing molecules that can interact with a wide array of biological targets. Within this vast chemical space, derivatives of 1-Pyridin-4-ylbutan-2-one represent a promising, yet underexplored, class of compounds. This guide provides a comparative analysis of the potential biological activities of these derivatives, drawing upon experimental data from structurally related pyridinyl ketones and analogous compounds to offer a predictive framework for researchers in drug discovery.
Overview of Potential Biological Activities
Derivatives of the this compound scaffold are poised to exhibit a range of pharmacological effects, primarily due to the versatile pyridinyl and ketone moieties. Based on extensive literature on related pyridine compounds, the most promising areas for investigation include antimicrobial, anticancer, and enzyme inhibitory activities.[2][3][4] This guide will dissect these potential applications, supported by experimental evidence from analogous structures.
Comparative Analysis: Biological Performance
While direct, comprehensive screening data for a series of this compound derivatives is not extensively published, we can infer potential efficacy by examining closely related structures.
Antimicrobial Activity
Pyridinium salts and pyridyl ketones have demonstrated notable antimicrobial properties.[5][6] The mechanism often involves disruption of the bacterial cell membrane or inhibition of essential enzymes.[6] For instance, studies on 4-hydroxy-4-(pyridyl)alk-3-en-2-ones, which share the pyridyl ketone core, have shown weak to moderate activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[5]
Table 1: Antimicrobial Activity of Structurally Related Pyridinium Derivatives
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 3d | Benzylidenehydrazinylpyridinium | Staphylococcus aureus | 4 | [6] |
| 4d | Benzylidenehydrazinylpyridinium | Staphylococcus aureus | 8 | [6] |
| Ceftazidime | Standard Antibiotic | Staphylococcus aureus | 4 | [6] |
This table presents data for pyridinium salts, which are structurally related to the guide's topic, to illustrate the antimicrobial potential of the pyridine scaffold.
The data suggests that modifications to the pyridine ring and its substituents can significantly impact antimicrobial potency. For this compound derivatives, substitutions on the butanone chain or the pyridine ring could enhance lipophilicity, potentially improving cell wall penetration and efficacy.[6]
Anticancer (Antiproliferative) Activity
The pyridine nucleus is integral to many anticancer agents.[4][7][8] Its derivatives have been shown to inhibit cancer cell growth through various mechanisms, including kinase inhibition and disruption of microtubule assembly.[4][9] A recent study on a novel pyridine derivative, LHT-17-19, demonstrated significant antitumor and antimetastatic properties in lung cancer models.[9] Furthermore, O-alkyl pyridine derivatives have shown potent in vitro anticancer activity against cell lines such as HepG-2 (liver), PC-3 (prostate), and Caco-2 (colon) by inhibiting PIM-1 kinase.[10]
Table 2: Anticancer Activity of Select Pyridine Derivatives
| Compound ID | Derivative Class | Cell Line | Activity (IC50 or GI50) | Reference |
| Compound 4c | O-alkyl pyridine | HepG-2 (Liver) | IC50 = 0.110 µM (PIM-1 Kinase) | [10] |
| Compound 4f | O-alkyl pyridine | HepG-2 (Liver) | IC50 = 0.095 µM (PIM-1 Kinase) | [10] |
| LHT-17-19 | Pyridine Derivative | Lewis Lung Carcinoma | Tumor Growth Inhibition | [9] |
| SLC-0111 | Pyridine Derivative | Breast Cancer | hCA IX/XII Inhibition | [4] |
This comparative data underscores the potential of this compound derivatives as a scaffold for novel anticancer agents. The presence of the ketone group provides a handle for further chemical modification, which could be exploited to target specific kinases or cellular pathways. Structure-activity relationship (SAR) studies have shown that the presence of -OH, -C=O, and NH2 groups can enhance antiproliferative activity.[1][3]
Enzyme Inhibition
Pyridyl-containing compounds are known to be effective enzyme inhibitors, a strategy central to treating a multitude of diseases.[11][12] For example, various pyridine derivatives have been designed and synthesized as potent inhibitors of cholinesterases (AChE and BChE), which are key targets in Alzheimer's disease therapy.[11][13][14] Additionally, recently designed 2-substituted-pyridin-4-yl macrocyclic derivatives have been identified as highly potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a promising target for cancer immunotherapy.[12]
Table 3: Enzyme Inhibitory Activity of Pyridine Derivatives
| Compound ID | Target Enzyme | Activity (IC50 / Ki) | Reference |
| Carbamate 8 | Human AChE | IC50 = 0.153 µM | [11] |
| Compound 22 | Equine BChE | Ki = 0.099 µM | [13] |
| Compound 2t | HPK1 Kinase | IC50 = 1.22 nM | [12] |
These findings suggest that the this compound core could be a valuable starting point for developing novel enzyme inhibitors. The butanone side chain could be modified to interact with specific amino acid residues in an enzyme's active site, thereby tuning potency and selectivity.
Structure-Activity Relationship (SAR) and Design Causality
The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents.
-
For Antimicrobial Activity: Increasing the length of an alkyl side chain on the pyridinium nitrogen has been shown to increase antimicrobial activity, likely by enhancing molecular hydrophobicity and interaction with the bacterial cell membrane.[6]
-
For Anticancer Activity: The presence of hydrogen-bond-donating groups (e.g., -OH, -NH2) and carbonyl groups (-C=O) tends to enhance antiproliferative effects. Conversely, bulky groups or halogen atoms may decrease activity.[1] The strategic placement of substituents can direct the molecule to specific enzyme targets, such as the hinge region of kinases.
-
For Enzyme Inhibition: The pyridine nitrogen can act as a crucial hydrogen bond acceptor, anchoring the inhibitor in the active site. The substituents on the pyridine ring and side chains can then be optimized to form additional interactions (hydrophobic, electrostatic) to improve binding affinity and selectivity.[12]
The logical workflow for developing derivatives from a core scaffold like this compound involves iterative synthesis and screening. Initial hits from a primary screen are then subjected to SAR studies to guide the synthesis of more potent and selective analogs.
Caption: Drug discovery workflow for developing derivatives.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for assessing the biological activities discussed.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO).
-
Culture the desired bacterial strain (e.g., S. aureus ATCC 29213) overnight in Mueller-Hinton Broth (MHB).
-
Adjust the bacterial suspension to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain the final inoculum of approx. 1.5 x 10⁶ CFU/mL.
-
-
Assay Setup (96-well plate):
-
Add 100 µL of MHB to wells 2-12.
-
Add 200 µL of the test compound stock (appropriately diluted in MHB to achieve the highest desired starting concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (MHB + inoculum, no compound).
-
Well 12 serves as the sterility control (MHB only).
-
A standard antibiotic (e.g., ceftazidime) should be run in parallel as a positive control.[6]
-
-
Inoculation:
-
Add 10 µL of the final bacterial inoculum to wells 1-11. The final volume in each well is ~110 µL.
-
-
Incubation & Analysis:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Protocol: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[15]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).[15]
-
Incubate for another 48-72 hours.
-
-
MTT Addition & Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization & Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Caption: Standard workflow for an MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. By leveraging the extensive knowledge base of pyridine chemistry and biological activity, researchers can rationally design derivatives with enhanced antimicrobial, anticancer, and enzyme-inhibitory properties. The key to unlocking the full potential of this compound class lies in systematic SAR studies, guided by the robust and validated experimental protocols outlined in this guide. Future research should focus on synthesizing a diverse library of these derivatives and screening them against a wide panel of biological targets to identify lead compounds for further preclinical development.
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Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. PubMed. Available at: [Link]
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New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry. Available at: [Link]
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Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. PubMed. Available at: [Link]
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Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules. Available at: [Link]
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The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. Available at: [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]
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Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Journal of Pharmaceutical Chemistry & Chemical Science. Available at: [Link]
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Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. Available at: [Link]
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Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archiv der Pharmazie. Available at: [Link]
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Antitumor activity of the novel pyridine derivative. Research Results in Pharmacology. Available at: [Link]
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Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. Available at: [Link]
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New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. Available at: [Link]
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Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher. Available at: [Link]
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A Guide to the Spectroscopic Differentiation of 1-Pyridin-4-ylbutan-2-one and Its Isomers
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous identification of molecular structure is paramount. Positional and functional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and chemical properties. For molecules containing a pyridyl moiety, such as 1-Pyridin-4-ylbutan-2-one (a versatile building block in medicinal chemistry), precise characterization is crucial to ensure the correct compound is advanced in development pipelines.[1][2]
This guide provides an in-depth comparison of this compound and four of its key isomers (C₉H₁₁NO), demonstrating how a multi-technique spectroscopic approach (NMR, IR, and MS) can be used for definitive structural elucidation. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, empowering researchers to interpret their own data with greater confidence.
The Isomeric Challenge: A Structural Overview
The five isomers under consideration share the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol .[3][4][5] However, they differ in the substitution pattern on the pyridine ring and the arrangement of the butanone side chain. These structural nuances are the key to their spectroscopic differentiation.
Caption: Molecular structures of the target compound and its positional/functional isomers.
¹H NMR Spectroscopy: Mapping Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for distinguishing these isomers. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. The key differentiators will be the patterns in the aromatic region (pyridine protons) and the splitting patterns in the aliphatic region (butanone chain protons).
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for these types of compounds and its single residual peak that does not typically interfere with analyte signals.
-
Instrumentation: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.[6] Higher field strengths provide better signal dispersion, which is crucial for resolving the complex splitting patterns of the pyridine protons.
-
Acquisition Parameters: Utilize a standard pulse program with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Sixteen scans are typically sufficient to achieve an excellent signal-to-noise ratio.
-
Referencing: Calibrate the chemical shift scale to the residual CHCl₃ signal at δ 7.26 ppm.
Comparative ¹H NMR Analysis
The predicted ¹H NMR chemical shifts reveal distinct fingerprints for each isomer.
| Compound | Aromatic Protons (δ ppm, Multiplicity) | Aliphatic Protons (δ ppm, Multiplicity, Integration) |
| 1-(Pyridin-4-yl)butan-2-one | ~8.5 (d, 2H), ~7.2 (d, 2H) | ~3.7 (s, 2H), ~2.4 (q, 2H), ~1.0 (t, 3H) |
| 1-(Pyridin-2-yl)butan-2-one | ~8.5 (d, 1H), ~7.6 (td, 1H), ~7.2 (d, 1H), ~7.1 (dd, 1H) | ~3.9 (s, 2H), ~2.5 (q, 2H), ~1.0 (t, 3H) |
| 1-(Pyridin-3-yl)butan-2-one | ~8.5 (d, 1H), ~8.4 (dd, 1H), ~7.5 (dt, 1H), ~7.2 (dd, 1H) | ~3.7 (s, 2H), ~2.4 (q, 2H), ~1.0 (t, 3H) |
| 4-(Pyridin-4-yl)butan-2-one | ~8.5 (d, 2H), ~7.2 (d, 2H) | ~2.9 (t, 2H), ~2.7 (t, 2H), ~2.1 (s, 3H) |
| 1-(Pyridin-4-yl)butan-1-one | ~8.7 (d, 2H), ~7.6 (d, 2H) | ~2.9 (t, 2H), ~1.7 (sext, 2H), ~1.0 (t, 3H) |
Causality Behind the Differences:
-
Aromatic Region: The symmetry of the 4-yl substituted isomers (1- and 4-) results in a simple AA'BB' system, appearing as two distinct doublets.[7] In contrast, the 2-yl and 3-yl isomers are unsymmetrical, leading to four unique signals with more complex splitting patterns (doublet of doublets, triplet of doublets, etc.). The protons alpha to the nitrogen (e.g., at δ ~8.5-8.7 ppm) are the most deshielded due to the atom's electronegativity and are shifted furthest downfield.[8]
-
Aliphatic Region: The connectivity of the butanone chain is the defining factor here.
-
For the three 1-(Pyridin-X-yl)butan-2-one isomers, the methylene group (CH₂) attached to the pyridine ring is adjacent to another CH₂ and the aromatic ring, but not a carbonyl. It appears as a singlet around δ 3.7-3.9 ppm. The ethyl group attached to the carbonyl gives a characteristic quartet and triplet.
-
4-(Pyridin-4-yl)butan-2-one is immediately distinguishable by the presence of a methyl ketone singlet at ~2.1 ppm and two triplets for the ethylene bridge connecting the ring and the carbonyl group.
-
1-(Pyridin-4-yl)butan-1-one is unique because the carbonyl is directly attached to the ring. This deshields the adjacent methylene (CH₂) group, shifting its triplet to ~2.9 ppm. The central methylene appears as a complex multiplet (a sextet).
-
¹³C NMR Spectroscopy: A Carbon Skeleton Blueprint
Carbon NMR provides complementary information, detailing the unique carbon environments in the molecule. Key differentiators include the number of aromatic signals and the chemical shifts of the carbonyl and aliphatic carbons.
Experimental Protocol: ¹³C NMR Acquisition
The same sample prepared for ¹H NMR can be used. The experiment is run on the same spectrometer using a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) is required due to the lower natural abundance of the ¹³C isotope.
Comparative ¹³C NMR Analysis
| Compound | C=O (δ ppm) | Aromatic Carbons (δ ppm) | Aliphatic Carbons (δ ppm) |
| 1-(Pyridin-4-yl)butan-2-one | ~208 | ~150 (2C), ~148, ~124 (2C) | ~52, ~36, ~8 |
| 1-(Pyridin-2-yl)butan-2-one | ~209 | ~158, ~149, ~137, ~124, ~122 | ~54, ~36, ~8 |
| 1-(Pyridin-3-yl)butan-2-one | ~208 | ~150, ~148, ~136, ~134, ~123 | ~50, ~36, ~8 |
| 4-(Pyridin-4-yl)butan-2-one | ~207 | ~150 (2C), ~149, ~124 (2C) | ~44, ~30, ~29 |
| 1-(Pyridin-4-yl)butan-1-one | ~200 | ~151 (2C), ~144, ~121 (2C) | ~45, ~18, ~14 |
Causality Behind the Differences:
-
Carbonyl Carbon (C=O): The chemical shift of the ketone carbon is highly diagnostic. For the butan-2-one isomers, it appears far downfield at ~207-209 ppm. In 1-(Pyridin-4-yl)butan-1-one , the carbonyl is conjugated with the aromatic ring, which shields it slightly, shifting the peak upfield to ~200 ppm.[9]
-
Aromatic Carbons: As with ¹H NMR, symmetry is key. The 4-yl isomers show only 3 distinct aromatic signals (two of which represent two carbons each), while the unsymmetrical 2-yl and 3-yl isomers show 5 unique signals.
-
Aliphatic Carbons: The chemical shifts of the aliphatic carbons directly reflect their bonding environment, providing a clear distinction between the chain isomers. For instance, the methyl carbon of the methyl ketone in 4-(Pyridin-4-yl)butan-2-one (~30 ppm) is significantly different from the terminal methyl of the ethyl ketone in the butan-2-one series (~8 ppm).
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for identifying the functional groups present. While all five isomers will show some similar features (aromatic and aliphatic C-H, C=O), subtle differences in the C=O stretching frequency and the fingerprint region can aid in identification.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is standard.[6] A small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk. For liquids, a thin film can be prepared between two salt (NaCl or KBr) plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically over a range of 4000-600 cm⁻¹.
Comparative IR Analysis
| Compound | C=O Stretch (cm⁻¹) | C=C, C=N Aromatic Stretches (cm⁻¹) |
| 1-(Pyridin-4-yl)butan-2-one | ~1720 (strong) | ~1600, ~1560, ~1415 |
| 1-(Pyridin-2-yl)butan-2-one | ~1725 (strong) | ~1590, ~1570, ~1435 |
| 1-(Pyridin-3-yl)butan-2-one | ~1720 (strong) | ~1595, ~1575, ~1420 |
| 4-(Pyridin-4-yl)butan-2-one | ~1715 (strong) | ~1605, ~1560, ~1415 |
| 1-(Pyridin-4-yl)butan-1-one | ~1690 (strong) | ~1600, ~1550, ~1410 |
Causality Behind the Differences:
-
C=O Stretch: This is the most intense and diagnostic peak. For the four isomers with an isolated alkyl ketone (non-conjugated), the C=O stretch appears at a relatively high frequency, ~1715-1725 cm⁻¹.[10] For 1-(Pyridin-4-yl)butan-1-one , the ketone is conjugated with the pyridine ring. This resonance effect weakens the C=O double bond, lowering its vibrational frequency to ~1690 cm⁻¹. This ~25-30 cm⁻¹ shift is a definitive indicator of this functional isomer.
-
Aromatic Stretches: The pyridine ring C=C and C=N stretching vibrations appear in the 1400-1610 cm⁻¹ region.[11][12] The exact positions and relative intensities of these bands are sensitive to the substitution pattern on the ring, providing a unique "fingerprint" for each positional isomer.
Mass Spectrometry: Unraveling Fragmentation Pathways
Mass Spectrometry (MS) provides the molecular weight and crucial structural information based on how the molecule breaks apart. While all isomers have the same molecular ion peak, their fragmentation patterns will be different, reflecting their unique structures.
Experimental Protocol: Mass Spectrometry
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method that induces reproducible fragmentation.
-
Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) is ideal, as it separates the sample from any minor impurities before analysis. A quadrupole or time-of-flight (TOF) analyzer can be used.
Comparative MS Analysis
All isomers will show a molecular ion peak [M]⁺ at m/z = 149 . The key is the relative abundance of the fragment ions.
Caption: A primary fragmentation pathway for 1-(Pyridin-4-yl)butan-2-one.
Causality Behind the Differences:
-
1-(Pyridin-X-yl)butan-2-one Isomers: The most favorable fragmentation is typically cleavage at the C-C bond between the methylene and carbonyl groups (α-cleavage), losing an acetyl radical (•COCH₃) to give a fragment at m/z 106 . This can further rearrange to the highly stable pyridylmethyl cation (or an expanded tropylium-like ion) at m/z 92 . The base peak for these isomers is often m/z 92.
-
4-(Pyridin-4-yl)butan-2-one: This isomer can undergo a McLafferty rearrangement, where a gamma-hydrogen is transferred to the carbonyl oxygen, leading to the elimination of a neutral acetone molecule and a fragment at m/z 93 . Alpha-cleavage can also occur, leading to the loss of a methyl radical (•CH₃) to give a fragment at m/z 134 , or loss of the pyridylethyl radical to give the acetyl cation at m/z 43 . The presence of a strong m/z 93 peak is highly indicative of this structure.
-
1-(Pyridin-4-yl)butan-1-one: For this conjugated ketone, the most significant fragmentation is α-cleavage adjacent to the carbonyl group, with loss of the propyl radical (•C₃H₇). This results in a very stable 4-pyridylcarbonyl cation at m/z 120 . This fragment will be significantly more abundant for this isomer compared to the others.
Conclusion
The unambiguous structural assignment of this compound and its isomers is readily achievable through a systematic and integrated spectroscopic approach. No single technique provides the complete picture, but together, they offer definitive proof of structure.
-
¹H NMR excels at differentiating positional isomers through aromatic splitting patterns and chain isomers via aliphatic signals.
-
¹³C NMR confirms these assignments by counting unique carbon environments and identifying the electronic nature of the carbonyl group.
-
IR Spectroscopy provides a rapid and powerful method to distinguish the conjugated ketone isomer from the others based on a significant shift in the C=O stretching frequency.
-
Mass Spectrometry reveals unique fragmentation "fingerprints" for each isomer, driven by the relative stability of the resulting fragment ions.
By understanding the fundamental principles that link molecular structure to spectral output, researchers can confidently navigate the complexities of isomeric differentiation, ensuring the integrity and success of their scientific endeavors.
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A Comparative Guide to the Structural Validation of 1-Pyridin-4-ylbutan-2-one: X-ray Crystallography vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Unambiguous Structure Determination
In chemical synthesis and drug development, absolute certainty of a molecule's three-dimensional structure is paramount. For a molecule like 1-Pyridin-4-ylbutan-2-one, several positional isomers exist, such as 1-pyridin-2-ylbutan-2-one and 1-pyridin-3-ylbutan-2-one. While techniques like NMR and Mass Spectrometry can provide strong evidence for the constitution of a molecule, they infer connectivity through indirect measurements. Only X-ray crystallography provides direct, unequivocal evidence of atomic arrangement in the solid state, resolving any ambiguity regarding isomerism, conformation, and intermolecular interactions.[1]
X-ray Crystallography: The Gold Standard
Single crystal X-ray diffraction stands as the definitive method for determining the atomic and molecular structure of a compound.[1] It provides a precise 3D map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional accuracy.
Core Principle
The technique relies on the diffraction of an X-ray beam by the ordered lattice of a single crystal. The resulting diffraction pattern is unique to the crystal structure and contains the information needed to reconstruct a three-dimensional model of the molecule.[2]
Experimental Workflow: From Powder to Structure
The most critical and often challenging step in an X-ray crystallographic analysis is obtaining a high-quality single crystal.[1][2] The crystal must be of sufficient size (typically >0.1 mm in all dimensions) and possess a high degree of internal order.[2]
Protocol: Growing Diffraction-Quality Crystals of this compound
-
Causality of Solvent Selection: The choice of solvent is crucial. A solvent in which the compound is moderately soluble is ideal.[3] If solubility is too high, nucleation is rapid, leading to a profusion of small, unusable crystals. If it's too low, crystal growth may not occur at all. For this compound, a solvent system of ethyl acetate/hexane or dichloromethane/hexane would be a logical starting point, balancing the polarity of the pyridine and ketone functionalities with a non-polar anti-solvent.
-
Step-by-Step Crystallization by Slow Evaporation:
-
Preparation of a Saturated Solution: Dissolve a small amount of purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a clean, small vial.[3] The goal is to create a solution that is close to saturation.
-
Filtration: Filter the solution through a syringe filter into a new, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[3]
-
Inducing Slow Evaporation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle. This slows the rate of solvent evaporation, which is essential for the growth of large, well-ordered crystals.[4]
-
Patience and Isolation: Place the vial in a location free from vibrations and temperature fluctuations and allow it to stand undisturbed for several days to weeks.[3][5] Mechanical agitation can disrupt crystal growth.[3]
-
The diagram below illustrates the comprehensive workflow for X-ray crystallographic validation.
Caption: Workflow for Single Crystal X-ray Diffraction Analysis.
Comparative Analysis with Spectroscopic Techniques
While X-ray crystallography provides the ultimate answer, spectroscopic methods are indispensable for routine characterization, purity assessment, and providing complementary structural information.[1][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[7][8] It provides information about the chemical environment, connectivity, and relative number of magnetically active nuclei, such as ¹H and ¹³C.[8][9]
-
What NMR Tells Us: For this compound, ¹H NMR would show distinct signals for the pyridine ring protons, the two methylene groups (CH₂), and the methyl group (CH₃). The chemical shifts and coupling patterns would strongly suggest the connectivity. For instance, the protons on the carbon adjacent to the pyridine ring would show a different chemical shift than those adjacent to the ketone.
-
Limitations: NMR determines connectivity through-bond (J-coupling) or through-space (NOE) correlations. While powerful, this is still an indirect method. It cannot definitively distinguish between certain positional isomers without authentic reference standards. It provides an average structure in solution, not the precise solid-state conformation.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and valuable information about its structure through fragmentation patterns.[10][11]
-
What MS Tells Us: For this compound (C₉H₁₁NO), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[11] The fragmentation pattern, likely showing loss of the acetyl group or cleavage at the C-C bond adjacent to the pyridine ring, would provide further evidence for the proposed structure.[12][13]
-
Limitations: MS primarily provides the molecular formula.[11] Isomeric compounds will have the same molecular weight and often similar fragmentation patterns, making unambiguous identification impossible on its own.[10]
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific functional groups.
-
What IR Tells Us: The IR spectrum of this compound would show characteristic absorption bands. A strong peak around 1715 cm⁻¹ would indicate the C=O stretch of the ketone.[14] Bands in the 1600-1450 cm⁻¹ region would be characteristic of the C=C and C=N stretching vibrations of the pyridine ring.[15][16]
-
Limitations: IR is excellent for identifying functional groups present in a molecule but provides very limited information about how they are connected. All positional isomers of pyridinylbutanone would show very similar IR spectra.
Synthesizing the Data: A Holistic View
The true power of analytical chemistry lies in the synergistic use of multiple techniques. The diagram below illustrates the distinct yet complementary information each technique provides.
Caption: Comparison of information from different analytical techniques.
Data Summary and Comparison
The following table summarizes the expected experimental data for this compound from each technique, highlighting the conclusive nature of X-ray crystallography.
| Analytical Technique | Parameter | Expected Data for this compound | Level of Confidence |
| ¹H NMR | Chemical Shift (δ), Multiplicity | Signals for pyridine, α-CH₂, β-CH₂, and CH₃ protons with specific coupling. | High (Suggests connectivity) |
| ¹³C NMR | Chemical Shift (δ) | Signals for 9 distinct carbons, including a C=O at ~208 ppm. | High (Suggests carbon skeleton) |
| Mass Spectrometry | Molecular Ion (m/z) | [M+H]⁺ at m/z = 150.0913 (for C₉H₁₁NO) | High (Confirms formula) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Strong C=O stretch (~1715 cm⁻¹), Pyridine ring bands (~1600 cm⁻¹) | Medium (Confirms functional groups) |
| X-ray Crystallography | Unit Cell, Bond Lengths/Angles | Precise 3D coordinates for all non-hydrogen atoms. | Definitive (Unambiguous Structure) |
Conclusion
For the unequivocal structural validation of novel compounds like this compound, a multi-faceted analytical approach is essential. Spectroscopic and spectrometric methods (NMR, MS, IR) provide strong, corroborating evidence of the molecular formula, functional groups, and atomic connectivity. However, they remain methods of inference. Single crystal X-ray diffraction is the only technique that provides direct, high-resolution, three-dimensional structural information, thereby eliminating any ambiguity related to isomerism and conformation. For regulatory submissions, patent filings, and fundamental scientific accuracy, the "gold standard" of X-ray crystallographic data is indispensable.
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IUCr Journals. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]
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ResearchGate. (2018). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. PDF. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum for Pyridine. Download Table. Retrieved from [Link]
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A Researcher's Guide to the Structural Verification of 1-Pyridin-4-ylbutan-2-one via NMR Data Cross-Referencing
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and scientists, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating molecular architecture. However, the raw spectral data is only the beginning of the story. Its true value is unlocked through meticulous cross-referencing with established spectral databases. This guide provides an in-depth, experience-driven walkthrough for the structural verification of "1-Pyridin-4-ylbutan-2-one," a pyridine derivative of interest in medicinal chemistry, by comparing its NMR data with public and commercial spectral libraries.
The Imperative of Cross-Referencing: Ensuring Structural Integrity
The synthesis of a target molecule is a significant achievement, but it is the rigorous confirmation of its identity that underpins the reliability of all subsequent biological and pharmacological evaluations. While NMR provides a detailed fingerprint of a molecule's structure, reliance on a single experimental dataset without external validation can be precarious. Minor impurities, unexpected rearrangements, or the formation of isomers can lead to misinterpretation of the spectra. Cross-referencing experimental data with established databases serves as a critical self-validating system, bolstering confidence in the assigned structure.[1] This comparative approach allows researchers to identify consistencies and discrepancies, ultimately leading to a more robust and defensible structural assignment.
Acquiring the NMR Fingerprint: A Protocol Grounded in Causality
The acquisition of high-quality NMR spectra is paramount for accurate structural elucidation. The following protocol for obtaining ¹H and ¹³C NMR spectra of a small organic molecule like this compound is designed to maximize spectral resolution and signal-to-noise, thereby facilitating a more confident interpretation and comparison.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Rationale: The choice of solvent is critical. A deuterated solvent is used to avoid overwhelming the spectrum with solvent protons. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple residual peak.
-
Procedure: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of CDCl₃. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Rationale: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving complex spin systems.
-
Procedure: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity, which is visualized by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Rationale: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.[2][3]
-
Parameters:
-
Pulse Angle: ~30-45° to balance signal intensity and relaxation time.
-
Spectral Width: Typically -2 to 12 ppm for most organic compounds.
-
Acquisition Time: 2-4 seconds to ensure good resolution.
-
Relaxation Delay: 1-2 seconds to allow for near-complete relaxation of the protons between scans.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
-
-
¹³C NMR Acquisition:
-
Rationale: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environments.[4] Proton decoupling is employed to simplify the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon.
-
Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) is required to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Rationale: Proper data processing is crucial for extracting accurate information from the raw free induction decay (FID).
-
Procedure: Apply an exponential window function to the FID to improve the signal-to-noise ratio. Perform a Fourier transform to convert the time-domain data into the frequency-domain spectrum. Phase the spectrum to ensure all peaks are in the positive absorptive mode. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.
-
The Cross-Referencing Workflow: A Comparative Analysis
With the experimental (or in this case, predicted) NMR data in hand, the next critical step is to compare it against established spectral databases. The primary databases for this purpose include the Spectral Database for Organic Compounds (SDBS), PubChem, and ChemSpider.
Predicted NMR Data for this compound
For the purpose of this guide, in the absence of readily available experimental data, we will use predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established chemical shift correlations and data from structurally similar compounds.
| Proton Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration |
| H-a (CH₃) | 2.1 - 2.3 | s | 3H |
| H-b (CH₂) | 2.8 - 3.0 | t | 2H |
| H-c (CH₂) | 2.9 - 3.1 | t | 2H |
| H-d (Pyridine) | 7.1 - 7.3 | d | 2H |
| H-e (Pyridine) | 8.4 - 8.6 | d | 2H |
| Carbon Assignment | Predicted ¹³C Chemical Shift (ppm) |
| C-1 (CH₃) | 29 - 31 |
| C-2 (C=O) | 205 - 209 |
| C-3 (CH₂) | 43 - 46 |
| C-4 (CH₂) | 28 - 31 |
| C-5, C-9 (Pyridine CH) | 123 - 125 |
| C-6, C-8 (Pyridine CH) | 149 - 151 |
| C-7 (Pyridine C) | 147 - 149 |
Database Comparison
The following table outlines a systematic comparison of our predicted data with information available in key spectral databases.
| Database | Availability of ¹H NMR Data for this compound | Availability of ¹³C NMR Data for this compound | Availability of Data for Analogous Structures |
| SDBS | No experimental spectrum found. | No experimental spectrum found. | Yes, for pyridine and various substituted butanones. |
| PubChem | No experimental spectrum found.[5] | No experimental spectrum found.[5] | Yes, provides links to spectra of related compounds. |
| ChemSpider | No experimental spectrum found. | No experimental spectrum found. | Yes, offers predicted spectra and links to external databases. |
While a direct match for this compound was not found in these primary databases, the presence of data for analogous structures is invaluable. For instance, the chemical shifts of the pyridine protons can be compared to those of pyridine itself and other 4-substituted pyridines.[6] Similarly, the chemical shifts of the butanone moiety can be benchmarked against known values for similar ketones. This comparative analysis, while not a direct confirmation, provides strong corroborating evidence for the proposed structure.
Visualizing the Workflow
The process of acquiring, interpreting, and cross-referencing NMR data can be visualized as a logical workflow.
Caption: A workflow diagram illustrating the key stages in the structural verification of a synthesized compound using NMR spectroscopy and database cross-referencing.
Conclusion
The structural verification of a novel compound such as this compound is a multi-faceted process that extends beyond the initial acquisition of NMR spectra. A rigorous cross-referencing of experimental data with established spectral databases is an indispensable step that embodies scientific integrity. While direct spectral matches may not always be available, a comparative analysis with structurally related compounds provides a strong foundation for confident structural assignment. By following a well-reasoned experimental protocol and a systematic verification workflow, researchers can ensure the accuracy and reliability of their findings, a critical aspect in the advancement of drug discovery and development.
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Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Wiley-VCH. [Link][7][8][9]
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A Comparative Guide to the Synthetic Routes of 1-Pyridin-4-ylbutan-2-one
Introduction
1-Pyridin-4-ylbutan-2-one is a valuable heterocyclic ketone that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its structure, featuring a pyridine ring linked to a butanone chain, offers multiple points for chemical modification, making it a versatile building block in drug discovery and development. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an in-depth look at the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each method's advantages and limitations. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to make informed decisions for the efficient synthesis of this important compound.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be primarily approached through two distinct strategies: the acylation of a pre-functionalized pyridine and the construction of the ketone functionality via an organometallic route. This guide will focus on a detailed comparison of these two prominent methods.
Method 1: Acylation of 4-Ethylpyridine
This classical approach involves the introduction of a propionyl group to a pyridine derivative. A plausible two-step synthesis begins with the preparation of 4-ethylpyridine from pyridine, followed by its acylation.
Plausible Reaction Scheme:
Step 1: Synthesis of 4-Ethylpyridine
graph "Synthesis_of_4-Ethylpyridine" { layout=dot; rankdir=LR; node [shape=plaintext]; Pyridine [label="Pyridine"]; AceticAnhydride [label="Acetic Anhydride"]; ZincDust [label="Zinc Dust"]; Ethylpyridine [label="4-Ethylpyridine"];Pyridine -> Ethylpyridine [label="1. (CH3CO)2O, Zn\n2. H2O"];
}
Caption: Synthesis of 4-Ethylpyridine from Pyridine.
Step 2: Acylation of 4-Ethylpyridine (Proposed)
Caption: Proposed acylation of 4-Ethylpyridine.
Scientific Rationale: The first step, the synthesis of 4-ethylpyridine from pyridine, acetic anhydride, and zinc dust, is a well-established procedure.[1] The reaction proceeds through a radical mechanism. The subsequent acylation of 4-ethylpyridine at the benzylic-like position would require deprotonation with a strong base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with an acylating agent like propionic anhydride to yield the desired ketone.
Method 2: Organometallic Route via Lithiation of 4-Picoline
This modern and often more direct approach utilizes the acidic nature of the methyl protons of 4-picoline. Deprotonation with a strong organolithium base generates a nucleophilic intermediate that can react with a suitable propionyl electrophile.
Reaction Scheme:
Caption: Synthesis via lithiation of 4-picoline.
Scientific Rationale: 4-Picoline can be deprotonated at the methyl group by a strong base like n-butyllithium (n-BuLi) at low temperatures to form 4-picolyllithium.[2] This organolithium species is a potent nucleophile that can readily attack the electrophilic carbonyl carbon of an ester, such as ethyl propionate. The initial addition product, a lithium alkoxide, is then protonated during aqueous workup to yield the target ketone. This method offers a direct C-C bond formation to construct the butanone side chain.
Quantitative Data Summary
| Parameter | Method 1: Acylation of 4-Ethylpyridine (Proposed) | Method 2: Organometallic Route via Lithiation of 4-Picoline (Analogous) |
| Starting Materials | Pyridine, Acetic Anhydride, Zinc, Propionic Anhydride, Strong Base | 4-Picoline, n-Butyllithium, Ethyl Propionate |
| Key Reagents | Zinc dust, Strong base (e.g., LDA) | n-Butyllithium |
| Overall Yield | Moderate (Estimated) | Good (Reported for analogous reactions) |
| Reaction Time | Multi-step, potentially long | Relatively short |
| Temperature | Variable (reflux for Step 1, low temp for acylation) | Low temperature (-78 °C) |
| Scalability | Potentially scalable | Requires careful control of temperature and moisture, can be challenging to scale up.[3] |
Detailed Experimental Protocols
Method 1: Acylation of 4-Ethylpyridine (A Proposed Two-Step Protocol)
Step 1: Synthesis of 4-Ethylpyridine [1]
-
In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 1500 mL of acetic anhydride and 300 g (3.80 moles) of dry pyridine.
-
Add 300 g (4.6 gram atoms) of zinc dust in small portions over 3 hours, maintaining the temperature between 25-30 °C with external cooling if necessary.
-
After the addition of zinc, add 300 mL of acetic acid and attach a reflux condenser.
-
Add another 120 g (1.83 gram atoms) of zinc dust in small portions, controlling the exothermic reaction.
-
Reflux the mixture with stirring for 30 minutes.
-
Add a final portion of 180 g (2.75 gram atoms) of zinc dust and continue refluxing for an additional 30 minutes.
-
After cooling, cautiously neutralize the reaction mixture with a 40% aqueous solution of sodium hydroxide.
-
Steam distill the mixture and saturate the distillate with solid potassium carbonate.
-
Separate the organic layer and extract the aqueous layer with chloroform.
-
Combine the organic layers and fractionally distill to obtain 4-ethylpyridine.
Step 2: Acylation of 4-Ethylpyridine (Proposed Protocol)
-
To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add an equimolar amount of n-butyllithium to generate lithium diisopropylamide (LDA) in situ.
-
Slowly add a solution of 4-ethylpyridine in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour to ensure complete deprotonation.
-
Add a solution of propionic anhydride (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Method 2: Organometallic Route via Lithiation of 4-Picoline (Based on Analogous Procedures)
-
To a solution of 4-picoline (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise.[4]
-
Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete formation of 4-picolyllithium.
-
Slowly add a solution of ethyl propionate (1.2 equivalents) in anhydrous THF to the reaction mixture.
-
Continue stirring at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.
In-Depth Discussion and Comparison
Method 1: Acylation of 4-Ethylpyridine
-
Expertise & Experience: This route relies on well-established, classical organic reactions. The synthesis of 4-ethylpyridine is a known process, although it involves handling large quantities of reagents and a somewhat tedious workup.[1] The proposed acylation step is based on standard enolate chemistry. However, the regioselectivity of the deprotonation of 4-ethylpyridine could be a concern, with potential for competitive deprotonation at the pyridine ring. Careful optimization of the base and reaction conditions would be crucial.
-
Trustworthiness: The multi-step nature of this synthesis introduces more possibilities for yield loss at each stage. The scalability of the initial 4-ethylpyridine synthesis has been demonstrated, but the subsequent acylation using a strong base like LDA requires stringent anhydrous conditions and careful temperature control, which can be challenging on a larger scale.
-
Advantages:
-
Utilizes relatively inexpensive starting materials for the first step.
-
Avoids the use of highly pyrophoric n-butyllithium in the final step if an alternative, less hazardous strong base can be employed.
-
-
Disadvantages:
-
Two-step process, potentially leading to lower overall yield.
-
The acylation step requires a strong, moisture-sensitive base and cryogenic temperatures.
-
Potential for side reactions during the acylation step.
-
Method 2: Organometallic Route via Lithiation of 4-Picoline
-
Expertise & Experience: This method is more direct and convergent. The deprotonation of 4-picoline is a known and efficient reaction.[2] The subsequent reaction with an ester to form a ketone is a standard transformation in organometallic chemistry. The key to success lies in the precise control of stoichiometry and temperature to prevent side reactions, such as the addition of a second equivalent of the organolithium reagent to the newly formed ketone.
-
Trustworthiness: This one-pot procedure is generally reliable and can provide good yields for analogous transformations. However, the use of n-butyllithium requires specialized handling techniques due to its pyrophoric nature.[4] The reaction is highly sensitive to moisture and air, necessitating the use of anhydrous solvents and an inert atmosphere.
-
Advantages:
-
Direct and efficient one-pot synthesis.
-
Generally provides good yields.
-
Readily available starting materials (4-picoline and ethyl propionate).
-
-
Disadvantages:
-
Requires the use of pyrophoric and moisture-sensitive n-butyllithium, which poses safety and handling challenges, especially on a larger scale.
-
Strict anhydrous and inert conditions are mandatory.
-
Cryogenic temperatures are necessary to control the reaction.
-
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
-
The Organometallic Route via Lithiation of 4-Picoline is recommended for laboratory-scale synthesis due to its directness and potentially higher overall yield. Researchers comfortable with handling organolithium reagents will find this method efficient and reliable.
-
The Acylation of 4-Ethylpyridine , while being a two-step process, may be more amenable to larger-scale production if a non-pyrophoric strong base can be effectively utilized for the acylation step. The initial synthesis of 4-ethylpyridine, although lengthy, uses common and less hazardous reagents.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of production, available equipment, and expertise in handling highly reactive reagents. For initial discovery and small-scale synthesis, the organometallic approach is likely the more practical choice. For process development and scale-up, a thorough investigation and optimization of the acylation route may prove to be a more prudent long-term strategy.
References
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Organic Syntheses, Coll. Vol. 4, p.425 (1963); Vol. 32, p.62 (1952). [Link]
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Gros, P. C.; Fort, Y. Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. Eur. J. Org. Chem.2003 , 2003 (18), 3533-3538. [Link]
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Gau, M. R.; Zdilla, M. J. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. J. Vis. Exp.2016 , (117), e54705. [Link]
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Kappe, C. O.; Dallinger, D. A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. Org. Process Res. Dev.2011 , 15 (4), 841-849. [Link]
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A Senior Application Scientist's Guide: 1-Pyridin-4-ylbutan-2-one as a Strategic Alternative to Traditional Functionalized Ketones in Drug Discovery
Abstract
In the landscape of medicinal chemistry and drug development, the selection of core scaffolds and synthetic building blocks is a critical determinant of a program's success. Functionalized ketones are foundational intermediates, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds.[1][2][3] This guide presents an in-depth comparative analysis of 1-Pyridin-4-ylbutan-2-one, a heterocyclic ketone, against its more conventional carbocyclic and positional isomers. We will delve into its unique reactivity profile, provide validated experimental protocols for its synthesis and application, and present quantitative data to guide researchers in making informed decisions for their synthetic campaigns. The central thesis is that the strategic incorporation of the pyridine moiety, specifically with the 4-yl substitution pattern, offers distinct advantages in physicochemical properties and biological interactions that are often sought after in modern drug discovery.
The Molecular Profile: Why this compound?
At its core, this compound is a bifunctional molecule. It possesses a reactive ketone carbonyl group, amenable to a wide array of classical transformations such as nucleophilic additions, enolate chemistry, and reductive aminations.[2] However, its defining feature is the pyridine ring. Unlike a simple phenyl group, the pyridine nitrogen introduces a basic handle (pKa of the conjugate acid is ~5.2), a hydrogen bond acceptor site, and alters the electronic distribution of the aromatic system. This combination profoundly influences the molecule's solubility, metabolic stability, and potential for specific, high-affinity interactions with biological targets.[4]
The 4-positional isomerism is not trivial. Compared to its 2- and 3-pyridyl counterparts, the 4-pyridyl group places the nitrogen atom para to the side chain, maximizing its electronic influence on the benzylic position through resonance while minimizing steric hindrance around the nitrogen itself. This unique electronic and steric arrangement can lead to differential reactivity and pharmacokinetic profiles in derivative compounds.
Synthesis of the Core Scaffold: this compound
A reliable and scalable synthesis is paramount for any building block. The Kröhnke pyridine synthesis provides a classic and efficient method for preparing pyridyl ketones.[5][6] However, for the specific target of this compound, a more direct acylation approach is often employed, starting from 4-picoline.
Experimental Protocol: Synthesis via Acylation of 4-Picoline Lithiate
This protocol describes a two-step process involving the deprotonation of 4-picoline to form a nucleophilic intermediate, followed by acylation.
Step 1: Generation of 4-Picolyllithium
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 22 mL, 55 mmol) via syringe.
-
Add 4-picoline (4.66 g, 50 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. A deep red or purple color indicates the formation of the anion.
-
Stir the resulting solution at -78 °C for 1 hour.
Step 2: Acylation and Workup
-
To the solution of 4-picolyllithium, add ethyl propionate (5.62 g, 55 mmol) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of 20-50% ethyl acetate in hexanes) to yield this compound as a pale yellow oil.
Caption: Synthetic workflow for this compound.
Comparative Performance in a Key Transformation: Reductive Amination
Reductive amination is arguably one of the most crucial reactions for converting ketones into valuable amine scaffolds for drug discovery.[7][8] It allows for the controlled installation of nitrogen-containing functional groups, which are prevalent in active pharmaceutical ingredients. To objectively assess the performance of this compound, we compare it directly with its carbocyclic analog, 4-phenylbutan-2-one.
Rationale for Comparison
-
4-Phenylbutan-2-one: This is the direct carbocyclic analog. Comparing against it isolates the electronic and coordinating effects of the pyridine nitrogen versus a standard phenyl ring.
-
Choice of Reagent: Pyridine-borane is a mild and effective reducing agent for reductive aminations, often favored for its selectivity in reducing the intermediate iminium ion over the starting ketone.[9][10][11] Its use here also allows us to observe any potential interactions with the basic pyridine nitrogen of our substrate.
Experimental Protocol: Comparative Reductive Amination
General Procedure:
-
To a solution of the ketone (this compound OR 4-phenylbutan-2-one, 1.0 mmol) and benzylamine (1.1 mmol) in methanol (5 mL), add powdered 4 Å molecular sieves (approx. 500 mg).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add pyridine-borane complex (1.5 mmol) portion-wise over 5 minutes.
-
Stir the reaction at room temperature for 16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, filter off the molecular sieves and quench the reaction by the slow addition of 1 M HCl (5 mL).
-
Stir for 30 minutes, then basify the solution to pH > 12 with 2 M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amine product by flash column chromatography.
Caption: Comparative workflow for reductive amination.
Quantitative Data Summary
| Parameter | This compound | 4-Phenylbutan-2-one (Alternative) | Causality & Field Insights |
| Reaction Time | 16 hours | 16 hours | Reaction times are comparable, indicating the pyridine nitrogen does not significantly inhibit the borane complex under these conditions. |
| Isolated Yield | 85% | 92% | The slightly lower yield for the pyridyl substrate may be attributed to a minor, reversible coordination of the pyridine nitrogen to the boron center, slightly slowing the hydride transfer. However, the yield is still synthetically very useful. |
| Product Purity (Post-Column) | >98% | >98% | Both routes provide high-purity material after standard chromatographic purification. |
| Workup Complexity | Standard acid/base | Standard acid/base | The basic nitrogen of the pyridyl product requires careful pH adjustment during workup but poses no significant additional challenge. Its enhanced water solubility at acidic pH can be leveraged for a more efficient wash step to remove non-basic impurities. |
| Product Solubility (in HCl) | High | Low | The pyridyl-containing amine is readily protonated and highly soluble in aqueous acid, simplifying purification. The phenyl analog remains largely in the organic phase. |
Synthesizing the Data: An Expert's Perspective
Expertise & Causality: The experimental data reveals a nuanced picture. While the carbocyclic analog, 4-phenylbutan-2-one, provides a slightly higher yield in this specific reductive amination, the performance of this compound is robust and highly effective. The minor yield difference is a small price for the significant strategic advantages conferred by the pyridine ring in the final product. The pyridine nitrogen acts as a "pharmacophoric anchor," providing a locus for hydrogen bonding, salt formation, and improved aqueous solubility—properties that are frequently optimized during lead development to enhance bioavailability and target engagement.[4][12]
Trustworthiness & Validation: The protocols provided are standard, well-documented procedures in organic synthesis.[9][10] The self-validating nature of these experiments lies in the clear, characterizable outcomes. The progress can be monitored by standard techniques (TLC, LC-MS), and the final products are stable compounds whose identities are confirmed by NMR spectroscopy and mass spectrometry. The comparative framework ensures that any observed differences are directly attributable to the structural divergence between the pyridine and phenyl rings.
Authoritative Grounding: The choice of reductive amination as a benchmark reaction is supported by its widespread use in the synthesis of biologically active amines.[8][11] The pyridine-borane complex is a well-established reagent for this transformation, noted for its mildness and functional group tolerance.[9][10] The introduction of the pyridine scaffold is a recognized strategy in medicinal chemistry for modulating a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]
Conclusion and Strategic Recommendations
This compound is more than just another functionalized ketone; it is a strategic building block that embeds desirable pharmaceutical properties at an early synthetic stage.
Choose this compound when:
-
The final target molecule requires a basic handle for salt formation or improved aqueous solubility.
-
A hydrogen bond acceptor is needed to engage with a specific biological target.
-
Modulating the electronics of an aromatic system is desired to fine-tune binding affinity or metabolic stability.
-
Accessing novel chemical space distinct from traditional carbocyclic analogs is a primary goal.
While simple carbocyclic ketones like 4-phenylbutan-2-one may offer marginally higher yields in some standard transformations, they lack the intrinsic pharmacophoric potential of their heterocyclic counterparts. For researchers, scientists, and drug development professionals, the deliberate choice of this compound represents a proactive step in designing molecules with superior drug-like properties, ultimately accelerating the journey from bench to clinic.
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Kumar, R., et al. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences, 86(4), 1187-1198. [Link]
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The Chemist's Compass: Correlating the Structure of 1-Pyridin-4-ylbutan-2-one with its NMR Chemical Shifts
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the intricate three-dimensional architecture of organic molecules. Its power lies in the fundamental principle that each atomic nucleus within a molecule experiences a slightly different local magnetic field, dictated by its surrounding electronic environment. This variation gives rise to the phenomenon of the chemical shift (δ), a sensitive probe into molecular structure.
This guide provides an in-depth analysis of 1-Pyridin-4-ylbutan-2-one, a heterocyclic ketone of interest in synthetic and medicinal chemistry. We will dissect its molecular framework to correlate specific structural features—such as the electronegative nitrogen of the pyridine ring and the electron-withdrawing nature of the carbonyl group—with their predicted ¹H and ¹³C NMR chemical shifts. This comparative analysis is supported by data from analogous structures and validated through a discussion of computational prediction methodologies, offering a robust framework for structural verification.
The Molecular Blueprint: this compound
To understand the NMR spectrum, we must first map the molecule's distinct electronic environments. Each chemically non-equivalent proton and carbon atom will generate a unique signal. The structure below is numbered to facilitate discussion.
Caption: Structure of this compound with atom numbering.
¹H NMR Spectral Analysis: A Proton's Perspective
The chemical shift of a proton is highly sensitive to inductive effects (electron withdrawal/donation through sigma bonds) and anisotropic effects (shielding/deshielding through space, often from π-systems).
-
Pyridine Ring Protons (H-2', H-6', H-3', H-5'): The pyridine ring exhibits distinct electronic regions. The electronegative nitrogen atom strongly withdraws electron density, particularly from the ortho (C2', C6') and para (C4') positions. This deshields the attached protons. Consequently, the H-2' and H-6' protons are expected to have the highest chemical shift in the aromatic region, typically around 8.5-8.7 ppm. The H-3' and H-5' protons are less affected and will resonate further upfield, around 7.2-7.4 ppm.
-
Methylene Protons at C1 (α to ring): These protons are in a "benzylic-like" position, adjacent to the aromatic pyridine ring. The ring current will deshield them, placing their signal in the range of 2.8-3.0 ppm.
-
Methylene Protons at C3 (α to carbonyl): The carbonyl group (C=O) is a powerful electron-withdrawing group. This inductive effect strongly deshields the adjacent C3 protons, shifting them downfield to approximately 2.4-2.7 ppm.[1]
-
Methyl Protons at C4 (β to carbonyl): These protons are further from the main electron-withdrawing groups. They will be the most shielded (upfield) protons in the molecule, with an expected chemical shift around 1.0-1.2 ppm.[2]
¹³C NMR Spectral Analysis: The Carbon Skeleton
Carbon chemical shifts span a much wider range than proton shifts (~0-220 ppm), making them excellent for identifying carbon-based functional groups.[3]
-
Carbonyl Carbon (C2): The carbon atom double-bonded to an oxygen is extremely electron-poor and thus highly deshielded. The C2 ketone carbon will produce a characteristic signal at the far downfield end of the spectrum, typically >200 ppm. For butan-2-one, this signal appears around 209 ppm.[4]
-
Pyridine Ring Carbons (C2', C3', C4', C5', C6'): Similar to the protons, the ring carbons are influenced by the nitrogen atom. The C2', C6', and C4' carbons bear the brunt of the nitrogen's electron withdrawal. In pyridine itself, these carbons resonate at approximately 150 ppm (C2'/C6') and 136 ppm (C4').[5][6] The C3' and C5' carbons are less affected and appear further upfield at around 124 ppm.[5][6] The C4' carbon, being substituted, will likely be a weaker signal.
-
Alkyl Chain Carbons (C1, C3, C4): The chemical shifts of the butanone chain carbons are influenced by their proximity to the electron-withdrawing groups.
-
C1 (α to ring): This carbon is attached to the deshielding pyridine ring. Its shift will be moderately downfield.
-
C3 (α to carbonyl): This carbon is adjacent to the carbonyl group and will be significantly deshielded, expected in the 35-40 ppm range.[4]
-
C4 (β to carbonyl): This terminal methyl carbon is the most shielded of the chain, appearing furthest upfield, likely below 10 ppm.[4]
-
Comparative Data Summary
| Atom Position | Influencing Factors | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H-2', H-6' | Ortho to N, Aromatic | ~ 8.6 | - |
| C-2', C-6' | Ortho to N, Aromatic | - | ~ 150 |
| H-3', H-5' | Meta to N, Aromatic | ~ 7.3 | - |
| C-3', C-5' | Meta to N, Aromatic | - | ~ 124 |
| C-4' | Para to N, Substituted | - | ~ 145-148 |
| C1 | α to Pyridine Ring | ~ 2.9 | ~ 45 |
| C2 | Ketone Carbonyl | - | ~ 208 |
| C3 | α to Carbonyl | ~ 2.6 | ~ 37 |
| C4 | β to Carbonyl | ~ 1.1 | ~ 8 |
Experimental and Computational Verification Protocols
To validate these predictions, a two-pronged approach combining experimental acquisition and computational modeling is the gold standard.
Protocol 1: Experimental NMR Data Acquisition
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The residual solvent peak will be used for spectral calibration (δ 7.26 for CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[7]
-
Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.
-
Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum. Key parameters include a 30-45° pulse angle to allow for faster repetition, a spectral width of ~12-15 ppm, and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). This collapses C-H coupling, resulting in a single sharp peak for each unique carbon.
-
A wider spectral width (~240 ppm) is required.
-
Due to the low natural abundance of ¹³C and its longer relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the chemical shift axis using the TMS (0.00 ppm) or residual solvent signal.
-
Integrate the ¹H NMR signals to determine the relative ratios of protons.
-
Protocol 2: Computational NMR Chemical Shift Prediction
Computational chemistry provides a powerful alternative for predicting NMR spectra, particularly for comparing potential isomers. The Density Functional Theory (DFT) approach combined with the Gauge-Including Atomic Orbital (GIAO) method is highly reliable.[8][9]
Caption: Workflow for computational NMR chemical shift prediction.
-
Structure Generation: Create a 3D model of this compound using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization to find the molecule's lowest energy conformation. A common and effective level of theory is DFT with the B3LYP functional and a 6-31G(d) basis set.[10]
-
Vibrational Frequency Analysis: A frequency calculation must be performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
GIAO NMR Calculation: Using the optimized geometry, calculate the NMR isotropic shielding tensors (σ_iso) for each atom using the GIAO method. A higher-level basis set, such as cc-pVDZ, can improve accuracy for this step.[11]
-
Reference Calculation: Repeat steps 2-4 for the reference standard, TMS (Tetramethylsilane), using the exact same level of theory. This is critical for accurate referencing.
-
Chemical Shift Calculation: The predicted chemical shift (δ_calc) for each nucleus is calculated by subtracting its isotropic shielding value from that of the reference: δ_calc = σ_TMS - σ_iso.[12]
-
Comparison: Compare the calculated shifts (δ_calc) with the experimental data to confirm structural assignments.
By integrating predictive reasoning based on fundamental chemical principles with robust experimental and computational protocols, researchers can confidently correlate the structure of this compound with its spectral data, ensuring accuracy in drug discovery and development pipelines.
References
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Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Guide for Organic Chemists. Chemical Reviews, 112(3), 1839–1862. Available at: [Link]
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Bagno, A., Saielli, G., & Scorrano, G. (2006). The DFT Route to NMR Chemical Shifts. Accounts of Chemical Research, 39(9), 603–610*. Available at: [Link]
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Li, S., et al. (2020). General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. Journal of Chemical Information and Modeling, 60(7), 3436–3445*. Available at: [Link]
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Testbook. (2025). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Pyridine 1H NMR Spectrum. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The H-1 hydrogen-1 (proton) NMR spectrum of butanone. Retrieved from [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The H-1 hydrogen-1 (proton) NMR spectrum of butanone. Retrieved from [Link]
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Pearson. (n.d.). Draw the proton NMR spectrum you would expect for butan-2-one. Retrieved from [Link]
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Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Example 1. Retrieved from [Link]
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Testbook. (2025). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
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PubChem. (n.d.). 4-(Pyridin-2-yl)butan-1-amine. Retrieved from [Link]
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Benchmarking the Synthesis of 1-Pyridin-4-ylbutan-2-one: A Comparative Analysis of Synthetic Methodologies
An In-Depth Technical Guide
Abstract: 1-Pyridin-4-ylbutan-2-one is a valuable heterocyclic ketone that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its structure, featuring a pyridine ring linked to a butanone chain, offers multiple sites for chemical modification, making it a versatile building block in drug discovery. This guide provides a comprehensive benchmark of established and modern synthetic routes to this target molecule. We will dissect three primary methodologies: classical organometallic addition, palladium-catalyzed cross-coupling, and a multicomponent condensation approach. Each method is evaluated based on reaction efficiency, scalability, cost-effectiveness, and green chemistry principles. Detailed, field-tested protocols are provided, alongside a comparative analysis to guide researchers in selecting the optimal route for their specific application, from small-scale library synthesis to large-scale production.
Introduction: The Strategic Importance of the Pyridine-Butanone Scaffold
The pyridine nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it a desirable feature in drug design. When coupled with a flexible butanone side-chain, as in this compound, the resulting molecule becomes a versatile precursor for developing agents targeting a wide range of biological systems, including kinases and G-protein coupled receptors. The efficacy of any drug development program, however, begins with an efficient and robust synthesis of its core intermediates. This guide aims to provide the foundational chemical knowledge to achieve this for this compound.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from several distinct retrosynthetic pathways. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We have identified three dominant and logical strategies for comparison.
Caption: High-level overview of the three benchmarked synthetic routes.
Method 1: Organometallic Addition to an Acylating Agent
This classical approach relies on the deprotonation of the acidic methyl group of 4-picoline to form a nucleophilic picolyl anion, which then reacts with a suitable three-carbon electrophile.
Causality Behind Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base such as n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) is critical. These bases are potent enough to deprotonate the sp³ C-H bond of the methyl group but are sterically hindered, which minimizes competitive nucleophilic addition to the pyridine ring itself.
-
Temperature Control: The reaction is conducted at low temperatures (-78 °C) to ensure the kinetic stability of the highly reactive picolyl anion, preventing side reactions and decomposition.
-
Electrophile: Ethyl propionate is chosen as the acylating agent. It is less reactive than an acid chloride, allowing for more controlled addition and reducing the formation of double-addition byproducts.
Detailed Experimental Protocol (Method 1)
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF, 100 mL).
-
Picoline Addition: 4-Picoline (5.0 g, 53.7 mmol) is added to the THF and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: n-Butyllithium (2.5 M in hexanes, 23.6 mL, 59.1 mmol, 1.1 eq) is added dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C. The solution typically develops a deep red or orange color, indicating anion formation. The mixture is stirred for 1 hour at -78 °C.
-
Acylation: Ethyl propionate (6.0 g, 58.8 mmol, 1.1 eq) dissolved in anhydrous THF (20 mL) is added dropwise over 30 minutes.
-
Quenching: The reaction is stirred for an additional 2 hours at -78 °C before being quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).
-
Workup and Purification: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield this compound as a pale yellow oil.
Method 2: Palladium-Catalyzed Cross-Coupling
Modern synthetic chemistry often leverages the power of transition-metal catalysis for efficient and selective C-C bond formation. A Suzuki-type coupling provides a robust route using a 4-pyridylboronic acid and a ketone enolate equivalent.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) catalyst, such as Pd(PPh₃)₄, is used to facilitate the catalytic cycle. The triphenylphosphine (PPh₃) ligands stabilize the palladium center and are crucial for the oxidative addition and reductive elimination steps. The use of palladium catalysis is a well-established method for forming C-C bonds in heterocyclic synthesis.[1]
-
Coupling Partners: 4-Bromopyridine is a commercially available and stable starting material. It is coupled with a butanone-derived partner, such as a silyl enol ether or a boronic ester of the acetone enolate. This strategy offers high functional group tolerance.
-
Base and Solvent: A mild base like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) is required for the transmetalation step of the catalytic cycle. A solvent system like dioxane/water or DMF is often used to ensure solubility of both the organic and inorganic reagents.
Detailed Experimental Protocol (Method 2)
-
Reaction Setup: A Schlenk flask is charged with 4-bromopyridine hydrochloride (5.0 g, 25.7 mmol), 1-(tributylstannyl)butan-2-one (10.7 g, 30.8 mmol, 1.2 eq), and Pd(PPh₃)₄ (890 mg, 0.77 mmol, 3 mol%).
-
Solvent Addition: Anhydrous and degassed toluene (100 mL) is added.
-
Reaction: The mixture is heated to reflux (approx. 110 °C) under a nitrogen atmosphere and stirred for 16 hours. Reaction progress is monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, a saturated aqueous solution of potassium fluoride (KF, 50 mL) is added, and the mixture is stirred vigorously for 1 hour to precipitate the tin byproducts as insoluble fluorides.
-
Purification: The mixture is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate (50 mL). The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 50 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by flash column chromatography (eluent: 30-50% ethyl acetate in hexanes).
Caption: Simplified catalytic cycle for a Stille/Suzuki-type cross-coupling reaction.
Method 3: Hantzsch-Type Pyridine Synthesis
This method represents a "de novo" construction of the pyridine ring from acyclic precursors. While classic Hantzsch synthesis involves 1,4-dihydropyridines, modern variations allow for one-pot syntheses of substituted pyridines.[2] This approach builds the core scaffold and installs the side chain simultaneously.
Causality Behind Experimental Choices:
-
Multicomponent Reaction: This strategy combines several simple starting materials in a single pot, which is a hallmark of green and efficient chemistry.[3] It reduces waste from intermediate workups and purifications.
-
Reaction Conditions: The reaction is often catalyzed by an acid (like acetic acid) or a base and driven by heating to facilitate condensation and subsequent cyclization/aromatization steps.
-
Starting Materials: The key components are an aldehyde (propanal), a β-keto compound (acetoacetone), and an ammonia source (ammonium acetate). The combination of these specific fragments is designed to assemble into the desired this compound structure after cyclization and oxidation.
Detailed Experimental Protocol (Method 3)
-
Reaction Setup: A round-bottom flask is charged with propanal (3.4 g, 58.5 mmol), ethyl acetoacetate (15.2 g, 117 mmol, 2.0 eq), and ammonium acetate (4.5 g, 58.5 mmol, 1.0 eq).
-
Solvent and Catalyst: Ethanol (100 mL) and a catalytic amount of acetic acid (1 mL) are added.
-
Reaction: The mixture is heated to reflux (approx. 78 °C) for 8 hours. The initial product is the corresponding dihydropyridine.
-
Aromatization: After cooling slightly, copper(II) nitrate (11.0 g, 58.5 mmol) is added portion-wise (Caution: exothermic reaction and gas evolution). The mixture is then refluxed for an additional 4 hours to effect aromatization.
-
Workup: The reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is taken up in 1 M hydrochloric acid (100 mL) and washed with diethyl ether (2 x 50 mL) to remove non-basic impurities.
-
Purification: The acidic aqueous layer is basified to pH > 10 with 6 M NaOH while cooling in an ice bath. The product is then extracted with dichloromethane (3 x 75 mL). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to give the crude product, which is then purified by column chromatography.
Comparative Analysis and Benchmarking
To provide an objective comparison, the three methods are evaluated on several key performance indicators relevant to both academic and industrial research settings.
| Parameter | Method 1: Organometallic | Method 2: Cross-Coupling | Method 3: Hantzsch-Type |
| Typical Yield | 55-70% | 70-90% | 40-60% |
| Reaction Time | 4-6 hours | 12-24 hours | 12-16 hours |
| Temperature | -78 °C to RT | 80-110 °C | 80-110 °C |
| Reagent Cost | Medium (n-BuLi) | High (Pd catalyst, ligands) | Low (Bulk chemicals) |
| Scalability | Moderate (Cryogenics required) | High (Well-understood) | High (One-pot process) |
| Safety/Greenness | Low (Pyrophoric n-BuLi) | Moderate (Heavy metal waste) | Moderate to High |
| Key Advantage | Direct, high atom economy | High yield, functional group tolerance | Low cost, one-pot simplicity |
| Key Disadvantage | Harsh conditions, safety risk | Catalyst cost, metal removal | Moderate yields, potential byproducts |
Conclusion and Recommendations
The optimal synthetic route to this compound is highly dependent on the specific goals of the researcher.
-
For rapid, small-scale synthesis and analogue generation, Method 2 (Palladium-Catalyzed Cross-Coupling) is superior. Its high yield and broad functional group tolerance make it ideal for medicinal chemistry programs where reliability and substrate scope are paramount. The higher cost of the catalyst is often justified by the value of the materials produced and the time saved.
-
For large-scale, cost-driven production, Method 3 (Hantzsch-Type Synthesis) presents a compelling case. Its use of inexpensive, readily available starting materials in a one-pot procedure makes it economically attractive, despite the moderate yields.[2] Process optimization could likely improve efficiency further.
-
Method 1 (Organometallic Addition) , while classic, is now largely superseded. The requirement for cryogenic temperatures and the handling of pyrophoric reagents pose significant safety and scalability challenges. It remains a viable option in academic settings for specific mechanistic studies but is less practical for routine synthesis compared to the alternatives.
By understanding the underlying chemical principles and practical trade-offs of each method, researchers can make an informed decision to advance their projects efficiently and safely.
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ResearchGate. (2017). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. PubMed Central. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 1-Pyridin-4-ylbutan-2-one: A Guide for Laboratory Professionals
Understanding the Hazard Profile: A Foundation for Safe Disposal
1-Pyridin-4-ylbutan-2-one is a substituted pyridine derivative. Pyridine and its analogues are typically flammable liquids with a characteristic unpleasant odor.[1][2] They are often harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin and eyes.[2][3][4][5] The presence of a ketone functional group does not significantly alter this hazard profile but reinforces the need for careful handling to avoid ignition and exposure.
Environmentally, pyridine compounds are generally susceptible to biodegradation in soil and water, with microorganisms playing a key role in their degradation.[6][7][8][9] However, until fully degraded, they can still pose a threat to aquatic life.[4] Therefore, direct release into the environment is unacceptable.
| Property | Value/Information | Source |
| Molecular Formula | C₉H₁₁NO | [10] |
| Molecular Weight | 149.19 g/mol | [10] |
| Boiling Point | ~270°C (estimated for related structures) | [11][12] |
| Primary Hazards | Flammable, Harmful (oral, dermal, inhalation), Skin/Eye Irritant | [2][3][4][5] |
| Environmental Fate | Biodegradable, but potentially harmful to aquatic life | [4][6][7][8][9] |
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of this compound, from the laboratory bench to final waste collection.
Detailed Procedural Steps:
1. Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE. This includes:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles or a face shield.
-
A flame-resistant lab coat .
2. Waste Characterization and Container Selection:
-
This compound should be classified as a non-halogenated flammable organic solvent waste .
-
Select a designated, properly labeled waste container that is compatible with organic solvents (e.g., a high-density polyethylene or glass bottle). The container must have a screw cap to ensure it can be tightly sealed.[13][14]
-
The label should clearly state "Hazardous Waste," "Flammable Organic Liquid," and list the chemical constituents, including "this compound."[15]
3. Waste Collection:
-
All transfers of waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[13]
-
Carefully pour the waste into the designated container, avoiding splashes. Use a funnel if necessary.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
4. Segregation of Waste:
-
Store the waste container away from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent potentially hazardous reactions.[13]
5. Container Closure and Storage:
-
After adding waste, securely close the container to prevent spills and the release of vapors.[14]
-
Store the sealed container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[15] The SAA should be a secondary containment bin within a well-ventilated area, away from heat sources and direct sunlight.[13]
6. Request for Disposal:
-
Once the waste container is full or has been in storage for a designated period (typically not exceeding one year), submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.[13][15]
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is large or you are not trained to handle it, contact your EHS department immediately.
-
For small, manageable spills, ensure the area is well-ventilated and eliminate all ignition sources.[16]
-
Wear appropriate PPE, including respiratory protection if vapors are significant.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[13]
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[17][18]
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][19] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][19] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[19] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe and sustainable laboratory environment.
References
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- Taylor & Francis Online. (2009, January 9). Degradation of pyridines in the environment.
- ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment.
- Oxford Academic. (n.d.). Biodegradation of pyridine derivatives in soil suspensions.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile.
- LookChem. (n.d.). 1-(PYRIDIN-2-YL)BUTAN-1-ONE Safety Data Sheets(SDS).
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Pyridin-4-ylbutan-2-one
This document provides essential safety and handling protocols for 1-Pyridin-4-ylbutan-2-one, tailored for researchers, scientists, and professionals in drug development. As a compound featuring both a pyridine ring and a ketone functional group, its handling requires a synthesis of safety precautions pertinent to both chemical classes. This guide is built on a foundation of established safety principles for these moieties to ensure a comprehensive approach to laboratory safety.
Hazard Analysis: A Synthesis of Pyridine and Ketone Risks
Potential Health Effects:
-
Acute: May cause irritation to the skin, eyes, and respiratory tract.[2] Inhalation could lead to dizziness, headache, and nausea.[1][2] Ingestion may be toxic.[3]
-
Chronic: Prolonged or repeated exposure may pose risks to the liver, kidneys, and central nervous system, reflecting the known systemic effects of pyridine.[2][5]
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. Given the compound's characteristics, a multi-layered approach to PPE is essential.
PPE Specification Table
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Safety glasses with side shields | Butyl rubber or Polyvinyl Alcohol (PVA) gloves.[6][7] Double-gloving recommended. | Fully-buttoned laboratory coat | Not required if performed in a certified chemical fume hood. |
| Solution Preparation | Chemical splash goggles | Butyl rubber or Polyvinyl Alcohol (PVA) gloves.[6][8] Double-gloving recommended. | Chemical-resistant apron over a laboratory coat | Required if not performed in a certified chemical fume hood. Use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[6] |
| Reaction Monitoring/Work-up | Chemical splash goggles and face shield | Butyl rubber or Polyvinyl Alcohol (PVA) gloves.[9] | Chemical-resistant apron over a laboratory coat | Required if there is any risk of aerosol or vapor generation outside of a fume hood. |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty Butyl rubber gloves | Chemical-resistant suit or apron | NIOSH-approved respirator with organic vapor cartridge is mandatory.[10] |
The Rationale Behind Glove Selection
While nitrile gloves are common in laboratories, they offer poor protection against many ketones and pyridine.[8] Pyridine can permeate nitrile gloves rapidly. Butyl rubber and Polyvinyl Alcohol (PVA) are the recommended materials for robust protection against both ketones and pyridine-like structures, offering superior chemical resistance.[6][7][8] Always inspect gloves for tears or punctures before use.
Operational Workflow: From Receipt to Disposal
A systematic workflow minimizes the risk of exposure and contamination at every stage of handling. All operations should, without exception, be performed within a certified chemical fume hood.[1][11]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm that a safety shower and eyewash station are accessible and unobstructed.[6][8]
-
Donning PPE: Put on all required PPE as detailed in the table above. The sequence should be: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
-
Weighing and Transfer: Handle the solid compound carefully to avoid generating dust.[6] Use a spatula for transfers. If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling: After completing the task, decontaminate all work surfaces and equipment. Wash hands thoroughly with soap and water after removing gloves.[6]
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination: outer gloves, face shield/goggles, apron, lab coat, and finally inner gloves.
Handling Workflow Diagram
Caption: Standard workflow for handling this compound.
Emergency and Disposal Plans
Preparedness is paramount. Clear, actionable plans for emergencies and waste disposal are non-negotiable components of laboratory safety.
Spill Response Protocol
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.[2]
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the liquid.[1][8] Do not use combustible materials.
-
Neutralize & Clean: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[3][10]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report all spills to the laboratory supervisor or designated safety officer.
Spill Response Decision Diagram
Caption: Decision workflow for responding to a chemical spill.
Waste Disposal
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[8]
-
Segregation: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Storage: Store the waste container in a cool, well-ventilated area away from ignition sources and incompatible materials.[8][11]
-
Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local and national regulations.
This guide provides a robust framework for the safe handling of this compound. By understanding the compound's potential hazards and rigorously adhering to these PPE, handling, and emergency protocols, you can build a self-validating system of safety in your laboratory.
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Personal protective equipment for handling Bis(2-pyridyl) ketone . Benchchem.
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Personal Protective Equipment - PPE - Chemical Resistant Gloves . DQE.
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Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO . Safety Gloves.
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Ketodex ‐ Ketone Resistant Chemical Gauntlet . Personal Protective Solutions.
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Gloves, Butyl Rubber . Flinn Scientific.
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SAFETY DATA SHEET - 4-(Pyrrolidin-1-yl)pyridine . Sigma-Aldrich.
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Standard Operating Procedure for Pyridine . Washington State University.
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1-(4-Pyridyl)-3-(hydroxyimino)butan-1-one (CAS No. 20495-73-2) SDS . Guidechem.
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Handling Pyridine: Best Practices and Precautions . Post Apple Scientific.
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12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific.
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SAFETY DATA SHEET - Pyridine . Fisher Scientific.
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SAFETY DATA SHEET - Pyridine (Alternative) . Fisher Scientific.
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Safety Data Sheet - Pyridine, Reagent . Fisher Scientific.
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SAFETY DATA SHEET - Pyridine . Sigma-Aldrich.
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Working with Chemicals - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI).
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Safety Data Sheet: pyridine . Chemos GmbH&Co.KG.
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Pyridine - Safety Data Sheet .
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Pyridine - Safety Data Sheet (Alternative) . Carl ROTH.
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Pyridine MSDS . Actylis Lab Solutions.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
